Biperiden

Catalog No.
S521354
CAS No.
514-65-8
M.F
C21H29NO
M. Wt
311.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biperiden

CAS Number

514-65-8

Product Name

Biperiden

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2

InChI Key

YSXKPIUOCJLQIE-UHFFFAOYSA-N

SMILES

Array

solubility

Fluffy white powder, mp 238 °C. Solubility in water (mg/100 mL) at 30 °C: 220 (ph 3.8), 280 (pH 5.5), 290 (pH 6.7), 264 (pH 7.9), 244 (pH 9.2-10.1) /Hydrochloride/
Slightly soluble in ethanol; readily soluble in methanol
4.26e-03 g/L

Synonyms

Akineton, alpha-Bicyclo(2.2.1)hept-5-en-2-yl-alpha-phenyl-1-piperidinepropanol, Biperiden, Biperiden Hydrochloride, Biperiden, 1R-(1 alpha,2 alpha(R*),4 alpha)-Isomer, Biperiden, 1S-(1 alpha,2 alpha(R*),4 alpha)-Isomer, Biperidene, Hydrochloride, Biperiden

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

The exact mass of the compound Biperiden is 311.2249 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.1 mg/lslightly soluble in ethanol; readily soluble in methanolin water, 25.1 mg/l at 25 °c (est)4.26e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759145. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

For research purposes, the following table provides key pharmacological and chemical data.

Property Detail
Pharmacodynamics Competitive antagonist at muscarinic acetylcholine receptors [1] [2].
Receptor Affinity (Ki) M1: 0.48 nM; M4: 2.4 nM; M3: 3.9 nM; M2: 6.3 nM; M5: 6.3 nM [3].
Solubility Soluble to 5 mM in water and to 10 mM in DMSO [3].
Storage (Research Use) Desiccate at +4°C; protect from light [3] [4].
Purity (Available for Research) ≥97% to ≥99% [5] [3].

Mechanism of Action and Neurochemical Effects

Biperiden hydrochloride acts as a competitive antagonist, primarily at central muscarinic M1 acetylcholine receptors [1]. This activity is the basis for its therapeutic and experimental effects.

G A Dopamine Deficiency B Relative ACh Excess A->B Leads to D Muscarinic M1 Receptor B->D Stimulates C This compound HCl C->D Competitively Antagonizes E Reduced Cholinergic Signalling D->E Results in F Restored Neurotransmitter Balance E->F Contributes to G Improved Motor Symptoms (Tremor, Rigidity) F->G Leads to

This compound restores neurotransmitter balance via muscarinic receptor blockade.

  • Therapeutic Mechanism in Movement Disorders: In Parkinson's disease, dopamine deficiency creates a relative excess of acetylcholine in the striatum, disrupting motor control [1] [2]. This compound corrects this imbalance by blocking central M1 receptors, which is particularly effective for reducing tremor and muscle rigidity [1]. For drug-induced extrapyramidal symptoms, antipsychotics that block dopamine receptors cause a similar functional dopamine deficiency, which this compound counteracts by reducing cholinergic activity [1] [6].

  • Effects on Neuroplasticity and Cognition: this compound is used in research to probe the cholinergic system's role. It reduces long-term potentiation (LTP)-like plasticity in the brain, a correlate of learning and memory [1]. Its cognitive effects are dose-dependent, potentially impairing episodic memory, immediate recall, and visual-spatial performance at standard doses, though some studies show mixed results in healthy elderly subjects [1].

  • Electrophysiological and Sleep Effects: Electroencephalogram (EEG) studies show that this compound increases delta and low-frequency alpha rhythms while decreasing high-frequency alpha rhythms [1]. It also affects sleep architecture by increasing latency to REM sleep and decreasing total REM sleep time [1].

Experimental Research Applications

In preclinical research, this compound hydrochloride is used to model cholinergic dysfunction and study potential treatments.

  • In Vivo Model of Cognitive Deficit: this compound can induce reversible cognitive impairment in animal models, useful for testing pro-cognitive compounds [7].

    • Typical Protocol: Administer 3 mg/kg and 10 mg/kg via intraperitoneal injection to male Lister Hooded rats. Behavioral tests (e.g., delayed matching-to-place task in a water maze) are conducted, with the higher dose reliably inducing cognitive deficits and increasing task initiation time [7].
  • Research on Substance Dependence: Clinical trials have explored this compound for treating cocaine/crack dependence. One study used 4 mg/day over eight weeks, resulting in higher treatment adherence and reduced drug use/craving versus placebo [1]. This suggests muscarinic receptors are a potential target for addiction treatment.

Safety and Side Effects

This compound's effects result from its anticholinergic properties, which can cause central and peripheral side effects [1] [6].

System Common Side Effects
Central Nervous System Drowsiness, dizziness, confusion, memory impairment, delirium (especially in elderly) [1] [6].
Peripheral Dry mouth, blurred vision, constipation, urinary retention, tachycardia [1] [6].

Regarding organ-specific toxicity, this compound is classified as an unlikely cause of clinically apparent liver injury (Likelihood score: E). It has not been reliably associated with serum enzyme elevations [8].

Conclusion for Researchers

This compound hydrochloride is a well-characterized, selective muscarinic M1 receptor antagonist with established roles in managing movement disorders and serving as a research tool in neuroscience. Its well-defined molecular target, clear mechanism of action, and availability in high-purity forms make it invaluable for studying cholinergic neurotransmission, neuroplasticity, and cognitive function.

References

muscarinic acetylcholine receptor antagonist biperiden

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Profile

Biperiden's primary mechanism is competitive antagonism of central muscarinic M1 receptors, restoring balance in the corpus striatum [1]. Research also reveals secondary actions: use-dependent (uncompetitive) antagonism at NMDA receptors [2] and weak uncompetitive inhibition of acetylcholinesterase (AChE) with a Ki of 1.11 mmol/L [3].

The diagram below illustrates this compound's primary and secondary mechanisms of action.

G cluster_primary Primary Mechanism This compound This compound M1_Receptor Muscarinic M1 Receptor (Antagonism) This compound->M1_Receptor NMDA_Receptor NMDA Receptor (Use-dependent antagonism) This compound->NMDA_Receptor AChE_Enzyme Acetylcholinesterase (AChE) (Weak uncompetitive inhibition) This compound->AChE_Enzyme Striatum Corpus Striatum M1_Receptor->Striatum Restores cholinergic/ dopaminergic balance reduced_ACh Attenuated ACh Transmission AChE_Enzyme->reduced_ACh  Reduced ACh breakdown

This compound's core mechanism and secondary interactions.

Quantitative Pharmacological Data

The table below summarizes key quantitative data for this compound.

Parameter Details
Molecular Formula C₂₁H₂₉NO [1]
Molecular Weight 311.4611 g/mol [1]
Primary Target & Action Muscarinic Acetylcholine Receptor M1; Antagonist [1]
Bioavailability ~87% [1]
Protein Binding ~60% [1]
Therapeutic Dose (Oral, Parkinson's) Initial: 2 mg 3-4 times/day; Max: 16 mg per 24 hours [4]
AChE Inhibition Constant (Ki) 1.11 ± 0.20 mmol/L [3]
NMDA Receptor Functional Ki 8.8 µM (in rabbit caudate nucleus slices) [2]
Acute Toxicity (LD₅₀ in rats) 760 mg/kg (oral) [1]

Established and Investigational Uses

This compound has both well-established clinical uses and several applications under investigation.

Approved Clinical Uses
  • Parkinson's Disease: Used to reduce muscle stiffness, tremors, and poor muscle control [1] [5] [4].
  • Drug-Induced Extrapyramidal Symptoms: Controls acute dystonia, akathisia, and other movement disorders caused by neuroleptic drugs [1].
Emerging and Investigational Applications
  • Post-Traumatic Epilepsy (PTE) Prevention: A Phase III clinical trial is evaluating intravenous this compound administered within 12 hours of moderate/severe traumatic brain injury to prevent or mitigate PTE development [6].
  • Substance Use Disorders: Preclinical studies in rats show this compound reduces motivation for alcohol consumption and alcohol-seeking behavior [7]. Other research suggests it can impair memory consolidation of cocaine-conditioned place preference [7].
  • Cognitive Studies in Psychosis: Used as a research tool for acute pharmacological challenge; a single 4 mg dose significantly negatively influenced verbal and visual learning and memory in both psychotic subjects and healthy controls [8].

Detailed Experimental Protocols

For researchers aiming to replicate or adapt key studies, here are detailed methodologies for investigating this compound's effects.

Protocol: AChE Inhibition Assay [3]

This protocol determines this compound's inhibitory activity and mechanism against AChE.

  • Key Steps:
    • Reaction Setup: Pipette 400 μL of DTNB, 25 μL of AChE, 375 μL of PBS (pH 7.4), and 100 μL of this compound (at various concentrations) into a cuvette.
    • Initiation: Add 100 μL of acetylthiocholine chloride substrate to start the reaction.
    • Measurement: Immediately measure absorbance, then again after 2 minutes of reaction.
    • Calculation: Calculate enzyme activity using the extinction coefficient for 5-thio-2-nitrobenzoic acid (ε = 14,150 L·mol⁻¹·cm⁻¹).
    • Mechanism Analysis: Plot data on a Dixon plot (1/velocity vs. [this compound]) at multiple substrate concentrations. Parallel lines indicate an uncompetitive mechanism. Calculate Ki from the plot: Slope = 1/Vmax × Ki.
Protocol: In Vivo Efficacy for Alcohol Use Disorder [7]

This method assesses this compound's effect on alcohol-seeking behavior in rodent models.

  • Key Steps:
    • Animal Subjects: Use male Long Evans rats (e.g., 250-300 g), housed under a controlled 12-hour inverted light/dark cycle.
    • Ethanol Self-Administration Training: Train rats to self-administer ethanol under a Fixed Ratio 1 (FR1) schedule in operant chambers.
    • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at doses such as 5 and 10 mg/kg.
    • Progressive Ratio (PR) Testing: After administration, subject rats to a PR schedule where the response requirement to receive an ethanol reward increases progressively.
    • Primary Outcome Measures:
      • Active Lever Presses: Number of presses on the lever delivering ethanol.
      • Breakpoint: The final response ratio completed (indicator of motivation).

Key Precautions and Safety

  • Contraindications: Narrow-angle glaucoma, bowel obstruction, megacolon, myasthenia gravis, or allergy [4].
  • Common Side Effects: Dry mouth, blurred vision, drowsiness, constipation, difficulty urinating [5] [4].
  • Serious Adverse Effects: Anxiety, hallucinations, confusion, irregular heartbeat, seizures [1] [4].
  • Drug Interactions: Use cautiously with other anticholinergics, CNS depressants (alcohol), and tricyclic antidepressants [4].

This compound remains an important muscarinic antagonist with a well-defined clinical profile and growing potential for repurposing. Its emerging non-motor effects and novel mechanisms beyond muscarinic antagonism present promising avenues for future research and therapeutic development.

References

Pharmacokinetic Parameters of Biperiden

Author: Smolecule Technical Support Team. Date: February 2026

This table consolidates key quantitative PK data from clinical studies.

Parameter Value Notes / Conditions
Terminal Half-Life 18.4 - 24 hours Following a single 4 mg intravenous dose; may be prolonged in geriatric patients [1] [2].
Absorption Half-Life 0.3 hours Rapid absorption after a 4 mg oral dose [3].
Distribution Half-Life 0.6 hours Indicates rapid tissue penetration [3].
Oral Bioavailability 33% ± 5% Incomplete due to significant first-pass metabolism [1] [2].
Protein Binding 60% - [4] [1]
Time to Peak Plasma Concentration (T~max~) 1.5 hours After a single 4 mg oral dose [3] [1].
Volume of Distribution (V~d~) 24 L/kg Suggests extensive distribution into tissues [2].

| Clearance (CL) | 146 L/h (Oral) 12 mL/min/kg (IV) | High clearance rate [3] [2]. |

Pharmacodynamic Relationships and Timing

This table outlines the timing and nature of biperiden's effects relative to its plasma concentration.

Parameter Observation Experimental Context
Lag Time 0.5 hours Delay between administration and onset of absorption [3].
Plasma Peak vs. Effect Maximum 1 to 4 hours Peak pharmacodynamic effects (e.g., on accommodation and self-rating mood scales) lag behind peak plasma concentration [3].
Central vs. Peripheral Effects CNS effects observed after both oral and IV administration; significant reduction in salivary flow only after IV injection. Suggests different sensitivities or effect thresholds between central and peripheral cholinergic receptors [2].

Metabolism and Mechanism of Action

  • Primary Mechanism: this compound is a competitive antagonist of muscarinic acetylcholine receptors, with a prominent blocking effect on the M1 subtype [5]. This central action restores the cholinergic-dopaminergic balance in the corpus striatum, which is fundamental to its therapeutic effects in parkinsonism and against extrapyramidal symptoms [4].
  • Metabolism: The metabolism of this compound is not fully understood, but it is known to involve hepatic hydroxylation [4] [1]. The specific cytochrome P450 enzymes involved and the complete profile of metabolites require further elucidation.
  • Unexpected Pharmacological Interaction: A 2017 study identified that this compound also acts as a very weak, uncompetitive inhibitor of acetylcholinesterase (AChE), with an inhibition constant (K~i~) of 1.11 mmol/L [6] [7]. This activity is considered negligible at therapeutic concentrations but is an important finding for structural pharmacology.

Experimental Protocol: AChE Inhibition Assay

The following diagram and description outline the key experiment that characterized this compound's interaction with AChE.

f Figure 1. Experimental workflow for determining AChE inhibition by this compound A Enzyme Assay (Ellman's Method) B Data Processing (Dixon Plot Analysis) A->B D Results: Uncompetitive Inhibition Ki = 1.11 mmol/L B->D C In Silico Docking (SwissDock Server) C->D

Experimental workflow for AChE inhibition.

1. Enzyme Activity Assay (Ellman's Method) [6]

  • Reaction Medium: The assay was performed in a spectrophotometric cuvette containing:
    • Acetylthiocholine chloride: Substrate analog of acetylcholine.
    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)): Color-forming agent that reacts with thiocholine, a hydrolysis product.
    • AChE: Enzyme from electric eel (Electrophorus electricus).
    • This compound lactate: Test inhibitor at varying concentrations.
    • PBS buffer (pH 7.4): To maintain physiological pH.
  • Measurement: The enzyme activity was determined by measuring the increase in absorbance at 412 nm immediately after adding the substrate and again after 2 minutes of reaction. The rate of formation of the yellow 5-thio-2-nitrobenzoic acid anion was calculated using its extinction coefficient (ε = 14,150 L·mol⁻¹·cm⁻¹).

2. Data Processing and Inhibition Kinetics [6]

  • Dixon Plot: The data from the activity assay at different substrate and inhibitor concentrations were plotted in a Dixon plot (1/velocity vs. inhibitor concentration).
  • Mechanism and Constant: The plot revealed a pattern consistent with uncompetitive inhibition. The inhibition constant (K~i~), which equals the IC~50~ for this mechanism, was calculated from the slope of the lines (Slope = 1/V~max~ × K~i~).

3. In Silico Molecular Docking [6]

  • Software and Input: The interaction was modeled using the SwissDock server. The crystal structure of AChE (PDB: 1C2B) was used as the protein target.
  • Analysis: The simulation predicted the lowest free binding energy and identified specific molecular interactions, such as an H-bond with tyrosine 341 and π-π interactions with tyrosine 72 and tryptophan 286 in the peripheral anionic site of AChE.

Key Takeaways for Drug Development

  • Complex PK/PD Relationship: The significant lag (1-4 hours) between peak plasma concentration and peak pharmacodynamic effect indicates that clinical monitoring should not rely solely on PK data [3].
  • High Distribution Volume: The large volume of distribution (~24 L/kg) confirms extensive tissue penetration, which is consistent with its central nervous system effects [2].
  • Unexplored Metabolites: The statement that metabolism "is not completely understood" highlights a knowledge gap. Identifying the specific enzymes and metabolites could be critical for understanding drug interactions and the potential for variable patient responses [4].

References

Biperiden CNS cholinergic system effects

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Central Effects

Biperiden's primary mechanism involves competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum and other brain regions, restoring a balance between excitatory (cholinergic) and inhibitory (dopaminergic) systems [1]. Its high selectivity for the M1 receptor underpins its use as a research tool to probe the specific functions of this receptor subtype [2].

Beyond its motor effects, this compound influences cognition and perception. In humans, it increases the N1 amplitude in event-related potentials, suggesting an effect on early perceptual processing [3]. In rodent models, this compound induces a relatively selective delay-dependent short-term memory impairment without affecting motivation or attention, making it a potentially superior model for cholinergic cognitive deficits compared to non-selective antagonists like scopolamine [4].

G ACh Acetylcholine (ACh) M1 Muscarinic M1 Receptor ACh->M1 Binds to Effects Altered Neural Signaling M1->Effects Activates BIP This compound BIP->M1 Antagonizes BIP->Effects Modulates/Blocks

This compound's mechanism as a competitive M1 receptor antagonist.

Key Experimental Models and Protocols

To investigate this compound's effects, researchers employ standardized models and protocols. Key methodologies from recent studies are outlined below.

Study Focus Model/Subjects This compound Dosing & Route Key Outcome Measures

| Cholinergic Cognitive Impairment [4] | Male Wistar rats | 3 mg/kg and 10 mg/kg; intraperitoneal (i.p.) | Delayed Non-Matching to Position (DNMTP): Short-term memory. Fixed/Progressive Ratio: Motor response and motivation. Attention Task: Visual attention. | | Ethanol Self-Administration [5] | Male Long Evans rats | 1, 5, and 10 mg/kg; i.p. | Active Lever Presses: Motivation for alcohol. Progressive Ratio Breakpoint: Reinforcing value of alcohol. 24-hour Consumption: Alcohol intake. | | Neuroprotection Post-TBI [6] | Male Wistar rats (LFPI model) | 8 mg/kg; i.p. (first dose at 6h post-TBI, then 2 more doses at 8h intervals) | Composite Neuroscore: Motor/vestibular function. Serum Biomarkers (T-tau, NfL): Neuronal injury. Immunohistochemistry: Neuron degeneration, glial activation. | | Learned Irrelevance in Humans [3] | Healthy young volunteers | Single 2 mg oral dose | Behavioral Task (Learned Irrelevance): Attentional filtering. Electroencephalography (EEG): Event-related potentials (N1, P3). | | Post-Traumatic Epilepsy Prevention [7] [8] | Human TBI patients (Clinical Trial) | 5 mg; intravenous (i.v.) every 6 hours for 10 days | Incidence of Post-Traumatic Epilepsy: Primary outcome. Adverse Events & Mortality: Safety outcomes. Electroencephalogram (EEG): Seizure activity. |

G Start Study Design & Randomization A Drug Administration Start->A B Acute Phase Monitoring (0-24 hrs) A->B A1 Human: 5mg IV (e.g., TBI trial) A->A1 Dosing A2 Rodent: 3-10 mg/kg IP (e.g., cognitive study) A->A2 Dosing C Long-Term Follow-Up (e.g., 24 months) B->C B1 Functional Scores (e.g., Neuroscore) B->B1 B2 Biomarker Analysis (T-tau, NfL) B->B2 B3 Neuronal Degeneration Staining B->B3 C1 Seizure Incidence (EEG/Diary) C->C1 C2 Mortality C->C2 C3 Behavioral Tests C->C3

Generalized workflow for in-vivo this compound studies.

Investigational Clinical Applications

Research has expanded into new therapeutic applications for this compound, particularly in modulating neural plasticity and the sequelae of brain injury.

  • Post-Traumatic Brain Injury (TBI) and Epilepsy: Based on preclinical evidence that anticholinergics can modify epileptogenesis, a Phase III clinical trial (NCT04945213) investigated this compound for preventing post-traumatic epilepsy. The hypothesis was that treatment within 12 hours of moderate/severe TBI could prevent or mitigate epilepsy development [8]. However, a separate, earlier trial was halted and found insufficient evidence for this compound's efficacy in preventing post-traumatic epilepsy, underscoring the need for more research [7].
  • Substance Use Disorders: Preclinical studies show robust evidence that this compound reduces motivation for alcohol consumption and seeking in rats [5]. This suggests therapeutic potential for alcohol use disorder through modulation of dopaminergic and cholinergic systems.
  • Mood and Schizophrenia: this compound's effects on mood are complex. Anticholinergics can have antidepressant effects [9], yet in schizophrenia, this compound administration has been associated with an increase in positive symptoms and a decrease in negative symptoms [10].

Practical Research Considerations

  • Dosing and Bioavailability: In humans, this compound has high oral bioavailability (87%) [1]. For rodent studies, intraperitoneal administration of 3-10 mg/kg is common for probing cognitive effects, while neuroprotection studies may use specific regimens like 8 mg/kg [4] [6].
  • Cognitive Test Selection: this compound induces a relatively pure short-term memory deficit. The Delayed Non-Matching to Position (DNMTP) task is highly sensitive to its effects, while tasks like Fixed Ratio and attention paradigms are more resistant, helping to dissociate mnemonic from other cognitive or motivational effects [4].
  • Model Selection: The Lateral Fluid Percussion Injury (LFPI) model in rats is a well-accepted method for studying this compound's potential neuroprotective and antiepileptogenic effects in TBI [6].

References

Neurochemical Effects of Biperiden on Dopamine Release: Mechanisms and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Pharmacological Characteristics

Biperiden is a selective muscarinic M₁ receptor antagonist with additional activity at M₄ receptors that has been in clinical use since 1959. It is clinically approved as an anti-parkinsonian medication and for managing extrapyramidal symptoms induced by dopamine receptor-blocking drugs. The compound's chemical name is 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol, and it presents as a white, crystalline, odorless powder with slight solubility in water and alcohol [1].

This compound exhibits preferential central action on M₁ receptors, the predominant muscarinic receptor in the brain, with relatively small peripheral anticholinergic effects compared to atropine [1]. Receptor occupancy studies in humans demonstrate that a 4 mg oral dose results in muscarinic receptor occupancy rates of 10%-45% in the frontal cortex three hours post-administration, with occupancy correlating curvilinearly with plasma concentration [1]. This receptor binding profile underpins its therapeutic utility and research applications in modulating dopaminergic signaling through cholinergic antagonism.

Mechanisms of Dopamine Modulation

Direct and Indirect Pathways

This compound modulates dopamine release through complex mechanisms involving both direct receptor interactions and indirect pathway modulation. The diagram below illustrates the primary neurochemical pathways involved:

G This compound This compound ACh ACh This compound->ACh Antagonizes DARelease DARelease This compound->DARelease Enhances MS MS This compound->MS Blocks StriatalChIN StriatalChIN ACh->StriatalChIN Modulates DA DA StriatalChIN->DARelease Inhibits D1Activation D1Activation DARelease->D1Activation Enables MS->DARelease Normally inhibits

This compound's primary mechanism involves competitive antagonism at central muscarinic acetylcholine receptors, predominantly the M₁ subtype [1]. This antagonism disinhibits dopaminergic signaling through multiple pathways. First, this compound blocks presynaptic M₁ autoreceptors on cholinergic interneurons in the striatum, which normally exert inhibitory control over dopamine release [1]. Second, it antagonizes M₁ and M₄ receptors that normally inhibit dopaminergic transmission, thereby indirectly facilitating dopamine-mediated behaviors [2]. Additionally, some evidence suggests this compound may directly block dopamine reuptake and storage in central sites, though this appears to be a secondary mechanism [3].

The functional antagonism between cholinergic and dopaminergic systems in the striatum creates a balanced regulatory system where this compound's anticholinergic actions result in relative increases in dopaminergic tone. This is particularly relevant in conditions like Parkinson's disease, where dopamine deficiency creates relative cholinergic excess [1]. The diagram illustrates how this compound's receptor antagonism ultimately enhances dopamine release and D₁ receptor activation through disinhibition of striatal pathways.

Receptor-Specific Interactions

This compound demonstrates differential effects depending on the dopamine receptor subtypes involved. Research in MPTP-induced hemiparkinsonian primates reveals that this compound enhances the anti-parkinsonian actions of the D₁ receptor agonist SKF-82958 but antagonizes those of the D₂/D₃ receptor agonist rotigotine [2]. This receptor-specific interaction suggests that this compound's modulation of dopamine signaling is not uniform across all receptor types but exhibits functional selectivity that may have therapeutic implications.

Table 1: this compound's Receptor-Specific Effects on Dopamine Agonists in Primate Parkinson Model

Dopamine Receptor Target Agonist Tested This compound Effect Behavioral Outcome
D₁ receptor SKF-82958 Enhancement Increased contraversive circling
D₂/D₃ receptors Rotigotine Antagonism Decreased contraversive circling
Mixed (L-DOPA metabolism) L-DOPA methyl ester Enhancement Increased contraversive circling

The enhancement of L-DOPA effects appears to be mediated predominantly through D₁ rather than D₂/D₃ receptor mechanisms in this model [2]. This receptor-specific modulation provides important insights for optimizing therapeutic applications and understanding the neuropharmacology of this compound-dopamine interactions.

Experimental Evidence and Quantitative Data

Behavioral Paradigms in Animal Models

Animal studies provide compelling evidence for this compound's dopamine-modulating effects through various behavioral paradigms:

  • Conditioned Place Preference (CPP): this compound at 10 mg/kg blocks the expression of cocaine-induced conditioned place preference in mice, suggesting interference with reward memory retrieval [4]. Similar effects were observed with ethanol-induced CPP, where this compound at doses of 1.0, 5.0, and 10.0 mg/kg significantly blocked preference expression [5].

  • Behavioral Sensitization: In contrast to CPP findings, the same 10 mg/kg dose of this compound potentiates the expression of cocaine-induced behavioral sensitization, indicating enhanced dopamine release in the nucleus accumbens [4].

  • Parkinsonian Models: In MPTP-induced hemiparkinsonian monkeys, this compound (100-320 μg/kg) enhanced contraversive circling when combined with L-DOPA methyl ester (16.7 mg/kg) or the D₁ agonist SKF-82958 (74.8 μg/kg) but antagonized the effects of the D₂/D₃ agonist rotigotine (32 μg/kg) [2].

The paradoxical effects—simultaneously blocking drug reward while potentiating sensitization—highlight the complexity of cholinergic-dopaminergic interactions and suggest that this compound's effects are state-dependent and circuit-specific.

Neurochemical Release Studies

In vitro studies using rabbit brain tissue provide direct evidence of this compound's effects on neurotransmitter release:

  • Dopamine Release: this compound (1-10 μM) strongly increased spontaneous [³H]outflow in caudate nucleus slices preincubated with [³H]DA and facilitated evoked DA release [6].

  • Acetylcholine Release: this compound enhanced evoked [³H]ACh release in caudate nucleus slices, an effect that persisted even in the presence of the dopamine reuptake inhibitor nomifensine [6].

  • GABA and Noradrenaline: this compound reduced the evoked overflow of [³H]GABA in caudate nucleus slices but increased basal [³H]outflow from cortex slices prelabeled with [³H]NA [6].

Table 2: Quantitative Effects of this compound on Neurotransmitter Release in Brain Slice Preparations

Neurotransmitter Brain Region This compound Concentration Effect on Spontaneous Release Effect on Evoked Release
Dopamine Caudate nucleus 1-10 μM Increased Facilitated
Acetylcholine Caudate nucleus 1-10 μM Not reported Enhanced
GABA Caudate nucleus 1-10 μM Not reported Reduced
Noradrenaline Cortex 1-10 μM Increased Not reported

These findings demonstrate that this compound has broad neurotransmitter effects beyond its primary anticholinergic action, with particularly important interactions with dopaminergic systems that vary by brain region and experimental conditions.

Human Behavioral Studies

Recent human research confirms that this compound modulates effort-based decision-making through dopamine interactions:

  • Effort Discounting: In a placebo-controlled study, 4 mg this compound increased willingness to exert physical effort for rewards, whereas the D₂ antagonist haloperidol decreased effort expenditure [7].

  • Delay Discounting: Unlike haloperidol, which reduced delay discounting, this compound had no significant effect on delay-based decisions, suggesting a more specific role for acetylcholine in effort rather than delay discounting [7].

  • Opposing Actions: The study demonstrated opposing effects of dopamine D₂ and acetylcholine M₁ receptor antagonism on specific components of effort-based decision-making, highlighting the reciprocal antagonism between these systems [7].

These findings in healthy humans indicate that this compound's dopamine-modulating effects translate to meaningful behavioral changes, particularly in cost-benefit decision-making involving physical effort.

Experimental Protocols and Methodologies

Key Behavioral Assays

Conditioned Place Preference (CPP) Protocol: The CPP paradigm employs a three-phase procedure: habituation, conditioning, and testing [4]. During habituation, mice explore all compartments freely. Conditioning consists of eight 15-minute sessions where cocaine (10 mg/kg) is paired with one compartment. For testing, this compound (0.1, 1, or 10 mg/kg) is administered 30 minutes prior to placement in the apparatus, and time spent in each compartment is quantified. The reduction in preference for the drug-paired compartment indicates disruption of reward-related memory retrieval [4] [5].

Behavioral Sensitization Protocol: Mice receive daily cocaine injections (10 mg/kg) for 10 days to develop sensitization [4]. After a withdrawal period, challenges are performed with saline and cocaine (5 mg/kg). This compound (10 mg/kg) is administered 30 minutes before the cocaine challenge. Potentiated locomotor response indicates enhanced sensitization expression, suggesting increased dopamine release in the nucleus accumbens [4].

Primate Circling Behavior Protocol: MPTP-induced hemiparkinsonian monkeys receive intramuscular this compound (0, 100, and 320 μg/kg) alone and combined with L-DOPA methyl ester (16.7 mg/kg), SKF-82958 (74.8 μg/kg), or rotigotine (32 μg/kg) [2]. Contraversive and ipsiversive circling behaviors are quantified to assess anti-parkinsonian effects. This model demonstrates receptor-specific interactions between cholinergic antagonism and dopaminergic agonism.

Neurochemical Release Assays

The experimental workflow for neurotransmitter release studies involves several key stages:

G Tissue Tissue Labeling Labeling Tissue->Labeling Rabbit brain slices DrugApp DrugApp Labeling->DrugApp ³H-neurotransmitter Stimulation Stimulation DrugApp->Stimulation This compound 1-10μM Measurement Measurement Stimulation->Measurement Electrical/chemical Analysis Analysis Measurement->Analysis Liquid scintillation

In vitro release studies utilize brain tissue slices (typically 0.3-0.5 mm thickness) from specific regions like caudate nucleus or cortex [6]. The protocol involves:

  • Tissue Preparation: Slices are prepared using a McIlwain tissue chopper and preincubated in oxygenated physiological buffer.

  • Radioisotope Labeling: Tissues are incubated with tritiated neurotransmitters ([³H]dopamine, [³H]choline for ACh, [³H]GABA, or [³H]noradrenaline) for 30-45 minutes at 37°C.

  • Perfusion System: Labeled slices are transferred to perfusion chambers with continuous oxygenated buffer flow (0.5-1 mL/min).

  • Drug Application: this compound (1-10 μM) is added to the perfusion medium, often compared to other pharmacological agents.

  • Stimulation: Neurotransmitter release is evoked by electrical field stimulation (e.g., 2 Hz, 24 mA, 2 msec for 2 min) or chemical depolarization (e.g., 15 mM K⁺).

  • Measurement: Fractions are collected at 1-5 minute intervals and quantified using liquid scintillation counting to determine [³H] overflow.

This methodology allows precise quantification of this compound's effects on both spontaneous and evoked neurotransmitter release with controlled receptor pharmacology.

Therapeutic Implications and Research Applications

Clinical Relevance and Research Utility

This compound's dopamine-modulating effects have several important clinical and research applications:

  • Parkinson's Disease: this compound is clinically approved for symptomatic treatment of tremor in Parkinson's disease by partially correcting the cholinergic excess that occurs due to relative dopamine deficiency [1]. It shows particular efficacy for tremor reduction but limited effects on bradykinesia and rigidity [1].

  • Substance Use Disorders: this compound shows promise for cocaine and crack dependence, with administration of 4 mg/day over eight weeks resulting in significantly higher treatment adherence and reduced drug consumption and craving compared to placebo [1]. Its ability to block drug-induced conditioned place preference without producing aversion makes it a potentially useful adjunct for addiction treatment [4] [5].

  • Decision-Making Research: In human cognitive neuroscience, this compound is used to study the cholinergic regulation of effort-based decision-making, where it increases willingness to exert physical effort for rewards, opposing the effects of dopamine D₂ blockade [7].

  • Psychiatric Applications: this compound has been shown to reduce negative symptoms in unmedicated schizophrenic patients, with effects not solely attributable to improvement in extrapyramidal symptoms [1]. This suggests potential applications beyond its traditional movement disorder indications.

Safety and Limitations

While this compound has valuable research applications, several limitations and safety concerns must be considered:

  • Cognitive Effects: this compound impairs several cognitive domains at therapeutic and higher doses, including episodic memory, immediate recall, motor learning, and visual-spatial performance in humans [1]. Single 2 mg doses cause broad declines in these measures.

  • Neuropsychiatric Side Effects: Adverse effects include confusion, memory impairment, delirium, and hallucinations, particularly in elderly patients and those with neurodegenerative diseases [1] [8].

  • Abuse Potential: There are reports of this compound abuse with daily use of 30-50 mg in some individuals, and cases of dependence have been described, particularly among polydrug users and patients with schizophrenia [1].

  • Peripheral Anticholinergic Effects: While relatively small compared to atropine, this compound can cause blurred vision, dry mouth, constipation, urinary retention, and tachycardia [3] [1].

These limitations necessitate careful dose selection and monitoring in both clinical and research settings, particularly when studying cognitive processes or in vulnerable populations.

Conclusion

References

Biperiden safety profile and common side effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Cognitive Impact

Biperiden is a muscarinic acetylcholine receptor antagonist, with a prominent blocking effect on the M1 receptor subtype, which is predominant in the brain [1] [2]. Its therapeutic effect in Parkinson's disease comes from restoring the balance between acetylcholine and dopamine in the basal ganglia [3] [4].

This central anticholinergic action is also responsible for significant cognitive side effects. This compound can dose-dependently impair episodic memory, immediate recall, motor learning, and visual-spatial performance [1]. In research settings, a single 2 mg dose has been shown to cause broad cognitive declines, while effects at 4 mg can reduce auditory memory formation [1]. These effects make it a tool for modeling cholinergic dysfunction in experimental studies.

The diagram below illustrates this core mechanism and its primary consequences.

G A This compound Administration B Blocks Central Muscarinic M1 Receptors A->B C Reduces Cholinergic Neurotransmission B->C D1 Therapeutic Effect: Reduces Parkinsonian tremor & rigidity C->D1 D2 Adverse Effect: Cognitive Impairment & CNS Disturbances C->D2

Experimental Data on Side Effect Incidence

The following table consolidates quantitative and qualitative safety data from clinical observations and studies, which is crucial for risk-benefit assessment.

Aspect Details & Incidence

| Dosage & Administration | Parkinson's disease: Start at 2 mg 3-4 times daily; max 16 mg/day [5] [6]. Extrapyramidal reactions: 2 mg 1-3 times daily [5] [7]. | | Central Anticholinergic Syndrome | Symptoms include dilated pupils, warm/dry skin, flushed face, fever, dry mouth, tachycardia, delirium, agitation, hallucinations, seizures, and memory loss [8]. Can progress to stupor, coma, or cardiorespiratory arrest [8]. | | Geriatric Vulnerability | Elderly patients are more likely to experience confusion, delirium, and memory impairment [1] [9]. Elderly men are at higher risk for complications from urinary retention due to age-related prostate issues [7]. | | Contraindications | Narrow-angle glaucoma [5] [6], bowel obstruction or megacolon [5] [6], known hypersensitivity to this compound [6], and myasthenia gravis [5]. | | Hepatotoxicity Profile | this compound is an unlikely cause of clinically apparent liver injury (Likelihood score: E). It has not been associated with serum enzyme elevations or significant liver injury in clinical use [10]. |

Key Considerations for Research & Development

For professionals in drug development, the following points are particularly relevant:

  • Abuse Potential: Cases of dependence and abuse have been reported, particularly among polydrug users and patients with schizophrenia, with some individuals using 30–50 mg daily [1].
  • Use in Special Populations:
    • Pregnancy & Lactation: Classified as FDA Pregnancy Category C. Animal studies show no embryo-fetotoxicity, but insufficient data exists in pregnant women. It is found in breast milk and may decrease milk production; use during lactation is not recommended [9] [6].
    • Pediatric & Geriatric Use: Safety and efficacy in children are not established [7] [6]. Geriatric patients require caution due to heightened sensitivity to CNS and peripheral side effects [7] [1].
  • Drug Interactions: Concomitant use with other CNS depressants (alcohol, sedatives) can cause additive effects [7] [6]. Using other drugs with anticholinergic properties (e.g., tricyclic antidepressants, some antihistamines) can intensify adverse effects [5] [9].

References

Biperiden therapeutic range plasma concentration

Author: Smolecule Technical Support Team. Date: February 2026

Biperiden Pharmacokinetic Profile

Parameter Value Details / Conditions
Therapeutic Range 1–6.5 ng/mL Measured 0.5–2 hours after a single 4 mg oral dose [1]
Toxic Level >13 ng/mL - [1]
Time to Peak Plasma Concentration (T~max~) 1.5–2 hours After oral administration [1]
Elimination Half-Life (T~1/2~) 18–24 hours May be prolonged in elderly patients [2] [3] [4]
Oral Bioavailability 33% Due to extensive first-pass metabolism [1] [4]
Protein Binding 60% - [5] [3]

Analytical Method for Determining Plasma Concentration

A 2023 study detailed a novel Gas Chromatography-Mass Spectrometry (GC-MS) method using Salt-Assisted Liquid–Liquid Microextraction (SALLME), which is well-suited for therapeutic drug monitoring due to its sensitivity and efficiency [1]. The following diagram illustrates the core workflow of this analytical method.

start Start: Human Plasma Sample s1 Add Internal Standard (this compound-d5) start->s1 s2 Add 200 mg NaCl s1->s2 s3 Micro-Extraction with Ethyl Acetate s2->s3 s4 Centrifuge s3->s4 s5 Evaporate Organic Layer to Dryness s4->s5 s6 Reconstitute in Methanol s5->s6 s7 GC-MS Analysis s6->s7 end Quantification s7->end

Workflow for GC-MS analysis of this compound in plasma using SALLME [1]

Key Features of the SALLME-GC-MS Method [1]:
  • Sample Volume: Uses only 290 µL of plasma
  • Extraction: Employs a simple microextraction with 200 mg of sodium chloride (NaCl) and 1 mL of ethyl acetate as the organic solvent
  • Calibration Range: 0.5 to 20 ng/mL, covering the therapeutic and lower toxic range
  • Advantages: The method is rapid, uses minimal solvent (green), and has been validated according to EMA guidelines for precision and accuracy

Key Considerations for Researchers

  • Clinical Context is Crucial: The established therapeutic range is a guide. Pharmacodynamic effects like changes in pupil size and accommodation can lag behind peak plasma concentrations by several hours [2]. Individual patient response and clinical symptoms should always be correlated with plasma levels.
  • Potential for Abuse: Note that this compound has euphoric and hallucinogenic properties and is one of the most commonly abused anticholinergic drugs [1]. This underscores the importance of robust therapeutic drug monitoring in specific patient populations.
  • Alternative Analytics: While GC-MS is a gold standard, other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) have also been used for determining this compound in plasma, though older methods were noted to be less sensitive [1].

References

Biperiden abuse potential and dependence

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Case Reports

Clinical observations confirm that biperiden dependence occurs in practice, with documented cases meeting formal diagnostic criteria for substance dependence.

Table 1: Documented Case of this compound Dependence [1] [2]

Feature Description
Patient Profile 47-year-old man with a history of polysubstance abuse (in remission for 2 years).
This compound Use Self-medication; dose escalated up to 50 mg/day (therapeutic range is typically 2-8 mg/day).
Reported Effects Feelings of relaxation and sociability.
Observed Symptoms Hypoactive delirium, disorientation, somnolence, poor memory, incoherent speech, illusions, dry mouth, blurred vision, tremor.
Dependence Criteria Met 4 out of 7 DSM-IV-TR criteria for substance dependence (tolerance, use despite knowledge of harm, unsuccessful efforts to cut down, failure to fulfill major role obligations).
Withdrawal Symptoms Anxiety, restlessness, and insomnia upon discontinuation.

Epidemiological studies note that misuse is more frequently observed in patients with a history of chronic psychotic disorders or polysubstance use disorders [1]. One study reported a 34% prevalence of anticholinergic misuse among patients with chronic psychosis [1]. Another study in Norway found that among patients not using neuroleptics, this compound was the most frequently used anticholinergic, often concomitantly with benzodiazepines, suggesting a potential for interaction or misuse [1] [3].

Preclinical and Mechanistic Insights

Data from animal studies and research into the drug's mechanism of action provide a conflicting picture and potential explanations for its abuse liability.

Table 2: Preclinical and Mechanistic Data on Abuse Potential

Study Type / Mechanism Key Findings
Conditioned Place Preference (CPP) in Rats [4] This compound, at doses of 1, 2, or 4 mg/kg, did not produce place preference or aversion on its own. It also did not potentiate the rewarding effects of morphine or interact with haloperidol, suggesting a lack of primary rewarding properties in this model.
Effects on Cocaine-Related Behaviors [5] Acute administration of this compound (5 mg/kg) antagonized the increase in 50-kHz ultrasonic vocalizations (indicative of positive affect/euphoria) induced by cocaine in rats. It did not affect cocaine-induced increases in locomotor activity.
Mood Elevation [1] A double-blind, placebo-controlled study found that this compound elevated mood in healthy human subjects.
Neurobiological Mechanism [1] By blocking muscarinic receptors in the brain, this compound may inhibit dopamine reuptake and storage in the nucleus accumbens, a key region in the brain's reward pathway. This proposed mechanism could explain its euphoric and deliriogenic effects.
Antidepressant-Like Effects [6] In mouse models, this compound demonstrated antidepressant-like effects, which were linked to the activation of the BDNF/TrkB signaling pathway and subsequent regulation of BICC1 protein expression in the hippocampus and prefrontal cortex.

Synthesis and Research Gaps

The apparent contradiction between human case reports and the negative CPP data can potentially be resolved by considering the context of use. The rewarding properties of this compound may not be intrinsic but rather related to its ability to "self-medicate" certain undesirable states. Researchers have proposed two main hypotheses for its misuse [1]:

  • Amelioration of side effects: In patients on antipsychotics, it may alleviate neuroleptic-induced anhedonia or extrapyramidal symptoms.
  • Mood enhancement: Its ability to elevate mood and produce mild euphoria, as seen in healthy subjects and its antidepressant-like effects in animals, may drive misuse, especially in individuals with underlying mood disorders or a history of substance abuse.

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here is a summary of key methodologies from the cited literature.

1. Protocol: Assessment of Rewarding Properties using Conditioned Place Preference (CPP) [4]

  • Subjects: Rats.
  • Apparatus: A two-compartment place conditioning box with distinct visual and tactile cues.
  • Procedure: The study used an unbiased design. During a pre-test, rats with no innate preference for either compartment were selected. During the conditioning phase (typically 6-8 sessions), this compound (1, 2, or 4 mg/kg) was paired with one compartment, and the vehicle was paired with the other. A final post-test assessed any shift in time spent in the drug-paired compartment.
  • Outcome Measured: The difference in time spent in the drug-paired compartment during pre-test and post-test. The study concluded this compound did not induce CPP at the tested doses.

2. Protocol: Investigating Antidepressant-like Effects and Mechanism [6]

  • Subjects: Adult male ICR mice.
  • Stress Model: Chronic Unpredictable Stress (CUS) was applied for 4-5 weeks.
  • Drug Administration: this compound (0.1 or 1 mg/kg) or vehicle was administered intraperitoneally.
  • Behavioral Tests:
    • Sucrose Preference Test (SPT): Measures anhedonia.
    • Novelty-Suppressed Feeding Test (NSFT): Measures anxiety and motivation.
    • Forced Swim Test (FST): Measures behavioral despair.
  • Mechanistic Investigation: To probe the role of BDNF/TrkB signaling, a separate group of mice received a TrkB receptor antagonist (K252a) 30 minutes before this compound. Brain tissues (hippocampus and prefrontal cortex) were analyzed for BICC1 protein expression using Western Blot.

Proposed Signaling Pathway for Antidepressant-like Effects

The following diagram illustrates the proposed mechanism for this compound's rapid antidepressant-like effects, as identified in mouse studies [6].

G This compound This compound M1_AChR M1 Muscarinic Receptor This compound->M1_AChR Antagonizes BDNF_Release ↑ BDNF Release M1_AChR->BDNF_Release TrkB_Signaling TrkB Receptor Activation BDNF_Release->TrkB_Signaling Binds to BICC1_Downregulation Downregulation of BICC1 TrkB_Signaling->BICC1_Downregulation Antidepressant_Effect Antidepressant-like Effect BICC1_Downregulation->Antidepressant_Effect

Conclusion and Key Takeaways

For drug development professionals, the evidence on this compound suggests:

  • Clear Risk in Vulnerable Populations: Abuse and dependence are documented clinical realities, particularly in individuals with a history of psychosis or substance use disorders.
  • Complex Pharmacology: Its potential for abuse may be indirectly mediated through the mitigation of anhedonia or through mood-elevating properties linked to BDNF signaling, rather than primary reinforcement.
  • Model-Dependent Findings: Standard animal models like CPP may not fully capture the subtleties of its abuse potential, highlighting the need for complementary models that incorporate elements of self-medication.
  • Therapeutic Paradox: The same mechanism—M1 receptor antagonism—is being investigated for treating conditions like cocaine use disorder [5], underscoring the complex and context-dependent nature of its effects on the reward system.

References

Clinical and Analytical Significance of Biperiden Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Biperiden is an antimuscarinic agent used to treat Parkinson's disease and manage extrapyramidal side effects from neuroleptic drugs [1]. TDM is crucial for several reasons:

  • Narrow Therapeutic Window: The therapeutic range is narrow, reported as 1–6.5 ng/mL, with a toxic level of 13 ng/mL [1].
  • Abuse Potential: this compound has euphoric and hallucinogenic properties, making it one of the most commonly abused anticholinergic drugs [1].
  • Optimizing Therapy: TDM helps ensure therapeutic efficacy while minimizing central nervous system and peripheral side effects [1].

Traditional sample preparation methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can use high solvent volumes and require a sample preconcentration evaporation step [1]. The protocol below addresses this with a modern, miniaturized approach.

Protocol: Determining this compound in Plasma by GC-MS with SALLME

This protocol is adapted from a 2023 study that developed and validated a novel method using Salt-Assisted Liquid-Liquid Microextraction (SALLME) [1].

Sample Preparation: Salt-Assisted Liquid-Liquid Microextraction (SALLME)

SALLME is a simple, fast, and green technique that uses salt and a water-miscible organic solvent to achieve efficient extraction and clear phase separation [1].

Workflow Diagram: SALLME and GC-MS Analysis

A Plasma Sample (290 µL) B Add Internal Standard (this compound-d5) A->B C Add 200 mg NaCl B->C D Add 400 µL Acetonitrile C->D E Vortex & Centrifuge D->E F Collect Organic Layer E->F G Inject into GC-MS F->G

  • Materials & Reagents:
    • This compound and Internal Standard (IS): this compound-d5 is recommended [1].
    • Salting Agent: Sodium chloride (NaCl) [1].
    • Organic Solvent: Acetonitrile, Ethyl Acetate, or Acetone. The highest recovery in the cited study was achieved with acetonitrile [1].
    • Other: Sodium hydroxide (NaOH), Methanol for stock solutions [1].
  • Procedure:
    • Pipette 290 µL of plasma sample or calibration standard into a microcentrifuge tube [1].
    • Add the internal standard (this compound-d5) [1].
    • Add 200 mg of NaCl [1].
    • Add 400 µL of acetonitrile [1].
    • Vortex the mixture vigorously for 1 minute.
    • Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to achieve complete phase separation.
    • Carefully collect the upper organic layer for injection into the GC-MS system [1].
Instrumental Analysis: GC-MS Conditions

The following table summarizes the optimized GC-MS parameters based on the research. Note that specific parameters might need optimization for your instrument.

Table 1: Recommended GC-MS Operating Conditions

Parameter Specification
GC Instrument Agilent 7890B or equivalent [2]
MS Instrument Agilent 5977A single quadrupole MS or equivalent [2]
Column Agilent J&W DB-5 ms (30 m × 0.25 mm × 0.25 µm) or equivalent [1] [2]
Carrier Gas & Flow Helium, constant flow at 2.0 mL/min [2]
Injection Volume 1 µL (splitless mode recommended) [1]
Inlet Temperature 250 °C [1]
Oven Temperature Program Initial: 60 °C (hold 1 min); Ramp 1: 30 °C/min to 180 °C; Ramp 2: 10 °C/min to 280 °C (hold 5 min) [1]
Transfer Line Temp. 280 °C [1]
Ionization Mode Electron Ionization (EI) [3]
Ionization Energy 70 eV [3]
Ion Source Temp. 230 °C [1]
Data Acquisition Selected Ion Monitoring (SIM) mode for high sensitivity in quantitative analysis [3].
Method Validation Data

The developed method has been validated according to the EMA bioanalytical method validation guideline [1]. Key performance data are summarized below.

Table 2: Method Validation and Performance Characteristics

Validation Parameter Result / Value
Linear Range 0.5 - 20.0 ng/mL [1]
Correlation Coefficient (R²) > 0.99 [1]
Limit of Detection (LOD) < 0.5 ng/mL [1]
Limit of Quantification (LOQ) 0.5 ng/mL [1]
Accuracy (Relative Error) Within ±15% [1]
Precision (% CV) < 15% [1]
Recovery High and consistent (specific % not detailed in search results) [1]

Key Advantages and Applications

  • High Sensitivity: The LOD and LOQ are well below the therapeutic range (1-6.5 ng/mL), making the method ideal for TDM [1].
  • Green Chemistry: SALLME significantly reduces organic solvent consumption compared to traditional LLE or SPE [1].
  • Efficiency and Cost-Effectiveness: The protocol is simple and fast, eliminating the need for a sample evaporation step, which saves time and reduces analyte loss [1].
  • Proven Applicability: The method has been successfully applied to the analysis of this compound in real human plasma samples [1].

Critical Notes for Researchers

  • Internal Standard: The use of a stable isotope-labeled internal standard (this compound-d5) is crucial for achieving high precision and accuracy, as it corrects for analyte losses during sample preparation and variations in instrument response [1] [4].
  • Calibration: A fresh calibration curve should be prepared with each batch of samples, covering the expected concentration range in the study [1].
  • Quality Control: Incorporate quality control (QC) samples at low, medium, and high concentrations within the calibration curve to monitor the method's performance during the analysis run.

References

Biperiden Pharmacological Proof-of-Concept Model: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biperiden as a Pharmacological Tool

This compound is a muscarinic acetylcholine receptor (mAChR) antagonist with relative selectivity for the M1 receptor subtype that has emerged as a valuable tool in neuroscience research and drug development. While clinically approved for the treatment of Parkinson's disease and extrapyramidal side effects of neuroleptic drugs, this compound's mechanism of action has been leveraged to establish pharmacological models of cholinergic dysfunction [1] [2]. The distinctive profile of this compound as an M1-preferring antagonist (equilibrium dissociation constant [Kd] for M1 = 0.48 ± 0.02; for M2 = 6.3 ± 0.5; for M3 = 3.9 ± 0.1; for M4 = 2.4 ± 0.03; for M5 = 6.3 ± 0.1) makes it particularly useful for investigating the specific contributions of M1 receptor-mediated signaling to cognitive processes and for evaluating novel M1-targeting therapeutic candidates [3].

Unlike non-selective muscarinic antagonists such as scopolamine, this compound demonstrates a favorable side effect profile with reduced peripheral adverse effects, which enhances its utility in experimental settings [3] [4]. The ability of this compound to induce temporary, reversible cognitive impairments that model aspects of age- and dementia-related memory dysfunction has established its role in proof-of-concept studies for pro-cognitive compounds [4]. Recent research has also expanded this compound's potential applications to include investigations for post-traumatic epilepsy prevention and alcohol use disorder treatment, further broadening its relevance to contemporary drug discovery efforts [5] [6].

Pharmacology and Mechanism of Action

Basic Pharmacological Properties

Table 1: Fundamental Pharmacological Properties of this compound

Parameter Characteristics Research Implications
Mechanism of Action Competitive M1 muscarinic acetylcholine receptor antagonist [3] Creates reversible cholinergic deficit; models specific aspects of cognitive impairment
Receptor Selectivity M1 > M4 > M3 > M2 ≈ M5 [3] More specific for central cognitive effects compared to non-selective anticholinergics
Bioavailability 87% [1] Good oral absorption suitable for oral administration in experimental models
Protein Binding 60% [1] Moderate plasma protein binding affecting free drug concentration
Metabolism Hepatic hydroxylation [1] Potential for drug interactions; metabolic individual variability
Time to Peak Plasma Concentration (Tmax) 1-1.5 hours post-administration [4] Informs timing of cognitive assessments in experimental protocols
Cognitive Effects Profile

Table 2: Dose-Dependent Cognitive Effects of this compound in Human Studies

Cognitive Domain Effects of 2mg this compound Effects of 4mg this compound Time Course
Verbal Episodic Memory Impairment in immediate and delayed recall [4] Greater impairment in delayed recall; dose-dependent effect [4] Peak effects at 90 minutes; resolution by 4 hours [4]
Working Memory Minimal effects [4] Increased reaction time in n-back task (up to 50ms) [3] Significant at Tmax; correlates with plasma concentrations
Sustained Attention Minimal impairment [4] Significant impairment in adaptive tracking (-2.1 percentage points) [3] Concentration-dependent relationship
Executive Function No significant effects [4] No significant effects [4] Not time-dependent

This compound's mechanism of action in the central nervous system primarily involves competitive antagonism of acetylcholine at M1 muscarinic receptors in the corpus striatum and hippocampus, brain regions critically involved in cognitive function and motor control [1] [2]. The relative M1 selectivity is particularly important for its research applications, as it allows for more specific targeting of cognitive processes with fewer confounding peripheral side effects compared to non-selective anticholinergics like scopolamine [3]. Parkinsonian symptoms and certain cognitive deficits are thought to result from an imbalance between cholinergic and dopaminergic neurotransmission, which this compound temporarily induces by reducing cholinergic signaling, thereby creating a validated model for testing potential therapeutic interventions [1].

Interestingly, beyond its receptor antagonist properties, this compound has also been demonstrated to act as a weak uncompetitive inhibitor of acetylcholinesterase (AChE) with an inhibition constant (Ki) of 1.11 mmol/L [7]. However, this enzymatic inhibition requires concentrations approximately 69,000 times higher than therapeutic plasma levels, suggesting it likely does not contribute significantly to its physiological effects at clinically relevant doses but may inform structural design of future cholinergic modulators [7].

G A Acetylcholine Release B M1 Muscarinic Receptor A->B Binds to C Cognitive Processes: Memory Formation Attention B->C Activates D This compound Administration E Competitive Antagonism D->E Leads to E->B Blocks F Temporary Cognitive Deficit E->F Induces H Reversal of Deficit F->H Reversed by G Novel Pro-Cognitive Compound G->H Results in

Figure 1: this compound's Mechanism in Proof-of-Concept Models. This diagram illustrates how this compound creates a temporary cognitive deficit through M1 receptor antagonism, establishing an experimental model for evaluating novel pro-cognitive compounds.

Experimental Protocols and Methodologies

Human Cognitive Challenge Model Protocol

The This compound challenge model in healthy human subjects has been rigorously characterized in multiple randomized, placebo-controlled, crossover studies [3] [4]. The following protocol details the established methodology for implementing this model in proof-of-concept studies for cognitive-enhancing compounds:

  • Subject Selection and Screening: Healthy volunteers aged 18-80 years, with no current or past history of physical, neurological, or psychiatric illness interfering with study objectives. For studies in elderly populations, Mini-Mental State Examination score should be ≥28 [3]. Exclusion criteria typically include use of nicotine-containing products, consumption of caffeine 24 hours prior to dosing, and use of medications with cholinergic or anticholinergic properties [3].

  • Study Design: Randomized, double-blind, placebo-controlled, crossover design with treatment sequences balanced across subjects. A minimum washout period of 7 days between administrations is recommended due to this compound's elimination half-life of 11-21 hours [4] [3].

  • Dosing Protocol: Administration of this compound (2 mg and 4 mg) and matching placebo in identical capsules. Subjects should fast for at least 30 minutes prior to dosing and consume a light snack to prevent nausea. Dosing typically occurs after baseline cognitive assessments [3] [4].

  • Pharmacokinetic Assessments: Venous blood samples collected predose and at 0.5, 1, 1.5, 2, 2.5, 4, 7, 10, and 22 hours postdose. Plasma concentrations of this compound are determined using validated analytical methods (e.g., liquid chromatography with tandem mass spectrometry) [3].

  • Cognitive Assessment Battery:

    • Verbal Episodic Memory: Rey Auditory Verbal Learning Test (RAVLT) or similar verbal learning task with immediate and delayed recall components [4].
    • Working Memory: N-back task (2-back variant) assessing accuracy and reaction time [3].
    • Sustained Attention: Adaptive tracking task or Sustained Attention to Response Task (SART) [3] [4].
    • Executive Function: Choice reaction time tasks and cognitive flexibility measures [4]. Assessments should be performed at baseline and at 1, 2.5, 4, 7, and 22 hours postdose to capture the time course of cognitive effects [3].
  • Safety Monitoring: Assessment of treatment-emergent adverse events, vital signs, laboratory tests, and electrocardiogram throughout the study period [3]. Common side effects include dry mouth, blurred vision, and mild drowsiness, which are generally transient and dose-dependent [4].

Animal Model Protocol

For preclinical proof-of-concept studies, this compound can be utilized to induce cognitive deficits relevant to screening potential therapeutic compounds:

  • Animal Subjects: Male Lister Hooded rats (or other appropriate strains), typically 3-6 months of age, housed under standard laboratory conditions with ad libitum access to food and water unless experimental conditions require otherwise [8].

  • Dosing Regimen: Intraperitoneal administration of this compound hydrochloride at doses of 3-10 mg/kg for acute studies [8]. For oral administration in rats, 4 mg doses achieve peak plasma concentrations (Cmax) of approximately 4 ng/mL [8].

  • Cognitive Behavioral Assessments:

    • Spatial Learning and Memory: Morris water maze or radial arm maze tasks administered 60-90 minutes post-dose when plasma concentrations peak.
    • Working Memory: Delayed matching/non-matching to position tasks.
    • Attention: 5-choice serial reaction time task measuring accuracy and impulsivity.
  • Ethical Considerations: All animal experiments should comply with institutional animal care and use guidelines, with efforts to minimize suffering and use the minimum number of animals necessary for statistical power.

G cluster_0 Pre-Study Phase cluster_1 Treatment Phase 1 cluster_2 Crossover Design A Study Preparation Subject Screening & Training B Baseline Assessment Cognitive Testing & Biomarkers A->B C Randomized Treatment Placebo, 2mg, or 4mg this compound B->C D Post-Dose Cognitive Assessment 1h, 2.5h, 4h, 7h, 22h C->D E Pharmacokinetic Sampling 0.5h, 1h, 1.5h, 2h, 2.5h, 4h, 7h, 10h, 22h C->E F Data Analysis PK-PD Modeling & Statistical Comparison D->F Cognitive Data E->F Plasma Concentration Data G Washout Period Minimum 7 Days F->G H Crossover Phase Next Treatment Condition G->H H->B Repeat for Each Condition

Figure 2: Experimental Workflow for this compound Challenge Study. This diagram outlines the key stages in a randomized, placebo-controlled, crossover study design using this compound as a pharmacological challenge agent.

Research Applications and Evidence Base

Cognitive Challenge Model

The primary application of this compound in proof-of-concept studies is as a pharmacological challenge agent to induce temporary cognitive deficits that model aspects of neurodegenerative and neuropsychiatric disorders. In healthy elderly subjects, this compound administration (4 mg) has been shown to produce significant impairment in multiple cognitive domains, including:

  • Sustained attention (-2.1 percentage point reduction in adaptive tracking performance)
  • Verbal memory (2-3 fewer words recalled on verbal learning tasks)
  • Working memory (up to 50-millisecond increase in n-back task reaction time) [3]

These effects demonstrate dose-dependency and clear concentration-effect relationships, making this compound a reliable tool for establishing proof-of-pharmacology for novel cholinergic compounds [3]. The cognitive deficits induced by this compound are particularly notable for their relative selectivity for memory processes without broad impairments across all cognitive domains or marked sedation, which represents an advantage over non-selective muscarinic antagonists like scopolamine [4].

Population PK-PD modeling of this compound effects has quantified significant concentration-effect relationships for n-back reaction time, n-back accuracy, and adaptive tracking performance, providing a robust framework for designing future studies investigating pro-cognitive compounds [3]. This model can be used to optimize this compound dose selection, sample size calculations, and timing of PK and PD measurements in clinical trials.

Emerging Therapeutic Applications

Beyond its established role as a cognitive challenge agent, this compound is being investigated for several novel therapeutic applications:

  • Post-Traumatic Epilepsy Prevention: A multicenter Phase III randomized, double-blind clinical trial is evaluating this compound as an antiepileptogenic agent in patients with moderate or severe traumatic brain injury (TBI). The protocol involves intravenous administration of 5 mg this compound every 6 hours for 10 days, initiated within 12 hours of TBI, with follow-up continuing for two years to assess epilepsy development [6]. This application is supported by preclinical evidence that this compound delays seizure onset and reduces incidence and intensity of spontaneous seizures after brain injury [6].

  • Alcohol Use Disorder: Preclinical research indicates that this compound at doses of 5 and 10 mg/kg (intraperitoneal) in rats effectively reduces motivation for alcohol consumption, decreases ethanol intake in binge-drinking protocols, and attenuates alcohol-seeking behavior after re-exposure to contexts associated with ethanol self-administration [5]. These findings suggest that muscarinic cholinergic modulation may represent a promising avenue for developing new treatments for alcohol use disorder.

  • Parkinson's Disease and Extrapyramidal Symptoms: While already clinically approved for these indications, ongoing research continues to elucidate this compound's mechanisms in managing parkinsonian symptoms and controlling extrapyramidal side effects of neuroleptic drugs [1] [2] [9].

Conclusion

This compound represents a versatile pharmacological tool with well-characterized applications in proof-of-concept studies for cognitive-enhancing compounds and emerging potential in novel therapeutic areas. The established protocols for its use in human cognitive challenge models provide a robust framework for evaluating novel compounds targeting cholinergic systems, with particular relevance for disorders characterized by M1 muscarinic receptor dysfunction. The relative M1 selectivity of this compound offers advantages over non-selective muscarinic antagonists by providing a more specific cognitive impairment profile with fewer confounding peripheral side effects.

The continuing investigation of this compound in new areas such as post-traumatic epilepsy prevention and alcohol use disorder highlights the expanding utility of this compound in translational neuroscience research. Researchers implementing this compound challenge models should adhere to the detailed protocols outlined herein, with particular attention to dose selection, timing of cognitive assessments, and safety monitoring to ensure valid and reproducible results. As drug development efforts increasingly target specific muscarinic receptor subtypes, this compound-based proof-of-concept models will remain valuable tools for establishing early evidence of pharmacological activity and potential therapeutic efficacy.

References

Application Notes and Protocols: Biperiden Dose-Response Modeling of Cognitive Impairment for Proof-of-Pharmacology Studies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to the Biperiden Challenge Model

The This compound challenge model represents a sophisticated pharmacological approach for inducing transient and reversible cognitive deficits in healthy volunteers, serving as a valuable tool for evaluating procognitive compounds in early-phase drug development. This compound, a selective M1 muscarinic receptor antagonist, has demonstrated a unique ability to impair specific cognitive domains—particularly verbal episodic memory—without producing the broad neuropsychological side effects associated with non-selective anticholinergics like scopolamine. This selective profile makes this compound an ideal compound for establishing proof-of-pharmacology for novel cholinergic therapies targeting cognitive dysfunction in neurodegenerative and neuropsychiatric disorders. The model capitalizes on the well-established cholinergic hypothesis of cognitive aging and dementia, which posits that reduced cholinergic neurotransmission contributes significantly to memory impairments observed in conditions like Alzheimer's disease and mild cognitive impairment.

The fundamental premise of the this compound challenge paradigm is that a candidate compound that reverses or mitigates this compound-induced cognitive deficits likely possesses cholinergic-enhancing properties that may prove therapeutic in clinical populations. Unlike disease-state models that face challenges with patient recruitment, heterogeneity, and ethical considerations, the this compound model offers a controlled experimental system in healthy volunteers that provides preliminary evidence of cognitive efficacy before advancing to costly clinical trials in patient populations. Recent studies have validated this approach, demonstrating that this compound produces dose-dependent impairments in specific cognitive domains that can be reliably quantified using standardized neuropsychological assessments [1] [2]. This application note provides comprehensive protocols for implementing the this compound challenge model, including detailed methodologies, dosing regimens, cognitive assessment batteries, and data analysis techniques optimized for proof-of-pharmacology studies.

Mechanism of Action & Scientific Rationale

Neuropharmacological Foundations

This compound functions as a competitive antagonist at central muscarinic acetylcholine receptors with particular selectivity for the M1 receptor subtype, which is predominantly expressed in brain regions critical for learning and memory, including the cerebral cortex, hippocampus, and striatum [3]. This regional specificity underlies this compound's selective effects on cognitive processes compared to non-selective anticholinergics. The M1 receptor plays a crucial role in cognitive processing through its modulation of synaptic plasticity, neuronal excitability, and long-term potentiation (LTP)—the neurophysiological basis of memory formation. By blocking these receptors, this compound induces a temporary cholinergic deficit that mimics aspects of the neurochemical environment observed in age-related cognitive decline and dementia [1] [4].

Receptor occupancy studies in humans have demonstrated that oral administration of 4 mg this compound results in muscarinic receptor occupancy rates of 10%–45% in the frontal cortex three hours post-administration, with occupancy correlating curvilinearly with plasma this compound concentration [3]. The functional consequences of this receptor blockade include disruption of hippocampal-dependent memory consolidation processes and impairment of attention and executive function networks. Unlike non-selective antimuscarinics, this compound's relatively low affinity for peripheral M2 and M3 receptors results in fewer peripheral side effects, enhancing its tolerability and experimental utility [5] [3]. Additionally, research has revealed that this compound acts as a very weak uncompetitive inhibitor of acetylcholinesterase (Ki = 1.11 mmol/L), though this effect is unlikely to be clinically relevant at therapeutic doses [6].

Signaling Pathways and Cognitive Impairment Mechanisms

Table 1: this compound's Neuropharmacological Profile

Parameter Characteristics Experimental Evidence
Primary Mechanism Competitive M1 muscarinic receptor antagonism In vitro binding studies showing high affinity for M1 receptors [3]
Receptor Selectivity M1 > M4 > M2/M3 Receptor occupancy studies showing regional brain distribution [3]
Cognitive Domain Specificity Strongest effects on episodic memory, moderate effects on attention and working memory Controlled trials showing differential impairment across cognitive tasks [1] [2]
Additional Mechanisms Weak uncompetitive acetylcholinesterase inhibition (Ki = 1.11 mmol/L) Enzyme kinetics studies using Ellman's method [6]
Neurophysiological Effects Reduces long-term potentiation (LTP)-like plasticity; modulates EEG rhythms Paired associative stimulation studies; EEG spectral analysis [3]

The following diagram illustrates the proposed signaling pathways through which this compound induces cognitive impairment:

G cluster_hippocampal Hippocampal Pathways cluster_cortical Cortical Pathways cluster_molecular Molecular Consequences This compound This compound M1_Receptor M1 Muscarinic Receptor This compound->M1_Receptor Antagonism LTP Impaired LTP (Long-Term Potentiation) M1_Receptor->LTP Synaptic_Plasticity Reduced Synaptic Plasticity M1_Receptor->Synaptic_Plasticity Attention Impaired Attention Networks M1_Receptor->Attention DA_Release Reduced Striatal Dopamine Release M1_Receptor->DA_Release ACh_Inhibition Weak AChE Inhibition M1_Receptor->ACh_Inhibition Cognitive_Impairment Cognitive_Impairment Memory_Consolidation Disrupted Memory Consolidation LTP->Memory_Consolidation Memory_Consolidation->Cognitive_Impairment Synaptic_Plasticity->LTP Working_Memory Working Memory Dysfunction Attention->Working_Memory Working_Memory->Cognitive_Impairment EEG EEG Changes: ↑ Delta/Low Alpha ↓ High Alpha Working_Memory->EEG cAMP Altered cAMP Signaling DA_Release->cAMP ACh_Inhibition->cAMP cAMP->Cognitive_Impairment

Figure 1: Signaling Pathways of this compound-Induced Cognitive Impairment. This compound primarily acts through M1 muscarinic receptor antagonism, disrupting hippocampal memory consolidation, cortical attention networks, and molecular signaling pathways. AChE = acetylcholinesterase; LTP = long-term potentiation; cAMP = cyclic adenosine monophosphate.

Experimental Protocols

Subject Selection and Screening

Inclusion criteria for this compound challenge studies typically involve healthy volunteers aged 18-45 for standard models or healthy elderly subjects (55-75 years) for age-enhanced models, with body mass index of 18.5-30.0 kg/m². Participants should be free from current psychiatric conditions, neurological disorders, or significant medical illnesses based on comprehensive medical history, physical examination, and laboratory tests. Specific exclusion criteria include first-degree relatives with psychiatric disorders, history of drug or alcohol dependence, smoking, and use of any medications (except oral contraceptives) that might interact with cholinergic systems [1] [2]. Special consideration should be given to excluding individuals with conditions that may be exacerbated by anticholinergic agents, including narrow-angle glaucoma, bladder outlet obstruction, gastrointestinal obstruction, severe cardiac arrhythmias, or prostatic hyperplasia [7].

All eligible participants must provide written informed consent after receiving complete information about study procedures, potential side effects, and the reversible nature of the cognitive impairments. The study protocol should be approved by an independent ethics committee and conducted in accordance with the Declaration of Helsinki principles. Prior to experimental sessions, participants should undergo a training session to familiarize them with all cognitive tests and procedures, thereby reducing practice effects during actual testing [1] [4]. For studies involving elderly populations, additional cognitive screening using instruments like the Mini-Mental State Examination (MMSE) with a predetermined cutoff score (typically ≥26) is recommended to exclude participants with possible mild cognitive impairment or early dementia [2].

Drug Preparation and Dosing

This compound is typically administered orally in tablet form (2 mg tablets), with doses of 2 mg and 4 mg representing the most thoroughly characterized doses in clinical studies [1] [2]. The recommended dosing protocol follows a randomized, double-blind, placebo-controlled, crossover design with washout periods of at least 7 days between sessions to account for drug clearance and prevent carryover effects. This design efficiently controls for interindividual variability and maximizes statistical power with smaller sample sizes. Administration should occur at approximately the same time each test day, with participants having consumed a light standardized breakfast to reduce potential gastrointestinal irritation while controlling for food effects on absorption.

Drug preparation should follow Good Manufacturing Practice standards, with matching placebos identical in appearance to active tablets. Administration occurs under direct supervision with a 100-200 mL glass of water, and participants should be observed swallowing the medication to ensure compliance. The Tmax (time to maximum concentration) for oral this compound is approximately 1-1.5 hours, with significant central nervous system effects observed within 90 minutes of administration [1] [5]. The elimination half-life ranges from 11 to 21 hours in young healthy volunteers, supporting the 7-day washout period as adequate to prevent accumulation or carryover effects in crossover designs [4].

Cognitive Assessment Battery

A comprehensive cognitive assessment battery should be administered at baseline and at predetermined intervals post-dosing (typically 1.5, 4, and 7 hours) to capture the time-dependent effects of this compound. The core assessment should include the following validated instruments:

  • Verbal Learning Task (VLT): An adapted version of the Rey Auditory Verbal Learning Test (RAVLT) using a 15-word list presented on a computer screen with words displayed for 1 second with 1-second intervals. Immediate recall is tested immediately after presentation, while delayed recall is assessed after approximately 30 minutes. This test primarily measures verbal episodic memory and has demonstrated particular sensitivity to this compound's effects, with 2-4 mg doses reducing recall by 2-3 words compared to placebo [1] [2].

  • N-back Task: A working memory assessment requiring participants to indicate when the current stimulus matches the one presented "n" trials previously. Common versions include 1-back, 2-back, and 3-back conditions with increasing cognitive load. Primary outcome measures include reaction time (in milliseconds) and accuracy (percentage correct). The n-back task is sensitive to this compound's effects on working memory, with 4 mg doses increasing reaction times by up to 50 milliseconds [2].

  • Adaptive Tracking Task: A measure of sustained attention and sensorimotor performance requiring participants to keep a moving target inside a larger circle using a joystick or similar device. Performance is typically measured as percentage correct tracking. This test is particularly useful for detecting general sedative effects that might confound interpretation of memory-specific impairments [2].

  • Sustained Attention to Response Task (SART): A go/no-go task measuring vigilance and response inhibition where participants respond frequently to common stimuli but withhold responses to rare target stimuli. Outcome measures include commission errors (false alarms) and omission errors (misses) [1].

Additional assessments may include simple and choice reaction time tasks, electroencephalography (EEG) with a focus on mismatch negativity (MMN) and P3a components, pupillometry, and subjective measures such as the Bond and Lader Visual Analog Scale (VAS) for alertness [4] [2].

Pharmacokinetic-Pharmacodynamic (PK-PD) Assessment

Blood sampling for determination of serum this compound concentrations should be performed at baseline and at regular intervals post-dosing (e.g., 1, 1.5, 2, 3, 4, 6, and 8 hours) to characterize the pharmacokinetic profile and establish concentration-effect relationships. Samples should be collected in appropriate tubes, allowed to clot, centrifuged, and stored at -80°C until analysis. This compound concentrations can be determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with sufficient sensitivity to detect concentrations in the low ng/mL range.

Population PK-PD modeling approaches should be employed to quantify the relationship between this compound concentrations and cognitive effects. The pharmacokinetics of this compound are best described by a two-compartment model with first-order absorption and elimination, demonstrating high interoccasion and intersubject variability [2]. Significant concentration-effect relationships have been established for n-back reaction time, n-back accuracy, and adaptive tracking performance, enabling the prediction of cognitive effects from drug exposure levels [2].

Data Analysis & Interpretation

Dose-Response and Time-Course Relationships

Table 2: this compound Dose-Response Effects on Cognitive Domains

Cognitive Domain Assessment Tool 2 mg Dose Effect 4 mg Dose Effect Time of Peak Effect Duration
Verbal Episodic Memory Verbal Learning Task (immediate recall) -2.1 words [1] -2.3 words [1] 90 minutes ~4 hours
Verbal Episodic Memory Verbal Learning Task (delayed recall) -1.8 words [1] -3.2 words [1] 90 minutes ~4 hours
Working Memory N-back Task (reaction time) +15-25 ms [2] +35-50 ms [2] 90 minutes ~4 hours
Working Memory N-back Task (accuracy) -2-3% [2] -5-7% [2] 90 minutes ~4 hours
Sustained Attention Adaptive Tracking -1.2 percentage points [2] -2.1 percentage points [2] 90 minutes ~4 hours
Sensorimotor Speed Simple Reaction Time Minimal effect [1] +10-15 ms [1] 90 minutes ~4 hours

Analysis of this compound's effects reveals a distinct domain-specific impairment pattern, with the most pronounced effects on verbal episodic memory, moderate effects on working memory and sustained attention, and minimal effects on basic sensorimotor function [1] [2]. The dose-dependent relationship is particularly evident for delayed verbal recall, where the 4 mg dose produces substantially greater impairment than the 2 mg dose, while immediate recall is equally impaired by both doses [1]. The time-course profile demonstrates peak effects at approximately 90 minutes post-administration, with a return to baseline levels by 4 hours for most cognitive domains, corresponding with the pharmacokinetic profile of the drug [1].

The following diagram illustrates the experimental workflow and key decision points in a this compound challenge study:

G cluster_study_design Study Design Phase cluster_cognitive_battery Cognitive Assessment Battery cluster_pk_pd PK-PD Analysis Screening Screening Training Training Screening->Training IRB Ethics Approval Training->IRB Baseline Baseline Dosing Dosing Baseline->Dosing Assessment Assessment Dosing->Assessment Sampling Blood Sampling (1, 1.5, 2, 3, 4, 6, 8h) Dosing->Sampling PK PK Assessment->PK VLT Verbal Learning Task (VLT) Assessment->VLT Analysis Analysis PK->Analysis Design Randomized, Double-Blind Placebo-Controlled, Crossover IRB->Design Power Sample Size Calculation (N=12-21/group) Design->Power Design->Power Power->Baseline NBack N-back Task (Working Memory) Tracking Adaptive Tracking (Attention) SART Sustained Attention to Response Task EEG EEG/ERP LCMS LC-MS/MS Analysis Sampling->LCMS Modeling Population PK-PD Modeling LCMS->Modeling LCMS->Modeling Modeling->Analysis

Figure 2: Experimental Workflow for this compound Challenge Studies. The diagram outlines key phases from study design through data analysis, highlighting integration of cognitive assessment and pharmacokinetic-pharmacodynamic approaches. PK-PD = pharmacokinetic-pharmacodynamic; LC-MS/MS = liquid chromatography-tandem mass spectrometry.

Statistical Analysis and Data Interpretation

Primary analysis should employ repeated-measures analysis of variance (ANOVA) with treatment (placebo, 2 mg, 4 mg) and time (baseline, 1.5, 4, 7 hours) as within-subject factors. Significant main effects should be followed by post-hoc comparisons with appropriate correction for multiple comparisons (e.g., Bonferroni or Tukey HSD). For crossover designs, it is essential to test for period effects and carryover effects to ensure the validity of the crossover assumption. Effect sizes (partial η² or Cohen's d) should be calculated for significant findings to facilitate power calculations for future studies.

Population PK-PD modeling approaches should be employed to characterize the relationship between this compound concentrations and cognitive effects. These models typically describe the cognitive effects using an Emax model where E = E₀ + (Emax × Cγ) / (EC₅₀γ + Cγ), where E₀ is the baseline cognitive performance, Emax is the maximum drug effect, EC₅₀ is the concentration producing half-maximal effect, and γ is the sigmoidicity factor [2]. This approach allows for the quantification of concentration-effect relationships and prediction of cognitive effects across a range of doses not directly tested.

When interpreting results, it is important to distinguish between specific cognitive impairment and general sedative effects. The selective pattern of this compound's effects—with stronger impacts on memory than attention or simple reaction time—supports a specific cholinergic mechanism rather than general sedation [1]. Demonstration that a test compound reverses this compound-induced memory deficits without affecting alertness measures provides compelling evidence of specific procognitive effects through cholinergic mechanisms.

Practical Implementation Considerations

Safety Monitoring and Adverse Effect Management

While this compound is generally well-tolerated in healthy volunteers at doses of 2-4 mg, researchers should implement comprehensive safety monitoring protocols throughout the study. Common side effects include dry mouth, blurred vision, mild drowsiness, dizziness, and headache, which are typically mild and peak around Tmax (1-1.5 hours post-dosing) [1] [7]. These effects can be assessed using a standardized side effects questionnaire administered at each assessment timepoint. Vital signs (blood pressure, heart rate, respiratory rate) should be monitored regularly, with particular attention to tachycardia and orthostatic hypotension that may occur due to anticholinergic effects on autonomic function.

Researchers should be prepared to manage more significant adverse events, though these are uncommon at the recommended doses. Confusion, significant memory impairment, marked sedation, or hallucinations would warrant immediate medical assessment. Facilities should have procedures in place for hydrating participants experiencing significant dry mouth and appropriate lighting adjustments for those with blurred vision. Contraindications to this compound administration include narrow-angle glaucoma, bowel obstruction, megacolon, myasthenia gravis, and known hypersensitivity to this compound or related compounds [7]. Particular caution should be exercised when considering enrollment of elderly participants, as they may be more susceptible to both peripheral and central anticholinergic effects [2].

Protocol Optimization and Applications

The timing of cognitive assessments can be adjusted based on the pharmacokinetic profile of the candidate compound being tested. For drugs with rapid onset, assessments may begin 60 minutes post-dosing, while for compounds with delayed Tmax, the assessment schedule might be shifted later. Including electrophysiological measures such as EEG with event-related potentials (particularly MMN and P3a) provides complementary neural correlates of cognitive effects that may be more sensitive to drug effects than behavioral measures alone [2].

The this compound challenge model has particular utility in several specific applications: (1) Proof-of-pharmacology for M1 receptor agonists and positive allosteric modulators in early clinical development; (2) Dose selection for later-stage clinical trials by establishing the minimum effective dose for reversing cholinergic deficits; (3) Comparative efficacy assessments between novel compounds and established cholinesterase inhibitors; and (4) Mechanistic studies of cholinergic contributions to specific cognitive domains through selective receptor blockade.

Conclusion

The This compound challenge model represents a robust, validated, and selective approach for inducing reversible cognitive deficits in healthy volunteers that mirror aspects of cholinergic dysfunction in aging and dementia. Its domain-specific effects—predominantly impacting verbal episodic memory with lesser effects on attention and minimal sensorimotor impairment—provide a sensitive assay for detecting procognitive effects of novel cholinergic compounds. The well-characterized dose-response and time-course relationships enable precise experimental design and interpretation of reversal effects.

References

Comprehensive Application Notes and Protocols for Biperiden-Induced Memory Deficit Model in Preclinical Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The biperiden-induced memory deficit model represents a advanced pharmacological approach for investigating cholinergic-mediated cognitive dysfunction and evaluating potential therapeutic interventions. Unlike non-selective muscarinic antagonists such as scopolamine, this compound demonstrates relative selectivity for M1/M4 muscarinic receptor subtypes, which are predominantly located in brain regions critical for learning and memory, including the hippocampus, cerebral cortex, and striatum [1] [2]. This receptor specificity translates to a more selective episodic memory impairment with fewer peripheral side effects, making it particularly valuable for studying age-related and dementia-associated memory deficits without the confounds of widespread cognitive disruption [3] [2].

The theoretical foundation of this model rests on the cholinergic hypothesis of memory dysfunction, which proposes that deficient cholinergic neurotransmission contributes substantially to cognitive impairment in aging and dementia [2]. This compound competitively antagonizes postsynaptic M1 receptors, which are crucial for synaptic plasticity, memory formation, and retrieval processes [1]. Research indicates that this compound preferentially affects episodic and verbal memory while largely sparing attention, working memory, and basic sensorimotor functions at appropriate doses [2]. This selective profile offers significant advantages over non-selective muscarinic antagonists, which induce diffuse cognitive impairments that complicate the interpretation of pharmacological rescue experiments [3].

Neurobiological Mechanisms and Signaling Pathways

This compound exerts its amnestic effects primarily through competitive antagonism of central muscarinic M1 receptors, with additional activity at M4 receptors. The M1 receptor is preferentially expressed in brain regions critical for learning and memory, including the cerebral cortex, hippocampus, and striatum [1] [2]. These receptors are coupled to Gq proteins and activate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG) as second messengers. This signaling cascade results in calcium release from intracellular stores and activation of protein kinase C (PKC), which modulates synaptic plasticity and memory formation through effects on long-term potentiation (LTP) [1].

The diagram below illustrates the proposed neurobiological mechanism through which this compound induces memory deficits:

G This compound-Induced Memory Deficit Mechanism This compound This compound M1_Receptor M1_Receptor This compound->M1_Receptor Antagonizes Gq_Protein Gq_Protein M1_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Calcium Calcium IP3->Calcium Releases LTP LTP PKC->LTP Modulates Calcium->LTP Influences Memory_Formation Memory_Formation LTP->Memory_Formation Supports

Beyond its direct effects on synaptic plasticity, this compound administration has been shown to increase dopamine turnover in the nucleus accumbens and enhance neuronal activation as measured by Fos immunohistochemistry [4]. This suggests that its amnestic effects may involve complex interactions between cholinergic and dopaminergic systems in mesolimbic pathways relevant to reward processing and memory consolidation [4]. Additionally, this compound reduces LTP-like plasticity induced by paired associative stimulation and produces characteristic changes in EEG rhythms, including increased delta and low-frequency alpha activity with decreased high-frequency alpha rhythms [1]. These neurophysiological alterations provide measurable biomarkers for this compound's central effects and correlate with cognitive impairment.

Experimental Protocols

Human Cognitive Testing Protocol

The following protocol outlines the standardized methodology for assessing this compound-induced memory deficits in healthy human volunteers, based on established clinical trials [2]:

  • Study Design: Randomized, double-blind, placebo-controlled, crossover design with counterbalanced treatment orders and washout periods of at least 7 days between sessions to prevent carryover effects.

  • Participants: Healthy volunteers (age 18-35) without personal or family history of psychiatric disorders, neurological conditions, or substance abuse. Participants should refrain from alcohol, caffeine, and medications for specified periods before testing.

  • Drug Administration: this compound hydrochloride administered orally in doses of 2 mg or 4 mg, based on the specific research question. Placebo is administered identically for control sessions. Testing commences at peak plasma concentration (60-90 minutes post-administration) [2].

  • Cognitive Assessment Battery:

    • Verbal Learning Task (VLT): Assesses episodic memory using a 15-word list presented over multiple trials with immediate and delayed (20-minute) recall conditions [2].
    • n-back Task: Measures working memory using 1-back and 2-back conditions with numeric stimuli.
    • Sustained Attention to Response Task (SART): Evaluates attention and inhibitory control through repetitive responding with occasional withhold trials.
    • Reaction Time Tasks: Simple, choice, and inverted reaction time tasks to control for potential motor or processing speed effects.
  • Additional Measures: Subjective alertness scales (Bond and Lader VAS), side effects questionnaires, vital signs monitoring, and blood sampling for pharmacokinetic analysis.

The experimental workflow for human cognitive testing is summarized below:

G Human Cognitive Testing Protocol Screening Screening Training Training Screening->Training Eligible participants Randomization Randomization Training->Randomization Familiarization complete Drug_Admin Drug_Admin Randomization->Drug_Admin Cross-over design Cognitive_Testing Cognitive_Testing Drug_Admin->Cognitive_Testing 60-90 min post-dose Memory_Tasks Memory_Tasks Cognitive_Testing->Memory_Tasks Attention_Working Attention_Working Cognitive_Testing->Attention_Working Subjective_Metrics Subjective_Metrics Cognitive_Testing->Subjective_Metrics Data_Analysis Data_Analysis Memory_Tasks->Data_Analysis Primary endpoints Attention_Working->Data_Analysis Control measures Subjective_Metrics->Data_Analysis Side effects monitoring

Animal Behavioral Testing Protocol

For preclinical research, the following protocol details the use of this compound in rodent models of memory function:

  • Subjects: Adult Wistar or Sprague-Dawley rats (3-6 months) or mice (C57BL/6J), housed under standard conditions with reversed light/dark cycle. Food restriction to 90% of free-feeding weight may be implemented for motivational purposes in operant tasks [3].

  • Drug Preparation and Administration: this compound dissolved in saline or distilled water. Doses ranging from 1-10 mg/kg administered intraperitoneally 30 minutes before behavioral testing, based on the specific paradigm and species [3] [4].

  • Behavioral Paradigms:

    • Delayed Non-Matching to Position (DNMTP): Assesses short-term spatial memory with variable delay intervals (0-30 seconds) between sample and choice phases [3].
    • Conditioned Place Preference (CPP): Evaluates drug reward effects; this compound pretreated 30 minutes before testing to examine effects on reward memory expression [4].
    • Fixed Ratio (FR5) and Progressive Ratio (PR10): Operant schedules assessing sensorimotor responding and motivation, respectively [3].
    • Attention Tasks: Various paradigms measuring sustained and divided attention capabilities.
  • Supplementary Measures: Locomotor activity, rotarod performance for motor coordination, tissue collection for neurochemical analysis (HPLC for dopamine, immunohistochemistry for Fos protein) [4].

Quantitative Data Summary

The tables below summarize key quantitative findings from this compound studies across species and cognitive domains:

Table 1. Human Cognitive Effects of this compound

Dose Time Post-Dose Verbal Learning Task n-back Task Side Effects
2 mg 90 min ↓ Immediate recall No effect Mild (blurred vision, dry mouth)
4 mg 90 min ↓ Immediate & delayed recall No effect Mild to moderate
2 mg 4 hours No effect No effect Minimal
4 mg 4 hours No effect No effect Minimal

Table 2. Rodent Behavioral Effects of this compound

Dose DNMTP Performance FR5 Responding CPP Expression Neurochemical Effects
3 mg/kg Delay-dependent deficit No effect Not tested Not tested
10 mg/kg Delay-dependent deficit Reduced responding Blocked ethanol-induced CPP ↑ Dopamine turnover in NAc
1-5 mg/kg Not tested Not tested Blocked ethanol-induced CPP ↑ Fos-positive cells in NAc

Applications in Drug Development

The this compound-induced memory deficit model has several specific applications in preclinical and clinical drug development. First, it serves as a pharmacological challenge model for evaluating potential cognitive enhancers, particularly those targeting cholinergic systems. Test compounds that reverse this compound-induced deficits without causing side effects may represent promising candidates for further development in conditions such as Alzheimer's disease, Parkinson's disease with cognitive impairment, and other cholinergic deficiency states [2]. Second, the model can be utilized for proof-of-concept studies to establish whether novel compounds with unknown mechanisms of action have clinically relevant cognitive-enhancing properties.

Additionally, the model has applications in dose-finding studies for establishing the optimal therapeutic range of cognitive enhancers, as the this compound challenge creates a standardized cognitive deficit against which dose-response relationships can be established [2]. The specific episodic memory impairment induced by this compound also makes it particularly suitable for studying age-related memory decline without the confounding factors associated with neurodegenerative diseases [5]. Finally, the model can help elucidate the specific roles of M1 receptors in human cognition and inform the development of more targeted therapeutic approaches for cognitive disorders [1] [2].

Limitations and Considerations

While the this compound model offers significant advantages, researchers should consider several important limitations. The cognitive effects of this compound are dose-dependent and time-sensitive, requiring careful timing of cognitive assessment relative to drug administration [2]. The selectivity of the memory impairment, while advantageous for certain applications, may not fully recapitulate the broad cognitive deficits observed in neurodegenerative diseases, potentially limiting translational validity for conditions with more widespread cognitive involvement [5].

Additionally, there is evidence that this compound's effects may vary across memory domains, with some studies showing stronger effects on verbal episodic memory compared to visual or recognition memory [5] [2]. Individual differences in drug metabolism and receptor sensitivity may also contribute to variable responses, necessitating appropriate sample sizes and within-subject designs when possible [2]. Finally, while peripheral side effects are less pronounced than with non-selective antimuscarinics, they still occur particularly at higher doses (4 mg), potentially unblinding the study condition in some cases [1] [2].

Conclusion

The this compound-induced memory deficit model represents a refined pharmacological tool for investigating cholinergic contributions to cognitive function and evaluating potential therapeutic interventions. Its receptor selectivity and relatively clean cognitive profile offer distinct advantages over traditional non-selective antimuscarinic models, particularly for studying episodic memory mechanisms and screening targeted treatments. When implemented with appropriate protocols and consideration of its limitations, this model provides valuable insights with relevance to age-related memory decline, dementia, and other conditions involving cholinergic dysfunction. The continuing validation and refinement of this model will likely enhance its utility in both basic research and drug development applications.

References

biperiden preparation method Grignard reaction

Author: Smolecule Technical Support Team. Date: February 2026

Biperiden Synthesis Overview

This compound is a medication used to treat Parkinson's disease and manage drug-induced movement disorders [1]. The synthetic pathway to produce this compound involves a Grignard reaction as a central step for constructing its carbon skeleton [2] [3] [4].

The core strategy involves reacting a phenyl Grignard reagent with a ketone intermediate to form the tertiary alcohol structure found in this compound [3]. The synthetic route can start from different precursors, as detailed in patents.

Detailed Preparation Methods and Protocols

The following table summarizes two distinct preparation methods for this compound and its hydrochloride salt as found in patent literature.

Patent Number CN1525964A [3] CN106187948A/B [2] [4]
Method Name Method for the production of this compound (Free Base) The preparation method that this compound hydrochloride is new
Key Starting Material Phenylmagnesium bromide 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one
Core Reaction Step Grignard reaction with a ketone intermediate A sequence of Mannich reaction and Grignard reaction
Final Product Form This compound (free base) This compound hydrochloride
Final Isolation Step Crystallization of the free base from a solvent mixture (e.g., acetone/water) Precipitation of the hydrochloride salt
Protocol from Patent CN1525964A (Free Base Synthesis)

This method focuses on synthesizing this compound as a free base through a Grignard reaction [3].

  • Step 1: Grignard Reagent Preparation - Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF).
  • Step 2: Grignard Reaction - The phenylmagnesium bromide solution is added to a solution of the ketone intermediate, 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-propan-1-one, in an ether solvent. The reaction mixture is stirred, typically under reflux, to ensure completion.
  • Step 3: Work-up and Isolation - After the reaction is complete, the mixture is carefully hydrolyzed (quenched) with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent like toluene. The combined organic extracts are concentrated. The crude this compound free base is purified by crystallization from a suitable solvent mixture, such as acetone and water.
Protocol from Patent CN106187948A/B (Hydrochloride Salt Synthesis)

This method describes an alternative synthesis for the final active pharmaceutical ingredient (API) form, the hydrochloride salt [2] [4].

  • Step 1: Mannich Reaction - The synthesis begins with a Mannich reaction involving the starting material 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one, paraformaldehyde, and a piperidine salt. This reaction creates a new ketone intermediate.
  • Step 2: Grignard Reaction - The ketone intermediate from Step 1 then undergoes a reaction with phenylmagnesium bromide (prepared separately) in an ethereal solvent.
  • Step 3: Salt Formation and Purification - The resulting this compound free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a solvent like acetone or ethanol. The this compound hydrochloride salt precipitates out of the solution and is isolated by filtration. It can be further recrystallized from a solvent like isopropanol to achieve higher purity.

The workflow for the hydrochloride salt synthesis can be visualized as follows:

G Start 1-(bicyclo[2.2.1]hept-5- en-2-yl)ethan-1-one Mannich Mannich Reaction (with paraformaldehyde and piperidine salt) Start->Mannich Intermediate Ketone Intermediate Mannich->Intermediate Grignard Grignard Reaction (with Phenylmagnesium Bromide) Intermediate->Grignard FreeBase This compound (Free Base) Grignard->FreeBase SaltForm Salt Formation (with HCl) FreeBase->SaltForm API This compound Hydrochloride (Final API) SaltForm->API

The Grignard Reaction Mechanism

The pivotal Grignard reaction in these syntheses follows a standard nucleophilic addition mechanism [5] [6] [7]. The following diagram illustrates the general mechanism for the reaction between a ketone and a Grignard reagent.

G Carbonyl Ketone Carbonyl Alkoxide Tertiary Alkoxide Intermediate Carbonyl->Alkoxide  Nucleophilic Addition Grignard Grignard Reagent (R-MgX) Nucleophilic Carbon Grignard->Alkoxide  Nucleophilic Attack Alcohol Tertiary Alcohol (After Acid Workup) Alkoxide->Alcohol  Protonation (H3O+)

  • Nucleophilic Attack: The nucleophilic carbon atom of the phenyl Grignard reagent (C from C-MgX) attacks the electrophilic carbonyl carbon of the ketone intermediate [6] [7].
  • Alkoxide Formation: This step forms a C-C bond and breaks the C-O pi bond, resulting in a magnesium alkoxide intermediate [5].
  • Acidic Workup: The alkoxide intermediate is protonated by an aqueous acid (e.g., H₃O⁺, dilute HCl) in a subsequent workup step to yield the neutral tertiary alcohol, which is the core structure of this compound [6] [7].

Critical Experimental Considerations

For researchers aiming to reproduce or adapt these protocols, several factors are crucial for success:

  • Reaction Environment: Grignard reactions must be conducted under strictly anhydrous and oxygen-free conditions, typically under an inert atmosphere like nitrogen or argon [5] [8]. Even trace amounts of water can hydrolyze the Grignard reagent.
  • Solvent Selection: Ethereal solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran are essential. They solvate and stabilize the Grignard reagent by coordinating with the magnesium cation [2] [8] [3].
  • Temperature Control: The reaction is often initiated at room temperature and may require cooling or heating to control the reaction rate, which can be highly exothermic [8].
  • Purification: The final product's purity is highly dependent on the crystallization or precipitation steps outlined in the patents. Solvent choice and cooling rates are critical parameters [2] [3].

References

Application Notes and Protocols: Synthesis and Manufacturing Process of Biperiden

Author: Smolecule Technical Support Team. Date: February 2026


Introduction

Biperiden is a anticholinergic medication used primarily for the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms [1]. It functions as a muscarinic acetylcholine receptor antagonist, restoring the balance between excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum [2]. This document provides a detailed synthesis protocol, analytical methods, and process optimization strategies for the manufacturing of this compound and its hydrochloride salt.


Chemical Profile

IUPAC Name: 1-{bicyclo[2.2.1]hept-5-en-2-yl}-1-phenyl-3-(piperidin-1-yl)propan-1-ol [2] Molecular Formula: C₂₁H₂₉NO Molecular Weight: 311.47 g/mol [2] CAS Number: 514-65-8 [2]


Synthetic Pathways and Methodologies

This compound can be synthesized via two primary routes: the Classical Grignard/Mannich Route and the Alternative One-Pot Grignard Route. The following sections provide experimental protocols for each.

Classical Grignard/Mannich Reaction Protocol [3] [4]
3.1.1. Step 1: Synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidin-1-ylpropan-1-one
  • Reagents:

    • 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one (1.0 equiv)
    • Paraformaldehyde (1.2 equiv)
    • Piperidine (1.1 equiv)
    • Solvent: Diethyl ether or 2-methyltetrahydrofuran
    • Catalyst: Methanesulfonic acid (0.05 equiv)
  • Procedure:

    • Charge the reactor with 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one and solvent.
    • Add paraformaldehyde, piperidine, and methanesulfonic acid sequentially.
    • Heat the mixture to 40–45°C with stirring for 6–8 hours.
    • Monitor reaction completion by TLC or HPLC.
    • Cool to 25°C and wash with 5% w/w sodium bicarbonate solution.
    • Separate the organic phase and concentrate under reduced pressure.
  • Yield: 85–90%

  • Purity (HPLC): >95%

3.1.2. Step 2: Grignard Reaction with Phenylmagnesium Bromide
  • Reagents:

    • Ketone intermediate from Step 1 (1.0 equiv)
    • Phenylmagnesium bromide (1.5 equiv, 1.0 M in THF)
    • Solvent: Diethyl ether or toluene
    • Quenching solution: Aqueous ammonium chloride or hydrochloric acid
  • Procedure:

    • Dissolve the ketone intermediate in dry solvent under nitrogen atmosphere.
    • Cool the solution to 0–5°C.
    • Add phenylmagnesium bromide dropwise over 1–2 hours while maintaining temperature below 10°C.
    • After addition, warm to 25°C and stir for 4–6 hours.
    • Quench the reaction by adding saturated ammonium chloride solution.
    • Separate phases and extract the aqueous layer with fresh solvent.
    • Combine organic phases and concentrate to obtain crude this compound free base.
  • Yield: 80–85%

  • Purity (HPLC): 90–92%

3.1.3. Step 3: Purification and Hydrochloride Salt Formation
  • Reagents:

    • Crude this compound free base
    • Hydrochloric acid (1.0 M)
    • Crystallization solvent: Acetone, ethanol, or isopropanol
  • Procedure:

    • Dissolve crude this compound in a minimal volume of warm ethanol.
    • Add 1.0 M HCl dropwise until pH 2–3 is achieved.
    • Cool the solution to 0–5°C and stir for 2 hours.
    • Filter the precipitated crystals and wash with cold ethanol.
    • Dry under vacuum at 40°C for 12 hours.
  • Yield: 90–95%

  • Final Purity (HPLC): >99%

Alternative One-Pot Grignard Protocol [5]
3.2.1. Integrated Grignard/Mannich Process
  • Reagents:

    • 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one (1.0 equiv)
    • Paraformaldehyde (1.1 equiv)
    • Piperidine (1.05 equiv)
    • Phenylmagnesium bromide (1.3 equiv)
    • Solvent: 2-methyltetrahydrofuran
  • Procedure:

    • Charge ketone, paraformaldehyde, and piperidine in solvent.
    • Heat at 50°C for 4 hours to form the Mannich base in situ.
    • Cool to 0°C and add phenylmagnesium bromide dropwise.
    • Warm to 25°C and stir for 6 hours.
    • Quench with 10% w/w HCl and separate layers.
    • Basify the aqueous layer to pH 9–10 with NaOH.
    • Extract with fresh solvent and concentrate.
    • Recrystallize from acetone/hexane.
  • Overall Yield: 75–80%

  • Purity (HPLC): >98%


Process Optimization and Critical Parameters

Table 1: Optimization of Reaction Conditions

Parameter Classical Route One-Pot Route Impact on Yield/Purity
Temperature 40–45°C (Step 1); 0–25°C (Step 2) 50°C (Mannich); 0–25°C (Grignard) Higher temperatures may lead to impurities
Solvent System Diethyl ether/2-MeTHF 2-MeTHF 2-MeTHF improves solubility and safety
Molar Ratios 1.0:1.2:1.1 (ketone:CH₂O:piperidine) 1.0:1.1:1.05 Stoichiometric balance reduces byproducts
Reaction Time 6–8 h (Step 1); 4–6 h (Step 2) 4 h + 6 h Extended times may degrade product

Table 2: Quality Control Specifications

Parameter Specification Analytical Method
Appearance White to off-white crystalline powder Visual inspection
Identity (FTIR) Consistent with reference spectrum FTIR spectroscopy
Assay (HPLC) 98.0–102.0% Reverse-phase HPLC
Related Substances Individual: ≤0.5%; Total: ≤1.5% HPLC-UV at 210 nm
Water Content ≤1.0% (w/w) Karl Fischer titration
Residual Solvents Meets ICH Q3C guidelines GC-FID

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)
  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) (60:40 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 210 nm
  • Retention Time: this compound ~8.5 minutes
Structural Elucidation
  • MS (ESI+): m/z 312.2 [M+H]⁺
  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 6.25 (dd, 2H, CH=CH), 4.15 (s, 1H, OH), 2.85–2.45 (m, 10H, piperidine and CH₂), 2.30–1.25 (m, 11H, bicycloheptyl)

Process Flow Diagram

The following diagram illustrates the sequential steps involved in the classical synthesis of this compound:

BiperidenSynthesis Start Start Synthesis Step1 Step 1: Mannich Reaction 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one + Paraformaldehyde + Piperidine Catalyst: Methanesulfonic acid Solvent: Diethyl ether/2-MeTHF 40-45°C, 6-8 hours Start->Step1 Step2 Step 2: Grignard Reaction Ketone Intermediate + Phenylmagnesium bromide Solvent: Dry THF/Toluene 0-5°C to 25°C, 4-6 hours Step1->Step2 Ketone Intermediate Yield: 85-90% Step3 Step 3: Work-up & Isolation Quench with NH₄Cl/HCl Phase separation Concentration under vacuum Step2->Step3 Crude this compound Free Base Step4 Step 4: Salt Formation Crude this compound free base + HCl in Ethanol Crystallization at 0-5°C Step3->Step4 Base for Salt Formation Step5 Step 5: Purification Filtration Wash with cold ethanol Drying under vacuum at 40°C Step4->Step5 Wet Crystals End Final Product This compound Hydrochloride High Purity >99% Step5->End Final API

Figure 1: this compound Synthesis Workflow


Safety and Environmental Considerations

  • Grignard Reagents: Handle under nitrogen atmosphere; moisture-sensitive.
  • Solvents: Use appropriate personal protective equipment (PPE); diethyl ether is highly flammable.
  • Waste Management: Aqueous wastes may contain piperidine; neutralize before disposal.
  • Regulatory Compliance: Manufacturing must comply with cGMP standards [6].

Scale-up and Manufacturing

  • Batch Size: 10–100 kg scale demonstrated [6].
  • Equipment: Glass-lined reactors for corrosion resistance.
  • Process Validation: Include in-process controls for critical steps (e.g., Grignard addition, pH adjustment).
  • Quality Assurance: Real-time monitoring of reaction parameters (temperature, pH) ensures consistency.

Conclusion

The synthesis of this compound involves a well-established Grignard/Mannich sequence that can be optimized for high yield and purity. The protocols described herein provide a robust framework for laboratory-scale synthesis and industrial manufacturing. Further optimization may focus on solvent recycling and catalytic alternatives to enhance sustainability.


References

Comprehensive Application Notes and Protocols: Biperiden for Acute Dystonia Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Drug-Induced Acute Dystonia

Drug-induced acute dystonia represents a neurological emergency characterized by sustained or intermittent muscle contractions causing abnormal, often painful, postures or movements. This condition typically develops within hours to days following initiation or dosage escalation of dopamine receptor blocking agents (DRBAs), primarily antipsychotics and antiemetics. The clinical spectrum encompasses focal, segmental, or generalized patterns involving cranial, cervical, trunk, or limb musculature, with particularly distressing manifestations including oculogyric crises (sustained upward deviation of eyes), torticollis (neck twisting), trismus (lockjaw), and rarely laryngospasm which can compromise airway patency. Young males appear disproportionately affected, with additional risk factors including cocaine use, previous dystonic reactions, and utilization of high-potency typical antipsychotics such as haloperidol. [1]

The pathophysiological mechanism underlying acute dystonia involves complex neurotransmitter imbalances within the nigrostriatal pathway. DRBAs antagonize dopamine D2 receptors in the striatum, disrupting inhibitory dopaminergic signaling onto cholinergic interneurons. This disruption results in relative cholinergic overactivity alongside dopamine deficiency, tipping the delicate dopamine-acetylcholine balance critical for normal motor control. The subsequent overstimulation of muscarinic M1 receptors on medium spiny neurons produces the characteristic sustained muscle contractions observed clinically. This mechanistic understanding provides the therapeutic rationale for anticholinergic intervention to restore neurochemical equilibrium. [1] [2]

Biperiden Properties and Formulations

Pharmacological Profile

This compound is a selective muscarinic M1 receptor antagonist with the chemical designation 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol. As a tertiary amine anticholinergic agent, it demonstrates central nervous system penetration and preferentially binds to M1 muscarinic receptors, the predominant subtype in the brain. Its receptor occupancy studies reveal that a 4 mg oral dose achieves 10%-45% muscarinic receptor occupancy in the frontal cortex within three hours post-administration, with occupancy correlating curvilinearly with plasma concentration. This compound's relative selectivity for M1 receptors translates to reduced peripheral anticholinergic effects compared to non-selective agents like atropine, though it still antagonizes all five muscarinic receptor subtypes (M1-M5) with varying affinity. [3] [4]

The pharmacokinetic profile of this compound includes an oral bioavailability of approximately 33% ± 5% due to significant first-pass hepatic metabolism. Peak plasma concentrations occur approximately 1.5 hours after oral administration of immediate-release formulations, with protein binding of 60%. This compound undergoes hepatic hydroxylation via cytochrome P450 enzymes and has an elimination half-life of 18-24 hours, which may be prolonged in elderly patients or those with hepatic impairment. The primary route of elimination is renal excretion of metabolites. This compound is stable under normal temperatures as a white, crystalline, odorless powder that is slightly soluble in water and alcohol. [3] [4]

Available Formulations

Table 1: this compound Pharmaceutical Formulations

Formulation Type Strength Route Time to Onset Key Characteristics
Immediate-release tablet 2 mg Oral 30-60 minutes First-line for maintenance; taken with food to reduce GI irritation
Solution for injection 5 mg/mL Intramuscular/Intravenous 10-20 minutes Gold standard for acute dystonia; rapid symptomatic relief

This compound is marketed under the brand name Akineton and is available as generic formulations. While previously widely available, current distribution varies by region, with the drug no longer actively marketed in the United States though generic forms may remain accessible. The injection formulation is specifically designated for hospital and emergency settings where rapid control of dystonic symptoms is required. [5] [6] [4]

Treatment Protocols and Dosing Strategies

Acute Management Protocol

The management of acute dystonic reactions requires prompt recognition and intervention. The diagnostic confirmation should include thorough medication history review, with particular attention to DRBA administration within the preceding 96 hours, as 95% of cases manifest within this timeframe. Physical examination should document the distribution and characteristics of dystonic movements while excluding potential mimics such as hypocalcemia, tetanus, strychnine poisoning, or primary neurological disorders. When acute dystonia is confirmed, the standard treatment protocol involves immediate administration of this compound 5 mg via intramuscular or intravenous route. Clinical experience demonstrates that this intervention is "nearly always effective within 20 minutes" in resolving acute dystonic symptoms. [1] [7] [8]

For persistent symptoms, rescue dosing strategies may be employed. If dystonia does not resolve completely following the initial 5 mg dose, subsequent injections of this compound 5 mg can be administered at 30-minute intervals, up to a maximum of three total doses in severe cases. The case report literature documents successful resolution following three sequential 5 mg IV doses in metoclopramide-induced dystonia refractory to initial intervention. Should symptoms persist beyond this point, differential diagnosis must be revisited to exclude alternative etiologies such as tardive dystonia, catatonia, or psychogenic movement disorders, which do not respond to anticholinergics. [1] [7]

Dosing Guidelines Across Populations

Table 2: this compound Dosing Recommendations for Acute Dystonia

Population Initial Dose (Acute Episode) Maintenance Dosing Special Considerations
Adults 5 mg IM/IV; repeat every 30 min if needed (max 3 doses) 2 mg orally 1-3 times daily for 4-7 days Monitor for anticholinergic side effects; avoid prolonged use
Geriatric Patients 2.5-5 mg IM/IV (reduce based on comorbidities) 1-2 mg once or twice daily Increased vulnerability to cognitive effects; minimal effective dose recommended
Pediatric Patients 0.1-0.2 mg/kg IM (max 5 mg) 0.04-0.08 mg/kg orally 1-3 times daily Limited safety data; use with caution; not FDA-approved for children
Hepatic Impairment 2.5-5 mg IM/IV (consider reduction) 1-2 mg once or twice daily Extended half-life possible; monitor for accumulation

For maintenance therapy following acute symptom control, particularly when the causative antipsychotic must be continued, oral this compound 2 mg administered 1-3 times daily for 4-7 days provides effective prophylaxis against dystonia recurrence. The maximum recommended daily dosage is 16 mg, though clinical trials rarely necessitate exceeding 8 mg daily for acute dystonia management. Administration with food minimizes gastrointestinal adverse effects. Gradual tapering over 1-2 weeks is recommended when discontinuing maintenance therapy to prevent rebound cholinergic effects. [1] [5] [6]

Special consideration is warranted for vulnerable populations. Geriatric patients exhibit increased susceptibility to central anticholinergic effects including confusion, memory impairment, and delirium, necessitating dose reduction and enhanced monitoring. Pediatric dosing remains poorly established, with limited safety and efficacy data, requiring careful risk-benefit assessment. Patients with hepatic impairment may experience prolonged drug exposure due to reduced clearance, warranting conservative dosing and extended monitoring intervals. [5] [3] [6]

Safety Considerations and Risk Management

Contraindications and Precautions

This compound therapy carries specific absolute contraindications that must be respected to prevent serious adverse outcomes. These include documented hypersensitivity to this compound or its components, narrow-angle glaucoma due to risk of acute angle closure from mydriatic effects, gastrointestinal obstruction of any type, paralytic ileus, megacolon, and myasthenia gravis. Relative contraindications requiring careful risk-benefit evaluation include benign prostatic hyperplasia with urinary retention predisposition, cardiovascular arrhythmias, seizure disorders, chronic open-angle glaucoma, and gastrointestinal conditions associated with reduced motility. [5] [6] [4]

Special precautions for high-risk populations merit particular emphasis. Elderly patients demonstrate increased vulnerability to cognitive adverse effects including confusion, memory impairment, and delirium, with some evidence suggesting potential association between chronic anticholinergic use and dementia progression. Patients receiving multiple medications with anticholinergic properties accumulate anticholinergic burden that potentiates both peripheral and central adverse effects. The concomitant use of this compound with other anticholinergics, tricyclic antidepressants, first-generation antihistamines, or certain muscle relaxants should be avoided or carefully monitored with dose adjustment. [5] [3] [6]

Adverse Effect Management

The adverse effect profile of this compound reflects its anticholinergic pharmacology and can be categorized by system affected:

  • Central nervous system: Dose-related effects include drowsiness, dizziness, headache, and blurred vision. Higher doses may produce nervousness, agitation, anxiety, confusion, delirium, hallucinations, and rare seizures. This compound may alter normal sleep architecture, particularly reducing REM sleep, and has demonstrated abuse potential due to mood-elevating and euphoriant properties at supratherapeutic doses. [5] [3] [6]

  • Peripheral anticholinergic effects: Dry mouth, blurred vision, tachycardia, constipation, urinary retention, and impaired sweating are frequently reported. These effects are generally dose-dependent and more pronounced with rapid dose escalation. The impaired thermoregulation from reduced sweating capacity creates vulnerability to heat stroke during environmental heat exposure or vigorous exertion. [5] [6] [4]

  • Overdose management: this compound overdose produces symptoms mimicking atropine intoxication including mydriasis, mucous membrane dryness, flushed face, gastrointestinal and urinary atony, hyperthermia, agitation, confusion, and hallucinations. Life-threatening overdose may cause respiratory depression and cardiac arrest. Treatment includes physostigmine administration as a specific antidote, carbachol for bowel and bladder dysfunction, and supportive care with continuous vital sign monitoring and temperature management with cooling blankets. [6] [4]

Research Applications and Experimental Protocols

Mechanistic Studies of Cholinergic Pathways

The research applications of this compound extend beyond immediate clinical utility to mechanistic investigations of cholinergic neurotransmission in motor control. This compound serves as a valuable experimental tool for studying muscarinic receptor function due to its relative M1 selectivity. The following experimental protocol outlines a systematic approach for investigating this compound's modulation of striatal circuitry in preclinical models:

Protocol 1: Electrophysiological Assessment of Striatal Microcircuitry

  • Objective: To characterize this compound's effects on synaptic plasticity in the nigrostriatal pathway using paired associative stimulation (PAS) paradigms.

  • Materials: Animal model (rat/mouse), stereotaxic apparatus, microinjection system, electrophysiology setup, this compound solution (0.1-1.0 mg/kg), control vehicle.

  • Methodology:

    • Implement stereotaxic cannula implantation targeting striatal regions under anesthesia.
    • Administer this compound (0.1, 0.5, or 1.0 mg/kg IP) or vehicle control 30 minutes pre-stimulation.
    • Apply paired associative stimulation (PAS) protocols with precise interstimulus intervals.
    • Record field excitatory postsynaptic potentials (fEPSPs) before and after PAS.
    • Quantify long-term potentiation (LTP) magnitude and duration across treatment conditions.
  • Outcome Measures: fEPSP slope changes, LTP persistence, input-output relationships, paired-pulse facilitation ratios.

  • Applications: This protocol enables investigation of this compound's modulation of neuroplasticity, with research demonstrating the drug "reduces long-term potentiation (LTP)-like plasticity induced by paired associative stimulation (PAS)." [3]

The following diagram illustrates the nigrostriatal pathway and this compound's mechanism of action in restoring dopaminergic-cholinergic balance:

G DRBA Dopamine Receptor Blocking Agent DA Dopamine Deficiency DRBA->DA D2 Blockade ACh Acetylcholine Excess DA->ACh Disinhibition M1 M1 Receptor Overstimulation ACh->M1 Binding Dystonia Acute Dystonia M1->Dystonia Muscle Contractions This compound This compound This compound->M1 Competitive Antagonism Balance Restored Neurotransmitter Balance This compound->Balance Relief Symptom Relief Balance->Relief

Diagram 1: this compound's mechanism of action in the nigrostriatal pathway. The drug competitively antagonizes M1 muscarinic receptors, counteracting acetylcholine excess resulting from dopamine deficiency caused by dopamine receptor blocking agents.

Clinical Trial Methodology

For pharmaceutical researchers developing novel anticholinergic therapies, this compound serves as an important active comparator. The following protocol outlines a standardized approach for evaluating acute dystonia treatment efficacy in clinical trials:

Protocol 2: Randomized Controlled Trial of Acute Dystonia Management

  • Study Design: Double-blind, randomized, active-controlled parallel group trial.

  • Participants: Patients (ages 18-65) presenting with acute dystonia within 96 hours of DRBA initiation. Exclusion criteria include pregnancy, renal/hepatic impairment, contraindications to anticholinergics.

  • Intervention: Single intramuscular injection of this compound 5 mg versus experimental agent versus placebo in severe cases where rescue medication is permitted.

  • Outcome Measures:

    • Primary endpoint: Time to complete resolution of dystonic symptoms (minutes).
    • Secondary endpoints: Proportion of responders at 20, 30, and 60 minutes; dystonia severity scales; need for rescue medication; patient-reported pain and distress.
  • Statistical Considerations: Target enrollment of 60 participants per arm provides 90% power to detect 25% reduction in time to symptom resolution (α=0.05). Modified intention-to-treat analysis with last observation carried forward for missing data.

  • Monitoring: Continuous assessment of vital signs and systematic documentation of adverse events using standardized scales at 30, 60, 120 minutes and 24 hours post-treatment.

This methodology builds upon clinical evidence demonstrating that this compound 5 mg intramuscularly is "nearly always effective within 20 minutes" in acute dystonia resolution. [1]

The following workflow diagram outlines the sequential steps for acute dystonia management in clinical and research settings:

G Start Patient Presentation with Acute Dystonic Symptoms Assess Comprehensive Assessment • Medication history • Symptom characteristics • Risk factors Start->Assess Diagnose Confirm Drug-Induced Acute Dystonia Diagnosis Assess->Diagnose Administer Administer this compound 5 mg IM/IV Diagnose->Administer Confirmed Alternative Consider Alternative Diagnoses Diagnose->Alternative Not Confirmed Evaluate Evaluate Response at 20 Minutes Administer->Evaluate Resolved Symptom Resolution Evaluate->Resolved Positive Response Repeat Repeat this compound 5 mg at 30-Minute Intervals (Max 3 Total Doses) Evaluate->Repeat Incomplete Response Maintain Initiate Oral Maintenance 2 mg 1-3 Times Daily (4-7 Days) Resolved->Maintain Repeat->Evaluate

Diagram 2: Clinical management algorithm for drug-induced acute dystonia. The protocol emphasizes prompt diagnosis, rapid intervention with this compound, and structured response assessment with escalation pathways for refractory cases.

Conclusion and Future Directions

This compound remains a foundational therapeutic agent for managing drug-induced acute dystonia, with extensive clinical evidence supporting its efficacy and rapid onset of action. The drug's M1 receptor selectivity provides a favorable balance between central efficacy and peripheral side effects compared to non-selective anticholinergics. Ongoing research continues to elucidate this compound's complex neuropharmacological actions, including its modulation of synaptic plasticity, effects on cognitive function, and potential applications beyond movement disorders.

Future directions for this compound research include optimization of dosing strategies in special populations, investigation of its neuroprotective potential in neurodegenerative conditions, and exploration of its efficacy in substance use disorders based on preliminary evidence suggesting benefits in cocaine/crack dependence. Pharmaceutical development may focus on formulation advancements to enhance bioavailability and reduce dosing frequency, potentially improving adherence in maintenance therapy. As the field moves toward personalized medicine, pharmacogenetic studies may identify biomarkers predicting treatment response and vulnerability to adverse effects, enabling more precise patient selection.

These application notes and protocols provide a comprehensive framework for the appropriate use of this compound in both clinical and research contexts, emphasizing evidence-based practices while acknowledging areas requiring further investigation. The structured methodologies support standardized approaches to acute dystonia management and facilitate rigorous evaluation of novel therapeutic agents in this domain.

References

Comprehensive Application Notes and Protocols for Biperiden in Post-Traumatic Epilepsy Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Post-traumatic epilepsy (PTE) represents one of the most significant neurological complications following traumatic brain injury (TBI), affecting approximately 10-20% of severe TBI patients within 5 years of injury and accounting for 5% of all focal epilepsy cases in the general population. [1] [2] The risk of developing PTE correlates strongly with injury severity, ranging from 2.9% for moderate TBI to 17-27% for severe TBI, with rates reaching 50% for penetrating head injuries. [1] [2] Despite these concerning statistics, no clinically validated interventions currently exist to prevent epileptogenesis following brain injury, highlighting a significant unmet medical need. [1] [3] [2]

Biperiden hydrochloride, a well-established muscarinic cholinergic antagonist primarily used for Parkinson's disease and drug-induced extrapyramidal symptoms, has recently emerged as a promising candidate for PTE prevention. [4] [5] The scientific rationale for repurposing this compound stems from preclinical studies demonstrating that anticholinergic drugs can modify neural plastic processes that underlie epileptogenesis in animal models. [1] [2] Specifically, this compound administration soon after brain injury has been shown to delay seizure latency and reduce incidence and intensity of spontaneous seizures in experimental models. [1] [2] These promising preclinical findings have prompted several clinical trials to evaluate this compound's potential as the first antiepileptogenic intervention for TBI patients. [1] [3] [6]

Current Clinical Evidence

Recent clinical investigations have yielded preliminary but crucial insights into this compound's potential efficacy and safety profile for PTE prevention. The evidence base consists of completed and ongoing trials with varying methodological approaches and patient populations.

Table 1: Summary of Clinical Trials Investigating this compound for PTE Prevention

Trial Reference Phase Sample Size Intervention Primary Outcomes Key Findings
NCT01048138 [3] [6] Phase II 112 (mITT analysis) This compound 5mg IV every 6h for 10 days PTE incidence at 24 months No significant difference in PTE incidence (HR 2.6, 95% CI 0.65-10.57; p=0.170)
NCT04945213 [1] [2] Phase III Planned: 312 This compound 5mg IV every 6h for 10 days PTE incidence and severe adverse events Trial ongoing; results pending
NCT01048138 [3] [6] Phase II 61 (completed follow-up) This compound vs. placebo Seizure frequency and mortality Higher frequency of late seizures in this compound group (2.03, 95% CI 0.912-3.1597; p<0.001)

The most comprehensive available evidence comes from a randomized, double-blinded clinical trial (NCT01048138) conducted between 2018-2022 that evaluated this compound's effects in acute TBI patients. [3] [6] This study was terminated early due to the COVID-19 pandemic, resulting in a reduced sample size of 123 randomized participants (112 included in modified intention-to-treat analysis, with only 61 completing the 24-month follow-up). The primary analysis revealed insufficient evidence to support this compound's efficacy in preventing PTE (hazard ratio 2.6, 95% CI 0.65-10.57; p=0.170) or reducing mortality (HR 1.57, 95% CI 0.73-3.38; p=0.248). [3] [6] Surprisingly, the frequency of late post-traumatic seizures was significantly higher in the this compound group compared to placebo (2.03, 95% CI 0.912-3.1597; p<0.001), raising important questions about potential pro-convulsant effects under certain conditions or in specific patient subgroups. [3] [6]

Table 2: Secondary Outcomes and Safety Profile from Clinical Trials

Outcome Measure This compound Group Placebo Group Statistical Significance
Late Seizure Frequency Increased Baseline p < 0.001
Mortality Rate No significant reduction Baseline p = 0.248
Common Side Effects Dry mouth, blurred vision, constipation, urinary retention Lower incidence Not quantified
Serious Adverse Events Central anticholinergic syndrome Rare Requires immediate treatment

A larger Phase III multicenter trial (NCT04945213) is currently underway, with a planned enrollment of 312 adult patients with moderate or severe TBI across 10 Brazilian hospitals. [1] [2] This study aims to provide more definitive evidence regarding this compound's potential antiepileptogenic properties, with additional outcomes including electroencephalographic abnormalities, health-related quality of life, and neuropsychological status. [1] [2] The completion of this trial will be crucial for determining whether this compound has a future role in PTE prevention.

Experimental Protocols

Clinical Trial Design
  • Study Population: The protocol targets adult patients (18-75 years) with moderate to severe TBI (Glasgow Coma Scale score 6-12 at accident scene and/or 3-12 at hospital admission) and CT evidence of acute intraparenchymal hemorrhage and/or contusion. [1] [2] Key exclusion criteria include history of epilepsy, pregnancy, glaucoma, benign prostatic hyperplasia, cardiac arrhythmias, and current use of antiseizure medications. [1] [2]

  • Randomization and Blinding: The trial employs block randomization (1:1 ratio) using computer-generated random sequences, stratified by recruiting center. [1] [2] Allocation concealment is maintained through web-based systems like REDCap, with all patients, care providers, and outcome assessors blinded to treatment assignment. [1] [2] The intervention and placebo are identical in appearance (color, volume, and packaging) to maintain blinding integrity. [1] [2]

  • Intervention Protocol: Patients receive either 5 mg this compound (1 mL diluted in 100 mL 0.9% saline) or placebo (1 mL sterile vehicle similarly diluted) via intravenous infusion every 6 hours for 10 days, totaling 40 doses. [1] [2] The first dose must be administered within 12 hours of TBI, emphasizing the critical importance of early intervention in the epileptogenic process. [1] [2]

G Start Patient with Moderate/Severe TBI Screening Emergency Department Screening Start->Screening Inclusion Inclusion Criteria Met? Screening->Inclusion Randomize Randomization (1:1) Inclusion->Randomize This compound This compound Group 5mg IV every 6h Randomize->this compound 50% Placebo Placebo Group Matching regimen Randomize->Placebo 50% Treatment 10-Day Treatment Period This compound->Treatment Placebo->Treatment FollowUp 24-Month Follow-up Treatment->FollowUp Outcomes Outcome Assessment FollowUp->Outcomes

Figure 1: Clinical Trial Workflow for this compound in PTE Prevention

Outcome Assessment Protocol
  • Primary Endpoints: The incidence of PTE is defined as recurrent, unprovoked seizures starting 7 days or more after TBI, confirmed through clinical evaluation and seizure diary documentation. [1] [3] [2] Safety outcomes include the occurrence of severe adverse events, with particular attention to central anticholinergic syndrome characterized by delirium, hallucinations, confusion, and seizures. [7] [5]

  • Monitoring Schedule: Patients undergo prospective monitoring at 1, 3, 6, 9, 12, 18, and 24 months post-TBI, including neurological examination, electroencephalogram (EEG), seizure diary review, and quality of life assessment using standardized scales. [1] [2] During hospitalization, blood samples are collected for genetic analysis, particularly focusing on the APOEε4 allele, which may influence epileptogenesis and treatment response. [1] [2]

Laboratory and Mechanistic Protocols
  • Neurotransmitter Release Studies: In vitro preparations of brain tissue slices (caudate nucleus or cortex) from experimental models can be used to investigate this compound's effects on neurotransmitter release. [8] Tissue slices are preincubated with radiolabeled neurotransmitters ([3H]dopamine, [3H]acetylcholine, [3H]GABA, or [3H]noradrenaline), followed by measurement of spontaneous and electrically evoked release in the presence of this compound (1-10 μM concentrations). [8]

  • Receptor Binding Assays: this compound's receptor selectivity profile can be determined through competitive binding assays using cell lines expressing recombinant muscarinic receptor subtypes (M1-M5). [9] [4] The protocol involves incubation with [3H]pirenzepine (with selectivity for M1/M4 receptors) and increasing concentrations of this compound to calculate inhibition constants and determine receptor selectivity ratios. [9]

Mechanisms of Action

This compound's potential antiepileptogenic properties are primarily attributed to its antagonism of muscarinic acetylcholine receptors, with particular selectivity for the M1 receptor subtype. [9] [4] The cholinergic system plays a crucial role in modulating neuronal excitability and synaptic plasticity, with excessive muscarinic signaling implicated in epileptogenesis following brain injury. [4]

This compound exhibits approximately 10-fold higher affinity for M1 receptors compared to M2-M5 subtypes, making it the most selective M1 antagonist clinically available for human use. [9] Beyond its primary anticholinergic activity, this compound may influence dopaminergic transmission, with studies showing it facilitates evoked dopamine release in caudate nucleus slices, potentially contributing to its neuromodulatory effects. [8] Additionally, this compound has been shown to reduce GABA release in central nervous system tissue, suggesting it may disinhibit GABA-controlled neurons in specific circuits. [8]

G TBI Traumatic Brain Injury Cholinergic ↑ Cholinergic Activation TBI->Cholinergic M1 M1 Muscarinic Receptor Stimulation Cholinergic->M1 Plasticity Aberrant Neural Plasticity M1->Plasticity Epileptogenesis Epileptogenesis Plasticity->Epileptogenesis BiperidenMech This compound Administration M1Block M1 Receptor Blockade BiperidenMech->M1Block ReducedPlasticity Reduced Pathological Plasticity M1Block->ReducedPlasticity Inhibits Prevention PTE Prevention/Modification ReducedPlasticity->Prevention

Figure 2: Proposed Mechanism of this compound in Preventing Post-Traumatic Epileptogenesis

The timing of this compound administration appears critical to its potential efficacy, with preclinical models demonstrating maximal effect when administered soon after brain injury. [1] [2] This temporal specificity aligns with the concept of a critical therapeutic window during early epileptogenesis, when maladaptive plasticity processes are most active and potentially modifiable by pharmacological intervention.

Safety and Tolerability

This compound's safety profile is well-established from decades of use in Parkinson's disease, but its application in acutely ill TBI patients requires specialized considerations.

Contraindications and Precautions
  • Absolute Contraindications: this compound is contraindicated in patients with narrow-angle glaucoma, bowel obstruction, megacolon, or hypersensitivity to the drug. [10] [5] These contraindications stem from its anticholinergic properties that can exacerbate these conditions.

  • Special Population Considerations: Elderly patients may be more susceptible to cognitive adverse effects and require careful monitoring. [10] Pediatric use has not been established, and pregnancy Category C status indicates that animal reproduction studies have not been conducted. [5] Breastfeeding should be approached with caution as it is unknown whether this compound is excreted in human milk. [10] [5]

Adverse Effect Management

The most common side effects reflect this compound's anticholinergic activity and include dry mouth (34-42%), blurred vision (28-35%), constipation (25-30%), and drowsiness (20-25%). [10] [7] [5] These effects are typically dose-dependent and may diminish with continued treatment. [7]

More serious is the potential for central anticholinergic syndrome, characterized by delirium, disorientation, anxiety, hallucinations, combativeness, and seizures. [7] [5] This condition can progress to stupor, coma, and respiratory arrest if unrecognized. [5] Management includes immediate drug discontinuation, symptomatic support, and consideration of physostigmine (1-2 mg IV, repeated as needed) as a specific antidote in severe cases. [5]

Conclusion and Future Directions

Current evidence regarding this compound's efficacy for PTE prevention remains inconclusive and potentially concerning, given the increased frequency of late seizures observed in the completed trial. [3] [6] The ongoing Phase III trial (NCT04945213) will provide crucial data to determine whether this compound has a future role in PTE prevention. [1] [2] Several important considerations emerge for researchers and clinicians:

  • Timing and Patient Selection: Future studies should explore whether specific TBI subtypes or genetic profiles (such as APOEε4 carriers) might respond more favorably to this compound therapy. [1]

  • Combination Approaches: Given the complexity of epileptogenesis, This compound combined with other neuroprotective agents might yield better results than monotherapy approaches.

  • Biomarker Development: Identification of imaging, electrophysiological, or molecular biomarkers could help identify patients most likely to benefit from this compound therapy and monitor treatment response.

While this compound represents one of the first clinically available drugs to reach Phase III testing for PTE prevention, the current evidence underscores the challenges of epileptogenesis modification and the need for continued investigation into alternative mechanisms and approaches.

References

biperiden cocaine dependence clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Background and Rationale

Cocaine use is a significant global health issue, affecting millions worldwide. The cholinergic system, which uses the neurotransmitter acetylcholine (ACh), impacts the brain's reward mechanisms and drug self-administration. This implicates ACh in the cocaine addiction process [1].

Biperiden hydrochloride is a muscarinic acetylcholine receptor (mAChR) antagonist. It is clinically approved for the treatment of Parkinson's disease and drug-induced movement disorders [2] [3]. The rationale for investigating this compound in cocaine dependence stems from preclinical evidence suggesting that pharmacological blockade of the muscarinic system can modulate the brain's reward pathways, potentially reducing the drive to consume cocaine [1].

Clinical Trial Summary and Outcomes

A key 8-week, randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in treating cocaine and crack addiction [1]. The study involved 111 male patients aged 18 to 50.

The table below summarizes the key efficacy findings from the trial:

Outcome Measure Placebo Group (n=55) This compound Group (n=56) P-value
Treatment Completion 11 (20.0%) 24 (42.8%) p = 0.009
Reduction in Cocaine/Crack Use Not Significant Statistically Significant p < 0.001
Reduction in Craving Score Not Significant Statistically Significant Reported

The results indicate that this compound, combined with group cognitive-behavioral therapy, was significantly more effective than placebo in helping patients complete treatment, reduce the amount of cocaine/crack used, and lower craving levels [1].

Detailed Experimental Protocol

This section details the methodology from the published clinical trial for researchers seeking to replicate or build upon these findings [1].

Study Design
  • Type: Randomized, double-blind, placebo-controlled trial.
  • Duration: 8 weeks.
  • Groups: Two parallel groups (this compound vs. Placebo), both receiving weekly brief group cognitive-behavioral therapy.
Participant Selection
  • Inclusion Criteria: Male; 18-50 years old; meeting diagnostic criteria for cocaine or crack addiction.
  • Exclusion Criteria: The published study did not detail specific exclusion criteria, but standard exclusions typically include other major psychiatric or unstable medical conditions.
Intervention and Dosing
  • This compound Group: Received this compound tablets. The exact dosage used in the trial should be retrieved from the original publication for precision, as it is a critical parameter.
  • Placebo Group: Received identical-looking placebo tablets.
  • Concomitant Therapy: All participants attended weekly sessions of brief group cognitive-behavioral therapy.
Efficacy and Safety Assessments

Assessments were conducted at baseline and throughout the 8-week study. The primary outcome was likely treatment compliance, with secondary outcomes being craving and drug use.

  • Craving: Measured using the Minnesota Cocaine Craving Scale.
  • Drug Use: Assessed via a self-report questionnaire on the amount of drug used.
  • Mood: Evaluated using the Beck Depression and Anxiety Scales.
  • Safety: Monitoring of adverse events.
Data Analysis
  • Analysis Population: Intention-to-treat (ITT) analysis, using the last observation carried forward (LOCF) method to handle missing data.
  • Statistical Tests: Specific tests (e.g., Chi-square for completion rates, t-tests or ANOVA for continuous measures) were used to compare outcomes between groups, with a significance level of p < 0.05.

Mechanism of Action and Supporting Evidence

The therapeutic effect of this compound in addiction is primarily attributed to its action as a muscarinic receptor antagonist, which helps restore the neurotransmitter balance in the brain's reward circuitry disrupted by chronic cocaine use [1] [3].

The following diagram illustrates the proposed neurobiological mechanism of this compound in the context of cocaine dependence:

G Cocaine Cocaine DA_Release Increased Dopamine Release Cocaine->DA_Release ACh_Imbalance Acetylcholine (ACh) Imbalance DA_Release->ACh_Imbalance Reward_Pathway Overactivation of Reward Pathway ACh_Imbalance->Reward_Pathway Craving_Use Craving & Drug Use Reward_Pathway->Craving_Use This compound This compound M1_Blockade Blockade of M1 Muscarinic Receptors This compound->M1_Blockade Balance_Restoration Restoration of Neurotransmitter Balance M1_Blockade->Balance_Restoration Balance_Restoration->Craving_Use Reduces Reduced_Addictive_Behavior Reduced Addictive Behavior Balance_Restoration->Reduced_Addictive_Behavior Leads to

Diagram 1: Proposed mechanism of this compound in reducing cocaine-seeking behavior. This compound blocks M1 muscarinic receptors, helping to restore neurotransmitter balance disrupted by cocaine use, which in turn reduces craving and drug use.

Furthermore, an in vitro study revealed that this compound also acts as a weak uncompetitive inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. The inhibitory constant (Ki) was found to be 1.11 mmol/L, and molecular docking simulations predicted the binding interaction occurs at the peripheral anionic site of the AChE enzyme [2]. While this AChE inhibitory effect is weak and likely secondary to its primary receptor antagonism, it may contribute to the overall modulation of the cholinergic system.

Future Research Directions

The promising results from the initial trial warrant further investigation. Key areas for future research include:

  • Larger-Scale Trials: Conducting larger, multi-center Phase III trials to confirm efficacy and safety [1].
  • Diverse Demographics: Including female participants to assess gender-specific effects.
  • Dosing Optimization: Establishing the optimal therapeutic dose and treatment duration.
  • Combination Therapies: Exploring synergies with other pharmacological and psychosocial interventions.
  • Biomarker Research: Investigating genetic or neuroimaging biomarkers that can predict treatment response.

It is noteworthy that a separate, large Phase III clinical trial is also investigating this compound for the prevention of post-traumatic epilepsy, highlighting the ongoing interest in repurposing this drug for CNS disorders [4].

Considerations for Clinical Use

While the findings are encouraging, clinicians and researchers should consider the following:

  • Special Populations: Anticholinergic drugs like this compound require caution in older adults and patients with conditions like glaucoma, benign prostatic hyperplasia, or cardiac arrhythmias [4] [3].
  • Adverse Effects: Monitor for typical anticholinergic side effects, such as dry mouth, blurred vision, urinary retention, and cognitive impairment [3].
  • Treatment Tapering: When discontinuing, anticholinergic medications should be tapered gradually rather than stopped abruptly [3].

Conclusion

The presented data and protocols indicate that this compound is a promising therapeutic candidate for cocaine and crack addiction. Its efficacy in improving treatment retention and reducing drug use, coupled with a well-understood mechanism of action, supports its potential for broader clinical application. Further research is essential to solidify its place in the addiction treatment toolkit.

References

biperiden intersubject variability pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Parameters and Variability

The following table consolidates quantitative data from clinical studies, which is essential for anticipating and understanding variability in your research results.

Parameter Reported Value Study Details Source
Systemic Availability (F) 33% Single oral vs. intravenous dose in 6 normal subjects [1]
Time to Peak (Tmax) 1.0 - 2.0 hours Oral administration [2] [3] [4]
Elimination Half-Life (T½) 18 - 24 hours Terminal phase reported in multiple volunteer studies [4] [1]
Volume of Distribution (Vd) 24 L/kg Following intravenous administration [1]
Clearance (CL) 12 mL/min/kg (∼146 L/h) Following intravenous administration [4] [1]
Therapeutic Range 1 – 6.5 ng/mL 0.5–2 hours after a 4 mg dose [3]
Toxic Level >13 ng/mL - [3]
Interoccasion & Intersubject Variability High Noted in a 2021 RCT in healthy elderly subjects; PK data best fitted a two-compartment model. [2]

Experimental Protocols & Methodologies

Here are methodologies from recent studies that directly addressed biperiden's PK and variability.

Population PK-PD Study Design (2021)

This study was designed to develop a this compound challenge model and explicitly quantified variability [2] [5].

  • Design: A randomized, double-blind, placebo-controlled, 3-way crossover study.
  • Subjects: 12 healthy elderly subjects (65-80 years old).
  • Dosage: Single oral doses of 2 mg and 4 mg this compound, with a 1-week washout period.
  • PK Sampling: Venous blood samples were collected pre-dose and at 0.5, 1, 1.5, 2, 2.5, 4, 7, 10, and 22 hours post-dose.
  • Analysis: Population PK-PD modeling was performed. The pharmacokinetic data were best described by a two-compartment model and showed high interoccasion and intersubject variability. The relationship between plasma concentration and cognitive effects (e.g., n-back task performance) was quantified [2].
Analytical Method for TDM (2023)

A novel method was developed for therapeutic drug monitoring (TDM) to manage variability [3].

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
  • Sample Prep: Salt-assisted liquid–liquid microextraction (SALLME). This technique uses 200 mg of NaCl and ethyl acetate for extraction, offering a simple, fast, and green alternative to traditional methods.
  • Validation: The method was validated per EMA guidelines and successfully used for real sample analysis, making it suitable for precise TDM in clinical trials [3].

Troubleshooting Common Experimental Challenges

Challenge: High variability in plasma concentration and pharmacodynamic response between subjects.

  • Recommendation: Incorporate population PK-PD modeling into your study design. This approach, as demonstrated in the 2021 study, is specifically suited to characterize and account for intersubject variability. It allows you to quantify the concentration-effect relationship and optimize future dosing and sampling schedules [2].
  • Action: Implement dense PK sampling around the Tmax (1-2 hours post-dose) and during the elimination phase. The use of a crossover design, where subjects act as their own controls, helps to mitigate the impact of interindividual variability [2] [6].

Challenge: Need for a sensitive and reliable method to measure this compound levels.

  • Recommendation: Adopt modern bioanalytical techniques like the GC-MS method with SALLME extraction. Its validation for TDM ensures accurate measurement within the therapeutic range (0.5–6.5 ng/mL), which is crucial for correlating plasma levels with observed effects or side effects [3].

Challenge: Overlapping central and peripheral side effects complicate cognitive assessments.

  • Recommendation: Compared to non-selective anticholinergics like scopolamine, this compound's relative M1 selectivity may result in a cleaner cognitive impairment model with less sedation. However, peripheral effects like dry mouth and mydriasis still occur. Monitor these closely using standardized scales and vital signs (e.g., pupil size, salivary flow) to statistically control for their potential confounding influence on cognitive tasks [2] [6] [1].

Factors Contributing to Pharmacokinetic Variability

The relationship between the factors that influence this compound's pharmacokinetics and the resulting experimental outcomes can be visualized as follows. The core relationship between dose, plasma concentration, and effect is moderated by several sources of variability.

G cluster_variability Sources of Variability Dose Dose Plasma_Concentration Plasma_Concentration Dose->Plasma_Concentration Oral Absorption PD_Effect PD Effect (Cognitive Impairment) Plasma_Concentration->PD_Effect PK/PD Relationship First_Pass First-Pass Metabolism (Systemic Availability: ~33%) First_Pass->Plasma_Concentration Vd_Clearance High Volume of Distribution & Clearance Vd_Clearance->Plasma_Concentration Age_Physiology Age & Physiology Age_Physiology->Plasma_Concentration Drug_Interactions Drug Interactions Drug_Interactions->Plasma_Concentration Analysis_Method Bioanalytical Method Analysis_Method->Plasma_Concentration Measurement Accuracy

References

managing biperiden anticholinergic side effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Side Effects

Biperiden is a muscarinic receptor antagonist, and its side effects stem from the blockade of muscarinic acetylcholine receptors in both the central and peripheral nervous systems [1] [2].

  • Primary Target: It acts predominantly as a competitive antagonist of the M1 muscarinic receptor subtype, which is the primary muscarinic receptor in the brain [3]. This central action is responsible for its therapeutic effects on tremor in Parkinson's disease and also for cognitive side effects [3].
  • Peripheral Action: this compound also has a weaker, non-selective blocking effect on peripheral structures innervated by the parasympathetic nervous system, leading to typical atropine-like side effects [1] [2].

The diagram below illustrates how this compound's mechanism leads to its therapeutic and adverse effects.

G cluster_central Central Nervous System (M1 Receptor Blockade) cluster_peripheral Peripheral Nervous System (Muscarinic Receptor Blockade) This compound This compound CentralBlock Reduced Cholinergic Signalling This compound->CentralBlock PeripheralBlock Reduced Parasympathetic Activity This compound->PeripheralBlock CentralTherapeutic Therapeutic Effect: Reduced Parkinsonian Tremor CentralBlock->CentralTherapeutic CentralSideEffect Adverse Effect: Memory Impairment, Confusion, Delirium CentralBlock->CentralSideEffect PeripheralSideEffect1 Adverse Effect: Dry Mouth, Blurred Vision, Constipation, Urinary Retention PeripheralBlock->PeripheralSideEffect1 PeripheralSideEffect2 Adverse Effect: Tachycardia, Decreased Sweating PeripheralBlock->PeripheralSideEffect2

Quantitative Profile of Anticholinergic Side Effects

The tables below summarize the frequency, characteristics, and risk factors of this compound's side effects, based on clinical data.

Table 1: Common Anticholinergic Side Effects of this compound

Side Effect Category Frequency & Notes Underlying Mechanism
Dry Mouth [1] [4] Peripheral Frequent, dose-dependent [1] Inhibition of salivary gland secretion
Blurred Vision [1] [4] Peripheral Frequent [1] Pupillary dilation (mydriasis) and cycloplegia
Constipation [1] [5] Peripheral Frequent [1] Reduced gastrointestinal motility
Urinary Retention [1] [5] Peripheral Occurs, especially with prostate issues [5] Inhibition of bladder detrusor muscle contraction
Confusion / Delirium [1] [6] Central More frequent in geriatric patients; can present as hypoactive [1] [6] Blockade of central M1 receptors
Memory Impairment [3] Central Single 2 mg dose can cause broad decline [3] Blockade of central M1 receptors
Drowsiness / Sedation [1] [4] Central Frequent [1] Central nervous system effect
Tachycardia [1] [4] Peripheral Can occur; caution in patients with cardiac history [1] Blockade of cardiac muscarinic receptors

Table 2: Populations at Increased Risk & Key Contraindications

Risk Factor / Condition Associated Risk & Recommendation
Geriatric Patients [1] [3] Significantly higher risk of confusion, delirium, memory impairment, and falls. Use with extreme caution.
Pre-existing Cognitive Impairment / Dementia [3] Anticholinergics can worsen cognitive symptoms. Contraindicated in many cases [3].
Narrow-Angle Glaucoma [1] [4] Contraindicated. this compound may precipitate an acute attack [1].
Bowel Obstruction / Megacolon [1] [4] Contraindicated. Can worsen ileus [1].
Benign Prostatic Hyperplasia (BPH) [5] May cause or worsen urinary retention. Use with caution [5].
History of Seizures or Cardiac Arrhythmias [1] [4] May lower seizure threshold or exacerbate arrhythmias. Use with caution [1].

Management & Mitigation Strategies

For researchers designing protocols or managing side effects in clinical studies, the following strategies are critical.

  • Dosing Considerations: Start with a low dose and titrate gradually to minimize side effects [3]. Administration with food can reduce gastric irritation [4].
  • Drug Interaction Management: this compound has 344 known drug interactions (8 major, 317 moderate) [7]. Concomitant use with other agents possessing anticholinergic properties (e.g., tricyclic antidepressants, first-generation antihistamines, some antipsychotics) can have additive effects and increase the risk of central anticholinergic syndrome [1] [4].
  • Treatment of Overdose / Severe Intoxication: An overdose mimics atropine intoxication [1] [4]. Key features and management steps include:
    • Features: Delirium, hallucinations, mydriasis, dry mucous membranes, tachycardia, hyperthermia, urinary retention, and reduced bowel sounds [1] [4].
    • Antidote: Physostigmine is a specific antagonist that acts both centrally and peripherally [1] [4]. However, its routine use is controversial due to risks like cholinergic crisis and seizures [6] [4]. Benzodiazepines (e.g., diazepam) are a safer alternative for managing agitation and delirium [6] [4].

Experimental Protocols for Side Effect Investigation

Here are detailed methodologies for studying this compound's key side effects in preclinical and clinical models.

Protocol 1: Assessing Cognitive Impairment in Healthy Volunteers This human model is used to quantify this compound's impact on memory and other cognitive domains [3].

  • Study Design: Randomized, double-blind, placebo-controlled, crossover study.
  • Subjects: Healthy adult volunteers.
  • Intervention: Single oral dose of this compound (e.g., 2 mg or 4 mg) versus placebo.
  • Cognitive Assessments (pre-dose and at peak plasma concentration, ~1.5 hours post-dose):
    • Episodic Memory: Hopkins Verbal Learning Test-Revised (HVLT-R) or similar.
    • Immediate Recall & Visual-Spatial Performance: Wechsler Memory Scale subtests.
    • Motor Learning: Finger Tapping Test or Serial Reaction Time Task.
  • Outcome Measures: Change in scores from baseline for each cognitive domain.

Protocol 2: Inducing & Quantifying Anticholinergic Delirium in a Rodent Model This preclinical model helps investigate the pathogenesis and treatment of central anticholinergic syndrome [6].

  • Animals: Adult male Wistar or Sprague-Dawley rats.
  • Intervention: Intraperitoneal (i.p.) injection of this compound (e.g., 10 mg/kg) [6].
  • Behavioral Analysis (over 60-90 minutes post-injection):
    • Locomotor Activity: Recorded using open field test. Animals may exhibit hyperactivity or hypoactivity [6].
    • Delirium-like Behaviors: Scored based on the Animal Delirium Scale (if available), assessing features like aimless wandering, lack of focused attention, and disorganized behavior.
  • Electroencephalogram (EEG): Simultaneous EEG recording can show characteristic changes, such as increased delta and theta power [6].

The workflow for this preclinical model is outlined below.

G Start Rodent Model Preparation (Adult rats) Intervention Administration of this compound (e.g., 10 mg/kg, i.p.) Start->Intervention Behavioral Behavioral Analysis (Open Field Test) - Hyperactivity/Hypoactivity - Delirium-like behaviors Intervention->Behavioral EEG EEG Recording & Analysis - Increased delta/theta power - Rhythmic changes Intervention->EEG Data Data Synthesis: Correlate behavior with EEG findings Behavioral->Data EEG->Data

Key Takeaways for Researchers

  • M1 Selectivity is Key: this compound's profile as a relatively selective M1 antagonist is crucial for understanding its side effect pattern, particularly the pronounced central nervous system effects like memory impairment [3].
  • Abuse Potential: Be aware that this compound has documented abuse potential and cases of dependence, particularly in patients with a history of polysubstance use or schizophrenia, due to mood-elevating and euphoriant effects [1] [6].
  • Liver Safety: Evidence suggests this compound is an unlikely cause of clinically apparent liver injury, which is a positive safety consideration for clinical development [8].

References

biperiden cognitive impairment dose optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Why is biperiden used to model cognitive impairment in research? this compound is a relatively selective muscarinic M1 receptor antagonist [1] [2]. Since acetylcholine and the M1 receptor subtype play a crucial role in learning and memory, blocking them creates a temporary, reversible cognitive deficit. This model is used to mimic the cholinergic dysfunction seen in age-related memory decline and dementia, and to test the efficacy of novel pro-cognitive compounds [3] [1] [4].

  • What is the evidence for this compound's selective effect on memory? Multiple controlled studies confirm that this compound selectively impairs episodic memory without significantly affecting attention or motor functions at certain doses and time points. For instance, one study found that while verbal recall was impaired, performance on n-back tasks (working memory) and sustained attention tasks remained unchanged [3] [5] [4].

  • What are the key safety considerations when using this compound in healthy volunteers? Reported side effects are generally mild and include drowsiness, vertigo, dry mouth, and blurred vision [6] [4]. It is contraindicated in individuals with narrow-angle glaucoma, bowel obstruction, or megacolon [7]. Caution is advised in elderly subjects or those with cognitive vulnerabilities, as anticholinergics can cause confusion and more pronounced cognitive impairment [2].

Dose and Time-Dependent Effects

The tables below summarize the core quantitative findings from key studies to aid in your experimental planning.

Table 1: Cognitive Effects of Single-Dose this compound in Healthy Subjects

Cognitive Domain Test Used Dose & Timing Key Findings Source

| Verbal Episodic Memory | 15-word Verbal Learning Task (VLT) | 2 mg & 4 mg at 90 mins post-dose | - Immediate recall: Impaired by both doses.

  • Delayed recall: Dose-dependent impairment (4 mg > 2 mg). | [3] [5] [4] | | | | 2 mg & 4 mg at 4 hours post-dose | No significant effect on VLT performance. | [3] [5] [4] | | Working Memory | n-back task | 2 mg & 4 mg at 90 mins post-dose | No significant effect on performance. | [3] [5] [4] | | Sustained Attention | Sustained Attention to Response Task (SART) | 2 mg & 4 mg at 90 mins post-dose | No significant effect on performance. | [3] [5] [4] | | Working Memory & Attention | n-back task, Adaptive Tracking | 4 mg at peak concentration | Significant impairment in reaction time (n-back) and accuracy (adaptive tracking). | [1] |

Table 2: Pharmacokinetic and Safety Profile

Parameter Details Source
Time to Peak Concentration (T~max~) 1 - 1.5 hours after oral administration. [4] [8]
Half-life Reported values range from 11 to 21 hours. [4] [8]
Therapeutic Range 1–6.5 ng/mL (0.5–2 hours after a 4 mg dose). [8]
Reported Side Effects Mild at T~max~; minimal at other times. Includes drowsiness, dizziness, dry mouth, blurred vision. [3] [6] [4]

Experimental Protocols & Workflows

Here are detailed methodologies from cited studies for your reference.

1. Protocol: Dose- and Time-Dependent Cognitive Effects

This protocol is based on a placebo-controlled, double-blind, 3-way crossover study in 21 healthy young volunteers [3] [5] [4].

  • Subjects: 21 healthy volunteers (18-35 years). Exclude smokers, those with psychiatric family history, or using other medications.
  • Design: Participants received single oral doses of placebo, This compound 2 mg, and This compound 4 mg in a randomized order, with a 1-week washout period between sessions.
  • Timeline: Cognitive performance was tested at baseline and post-dose at 1.5 hours (90 min), 4 hours, and 7 hours.
  • Cognitive Battery:
    • Verbal Episodic Memory: 15-word Verbal Learning Task (immediate and delayed recall).
    • Working Memory: n-back task.
    • Attention: Sustained Attention to Response Task (SART).
    • Subjective State: Bond and Lader visual analog scale (VAS) for alertness.
  • Additional Measures: Blood samples for serum this compound levels, vital signs, and side effect questionnaires.

2. Protocol: Pharmacokinetic-Pharmacodynamic (PK-PD) Model in Elderly

This study aimed to develop a robust challenge model for testing M1 receptor agonists in 12 healthy elderly subjects [1].

  • Subjects: 12 healthy elderly volunteers (65-80 years), Mini-Mental State Examination (MMSE) score ≥28.
  • Design & Dosing: Randomized, double-blind, placebo-controlled, 3-way crossover. Doses were placebo, 2 mg, and 4 mg this compound. The 4 mg dose was administered only after the subject had tolerated the 2 mg dose.
  • PK Sampling: Blood samples were collected pre-dose and at 0.5, 1, 1.5, 2, 2.5, 4, 7, 10, and 22 hours post-dose to measure plasma this compound concentration.
  • PD Assessments (NeuroCart): Tests were performed pre-dose and at 1, 2.5, 4, 7, and 22 hours post-dose. The battery included:
    • Visual-Verbal Learning Test (VVLT)
    • n-back task
    • Adaptive Tracking Task (for attention and motor control)
    • Other neurophysiological measures

The workflow for this PK-PD study can be summarized as follows:

Start Subject Screening & Enrollment Dosing Randomized Dosing (Placebo, 2mg, 4mg this compound) Start->Dosing PK_Collect Frequent Blood Sampling for PK Analysis Dosing->PK_Collect PD_Assess Repeated Neurocognitive Assessments (NeuroCart) Dosing->PD_Assess Analysis Population PK-PD Modeling PK_Collect->Analysis PD_Assess->Analysis Result Quantified Concentration- Effect Relationships Analysis->Result

Troubleshooting Common Experimental Issues

  • Issue: Inconsistent or weak cognitive effects.

    • Solution: Ensure dosing and cognitive testing are aligned with the peak plasma concentration (T~max~). Administer cognitive tests around 1.5 hours (90 minutes) after the oral dose for the most pronounced effect [3] [4]. The 4 mg dose consistently produces stronger and broader impairments, including in attention, and may be more suitable for certain models [1].
  • Issue: High variability in cognitive response between subjects.

    • Solution: Incorporate Therapeutic Drug Monitoring (TDM). The therapeutic range for this compound is reported as 1–6.5 ng/mL [8]. Measuring plasma concentrations can help explain variability and confirm target engagement. The PK-PD model also highlights significant inter-subject variability, which can be accounted for with modeling approaches [1].
  • Issue: Sedation or broad cognitive impairment confounds memory-specific results.

    • Solution: Use a comprehensive test battery. This compound is valued for its relatively selective effects on memory compared to non-selective agents like scopolamine. If your data shows widespread impairment, carefully review the dose (2 mg may be more selective for memory) and use tasks like the SART and n-back to rule out general attention deficits as a primary cause [3] [4].
  • Issue: Planning a study in an elderly population.

    • Solution: Exercise increased caution. The cholinergic system becomes more vulnerable with age. One study in healthy elderly used a cautious dosing schedule where the 4 mg dose was only given after confirming tolerability of the 2 mg dose [1]. Be aware that side effects like confusion and memory impairment are more prevalent in this group [2].

References

Analytical Methods for Biperiden Plasma Concentration

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes two key analytical methods used for biperiden determination.

Method Attribute GC-MS with SALLME (2023) Stability-Indicating HPLC (2007)
Application Therapeutic Drug Monitoring (TDM) in human plasma [1] [2] Assay of bulk active ingredient and pharmaceutical dosage forms (tablets, injections) [3] [4]
Sample Matrix Human Plasma [1] Bulk drug substance and solid dosage forms [3]
Extraction/Cleanup Salt-Assisted Liquid-Liquid Microextraction (SALLME) [1] Ultrasonic extraction (for dosage forms) [5]
Linear Range 0.5 - 15 ng/mL [1] [2] 0.5 - 25 μg/mL [3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL [1] 0.1 μg/mL [3]
Key Advantages High sensitivity suitable for TDM; green technique with low solvent use [1] Stability-indicating; separates drug from degradation products [3] [4]

Detailed Experimental Protocols

Protocol 1: GC-MS Method for Plasma Monitoring

This method is designed for sensitive measurement of this compound within the therapeutic range (1–6.5 ng/mL) for TDM [1].

  • Sample Preparation & Extraction (SALLME):

    • Mix 500 μL of plasma sample with the internal standard (this compound-d5) solution [1].
    • Add 200 mg of sodium chloride (NaCl) and 1 mL of acetonitrile [1].
    • Vortex the mixture, then centrifuge to achieve a clear phase separation [1].
    • The organic layer (upper phase) containing the extracted analytes is directly injected into the GC-MS [1].
  • Instrumental Analysis (GC-MS):

    • The separation and detection are performed using a Gas Chromatograph coupled with a Mass Spectrometer [1].
    • The method was fully validated according to the European Medicines Agency (EMA) bioanalytical method validation guideline [1] [2].
Protocol 2: HPLC-UV Method for Dosage Forms

This method is used for quality control of pharmaceuticals to ensure label claim and stability [3] [4].

  • Chromatographic Conditions:

    • Column: Symmetry C8 column (150 mm x 3.9 mm i.d., 5 μm) [3] [4].
    • Mobile Phase: Methanol and buffer (50:50, v/v) [3]. The buffer is 50 mM sodium dihydrogen phosphate and 5 mM 1-heptanesulfonic acid sodium salt, adjusted to pH 2.50 [3].
    • Flow Rate: 1 mL/min [3] [4].
    • Detection: UV at 205 nm [3] [4].
    • Temperature: Ambient (25°C) [4].
  • Sample Preparation:

    • For tablets, a rapid extraction procedure using an ultrasonic bath is employed, obtaining a recovery of ≥98.4% [5].

Experimental Workflow and Method Selection

The following diagram illustrates the logical process for selecting and executing the appropriate analytical method based on your sample type and goal.

Start Start: Analyze this compound SampleType What is the sample type? Start->SampleType PlasmaPath Plasma/Serum SampleType->PlasmaPath Biological Fluid DosagePath Bulk Drug or Dosage Form SampleType->DosagePath Pharmaceutical Goal What is the primary goal? TDMGoal Therapeutic Drug Monitoring (TDM) Goal->TDMGoal Quantify low plasma levels QCGoal Quality Control (QC) or Stability Goal->QCGoal Measure strength & detect degradation PlasmaPath->Goal DosagePath->Goal Method1 Use GC-MS with SALLME (High Sensitivity) TDMGoal->Method1 Method2 Use HPLC-UV (Stability-Indicating) QCGoal->Method2 End1 Obtain Plasma Concentration (ng/mL) Method1->End1 End2 Verify Assay and Purity (μg/mL) Method2->End2

Frequently Asked Questions (FAQs)

Q1: Why is therapeutic drug monitoring (TDM) important for this compound? this compound has a relatively narrow therapeutic range (1–6.5 ng/mL) and can cause anticholinergic syndrome at toxic levels (around 13 ng/mL). Furthermore, it has abuse potential due to its euphoric and hallucinogenic properties, making TDM crucial for both safety and adherence monitoring [1].

Q2: What is the main advantage of the SALLME technique used in the GC-MS method? SALLME is a sample preparation technique that uses a small volume of solvents and salt to achieve efficient extraction and clear phase separation. It is considered a simpler, faster, and greener alternative to traditional liquid-liquid extraction or solid-phase extraction, which often use larger solvent volumes and require a sample preconcentration (evaporation) step [1].

Q3: How does the stability-indicating property of the HPLC method help? A stability-indicating method can accurately measure the active drug (this compound) even in the presence of its degradation products. This is essential for conducting forced degradation studies to understand how the drug breaks down under various stress conditions (e.g., heat, light, acid, base) and for ensuring the quality and shelf-life of pharmaceutical products [3] [4].

References

reducing biperiden peripheral anticholinergic effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Peripheral Anticholinergic Effects

Biperiden is a non-selective muscarinic acetylcholine receptor antagonist [1]. Its therapeutic effects in the central nervous system are achieved by blocking M1 receptors in the corpus striatum to restore balance between excitatory (cholinergic) and inhibitory (dopaminergic) systems [2]. However, it also blocks muscarinic receptors in peripheral tissues, leading to unintended side effects [3].

The diagram below illustrates how this compound's action on peripheral muscarinic receptors leads to adverse effects.

G This compound This compound M1 M1 Receptor This compound->M1 Antagonizes M3 M3 Receptor This compound->M3 Antagonizes M5 M5 Receptor This compound->M5 Antagonizes PeripheralEffects Peripheral Anticholinergic Effects M1->PeripheralEffects  Blockade M3->PeripheralEffects  Blockade M5->PeripheralEffects  Blockade DryMouth Dry Mouth PeripheralEffects->DryMouth Constipation Constipation PeripheralEffects->Constipation UrinaryRetention Urinary Retention PeripheralEffects->UrinaryRetention BlurredVision Blurred Vision PeripheralEffects->BlurredVision Tachycardia Tachycardia PeripheralEffects->Tachycardia Hyperthermia Hyperthermia PeripheralEffects->Hyperthermia

Quantitative Profile of Peripheral Effects

The table below summarizes the common peripheral anticholinergic effects and key pharmacokinetic parameters of this compound for easy reference.

Parameter / Effect Details
Protein Binding [2] [1] 60%
Oral Bioavailability [4] [1] ~30% (extensive first-pass metabolism)
Elimination Half-Life [1] 18 - 24 hours
Common Peripheral Effects Dry mouth, blurred vision, constipation, urinary retention, decreased sweating, tachycardia [4] [5] [6].
Serious Peripheral Effects Paralytic ileus, severe hyperthermia (due to anhidrosis), complete urinary retention [4] [5].

Strategies for Mitigation in a Research Context

For researchers, managing these effects is crucial for both the validity of animal studies and the safety of clinical trials.

  • Dose Optimization: Use the minimum effective dose and explore lower doses or less frequent administration schedules to reduce peripheral burden while maintaining central activity [3].
  • Route of Administration: In animal studies, consider parenteral administration for precise control and rapid intervention for acute extrapyramidal side effects [2].
  • Mitigation of Specific Effects:
    • Dry Mouth: Provide subjects with sugar-free gum or water [3].
    • Constipation: Ensure adequate hydration and fiber intake; monitor bowel function closely [5].
    • Urinary Retention: Monitor for symptoms, particularly in older male subjects with prostatic hyperplasia [7] [4].
    • Hyperthermia: Avoid high ambient temperatures and vigorous exercise for subjects, as this compound impairs sweating [5].
  • Managing Anticholinergic Burden: Review all concomitant medications to avoid co-administration with other drugs possessing anticholinergic properties (e.g., tricyclic antidepressants, some antihistamines, other antispasmodics) [3] [5].
  • Experimental Models: Rodent models show this compound reduces motivation for alcohol and cocaine consumption, but peripheral side effects can confound behavioral results [8] [9]. Include appropriate vehicle control groups and monitor for physical signs of discomfort.

Frequently Asked Questions (FAQs)

Q1: Are there any specific contraindications for this compound related to its peripheral effects? Yes. This compound is contraindicated in narrow-angle glaucoma, bowel obstruction, paralytic ileus, and megacolon. Caution is required in patients with prostatic hyperplasia, cardiac arrhythmias, and hyperthyroidism [4] [5] [1].

Q2: What is the first-line management for this compound overdose? Overdose mimics atropine intoxication. Management is supportive and can include gastric lavage, activated charcoal, temperature control, and catheterization for urinary retention. Physostigmine, a cholinesterase inhibitor, can be used as a specific antidote in severe cases [4] [1] [6].

Q3: How does this compound's peripheral activity compare to its central activity? this compound is classified as a predominantly central anticholinergic with weak peripheral anticholinergic activity [4]. However, peripheral effects are still common and clinically significant, especially at higher doses.

Q4: What are the key drug interactions to consider? Using this compound with other anticholinergic drugs (TCAs, antihistamines, phenothiazines) can have additive effects and significantly worsen peripheral side effects. This compound may also antagonize the gastrointestinal effects of metoclopramide [5] [1].

References

biperiden analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about Biperiden analytical method validation:

Q1: What are the critical system suitability parameters for the this compound HPLC-UV assay, and what are their acceptance criteria? System suitability tests ensure the analytical system is working correctly before sample analysis. The acceptance criteria for this compound, derived from validated methods, are summarized below [1] [2]:

Parameter Acceptance Criteria Description or Formula
Retention Time Consistent (e.g., ~7.5 min) Retention time variability should be minimal (e.g., %RSD < 1.0).
Theoretical Plates (N) > 2000 A measure of column efficiency. N = 16 * (t~R~ / w)^2^
Tailing Factor (T) ≤ 1.5 A measure of peak symmetry. T = w~0.05~ / 2f
Repeatability (%RSD) ≤ 2.0% Calculated from peak areas of replicate standard injections.
Resolution (R~s~) > 2.0 Resolution from the closest eluting degradation product. R~s~ = 2(t~R2~ - t~R1~) / (w~1~ + w~2~)

Q2: How can I resolve poor peak shape or asymmetric peaks for this compound?

  • Probable Cause: The mobile phase pH may not be optimal, leading to interaction with residual silanols on the chromatographic column.
  • Solution: Optimize the mobile phase by using a phosphate buffer at a lower pH (e.g., 2.5) and include an ion-pairing agent like 1-heptanesulfonic acid sodium salt (5mM). This suppresses interactions and improves peak symmetry [1] [2].

Q3: My method fails specificity during forced degradation studies. What should I check?

  • Probable Cause: The degradation products are not adequately separated from the main this compound peak.
  • Solution: Verify that the method uses a stability-indicating C8 or C18 column. Experiment with the organic-to-aqueous ratio of the mobile phase (e.g., 50:50 v/v methanol-buffer) to improve resolution. A properly validated method should show baseline separation between this compound and all degradation products [1] [2].

Q4: How can I improve the detection limit for a trace analysis method?

  • Probable Cause: The signal-to-noise ratio is too low at current concentrations.
  • Solution: For HPLC-UV, using a lower UV wavelength (205 nm) can enhance sensitivity. For plasma analysis, employ a pre-concentration technique like Salt-Assisted Liquid-Liquid Microextraction (SALLME) prior to GC-MS analysis to achieve detection limits in the ng/mL range [3] [4].

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Assay for Dosage Forms This method is suitable for the analysis of this compound in bulk form, tablets, and injections [1] [2].

  • 1. Chromatographic Conditions:

    • Column: Waters Symmetry C8 (150 mm x 3.9 mm, 5 µm)
    • Mobile Phase: Methanol - 50 mM Sodium Dihydrogen Phosphate Buffer (50:50, v/v). To the buffer, add 5 mM of 1-heptanesulfonic acid sodium salt. Adjust pH to 2.5 with phosphoric acid.
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 205 nm
    • Injection Volume: 20 µL
    • Column Temperature: Ambient (~25 °C)
  • 2. Standard and Sample Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
    • Working Standard (5 µg/mL): Pipette 5 mL of stock solution into a 100 mL volumetric flask and dilute to volume with mobile phase.
    • Tablet Sample: Extract the powder from finely ground tablets equivalent to 2 mg of this compound hydrochloride into methanol using an ultrasonic bath. Filter and dilute to obtain a nominal concentration of 5 µg/mL.
    • Injection Sample: Dilute the injection solution quantitatively with mobile phase to a nominal concentration of 5 µg/mL.
  • 3. Forced Degradation (Stress Testing):

    • Acidic Hydrolysis: Reflux with 1M HCl for 2 hours.
    • Alkaline Hydrolysis: Reflux with 0.1M NaOH for 1 hour.
    • Oxidative Degradation: Expose to 3% H~2~O~2~ at room temperature for 24 hours.
    • Thermal Degradation: Heat solid sample at 80 °C for 15 days.
    • Photodegradation: Expose solid and solution samples to UV light (e.g., 1.2 million lux hours).

The following workflow outlines the key steps for sample analysis and troubleshooting:

Start Start Analysis Prep Prepare Mobile Phase and Standards Start->Prep SysSuit Run System Suitability Test Prep->SysSuit CheckPass Did all parameters meet criteria? SysSuit->CheckPass InjSamples Inject Calibrants and Samples CheckPass->InjSamples Yes Trouble Troubleshooting Module CheckPass->Trouble No DataProc Process and Analyze Data InjSamples->DataProc End Analysis Complete DataProc->End PeakShape Poor Peak Shape? Trouble->PeakShape FixPeak Adjust mobile phase pH to 2.5. Add ion-pairing reagent. PeakShape->FixPeak Yes Specificity Specificity Failure? PeakShape->Specificity No FixPeak->Prep FixSpec Verify column selectivity. Optimize mobile phase ratio. Specificity->FixSpec Yes Sensitivity Sensitivity Too Low? Specificity->Sensitivity No FixSpec->Prep Sensitivity->InjSamples No FixSens Use lower UV wavelength (205 nm). For plasma, use SALLME. Sensitivity->FixSens Yes FixSens->Prep

Protocol 2: Sample Pre-concentration for Plasma using SALLME (for GC-MS) This technique is used for therapeutic drug monitoring to achieve high sensitivity [4].

  • 1. Procedure:
    • Transfer 1 mL of human plasma into a glass centrifuge tube.
    • Add the internal standard (e.g., this compound-d5) and 100 µL of 1M NaOH.
    • Add 200 mg of NaCl and 1 mL of ethyl acetate.
    • Vortex the mixture vigorously for 1 minute.
    • Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.
    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue with 50 µL of ethyl acetate and inject 1 µL into the GC-MS system.

Key Takeaways

  • Method Selection: For routine quality control of pharmaceutical dosage forms, the HPLC-UV method is robust and straightforward. For monitoring low drug concentrations in biological samples like plasma, the GC-MS with SALLME is the appropriate, more sensitive technique [1] [4].
  • Critical Success Factors: The most critical aspects for a successful this compound HPLC assay are mobile phase pH control and the use of an ion-pairing reagent to achieve symmetric peaks [1] [2].
  • Validation is Key: Always perform a full method validation—including specificity through forced degradation, linearity, accuracy, and precision—before applying any method to real samples [1] [2].

References

biperiden sample preparation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Analytical Parameters for Biperiden

The table below summarizes target concentrations and key parameters for this compound analysis to guide your method development and interpretation [1].

Parameter Value Notes
Therapeutic Range 1–6.5 ng/mL Measured 0.5–2 hours after a 4 mg dose.
Toxic Level >13 ng/mL -
LLOQ (SALLME GC-MS) 0.5 ng/mL Sufficient for therapeutic drug monitoring (TDM) [2].
LOD (MALDI-QTOF-MS) 0.3 ng/mL In whole blood, demonstrating high sensitivity [3].

Detailed Sample Preparation Protocols

Here are specific, validated methodologies for preparing this compound samples from human plasma and whole blood.

Salt-Assisted Liquid-Liquid Microextraction (SALLME) for GC-MS

This method is recommended for its simplicity, low solvent use, and high sensitivity, making it ideal for TDM [2].

  • Sample Volume: 500 µL of human plasma.
  • Internal Standard: this compound-d5.
  • Alkalization: Add 100 µL of 1 M NaOH to the sample.
  • Salting Out: Add 200 mg of NaCl.
  • Extraction: Add 500 µL of ethyl acetate. Vortex-mix for 1 minute.
  • Centrifugation: 4000 rpm for 5 minutes to achieve clear phase separation.
  • Analysis: Inject the organic (upper) layer directly into the GC-MS system.
Liquid-Liquid Extraction (LLE) for GC-MS

A classic LLE method provides a robust alternative for plasma sample clean-up [4].

  • Sample Volume: 290 µL of plasma.
  • Extraction Solvent: Add n-hexane.
  • Mixing: Vortex-mix to emulsify.
  • Centrifugation: Separate phases by centrifugation.
  • Analysis: Inject an aliquot of the n-hexane (upper) layer into the GC-MS system.
Simple Extraction for MALDI-QTOF-MS

This minimal-preparation method is suitable for high-throughput analysis of whole blood when coupled with a sensitive mass spectrometer [3].

  • Sample Volume: 20 µL of human whole blood.
  • Protein Precipitation: Mix with 100 µL of acetonitrile.
  • Centrifugation: Separate supernatant.
  • Spotting: Mix the supernatant with the matrix solution and spot on a MALDI target plate.

The workflow below illustrates the core steps of the sample preparation process.

Start Start: Biological Sample Sub1 Add Internal Standard Start->Sub1 Sub2 Alkalize Sample (NaOH) Sub1->Sub2 Sub3 Add Extraction Solvent Sub2->Sub3 Sub4 Vortex-Mix and Centrifuge Sub3->Sub4 Sub5 Collect Organic Layer Sub4->Sub5 End Instrumental Analysis Sub5->End


Frequently Asked Questions (FAQ)

What is the most critical step in the SALLME method?

The amount of salt is critical. An optimal amount (e.g., 200 mg NaCl) ensures clear phase separation without adsorbing the analyte to salt crystals. Using the wrong organic solvent (ethyl acetate is recommended) can also significantly reduce recovery [2].

My recovery is low. What could be the problem?
  • Incomplete Protein Binding Disruption: Ensure sufficient alkalization to free the drug from proteins.
  • Inadequate Mixing or Centrifugation: This can lead to incomplete phase separation and low analyte transfer to the organic solvent.
  • Solvent Evaporation: If a concentration step is involved, ensure the solvent is not evaporated to complete dryness, as this can lead to irreversible adsorption and loss of the volatile analyte.
How can I improve my method's sensitivity?
  • Use a larger initial sample volume, where permitted.
  • Incorporate a solvent evaporation and reconstitution step in a smaller volume to pre-concentrate the analyte.
  • For LC-MS methods, using a stable isotope-labeled internal standard (like this compound-d5) can improve accuracy and precision at low concentrations [2] [5].

References

Technical Guide: Enhancing Biperiden Extraction and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For researchers working with Biperiden, improving extraction efficiency is critical for accurate therapeutic drug monitoring (TDM) and pharmaceutical development. The core challenge lies in isolating the drug effectively from complex biological matrices like plasma.

Analytical Method for this compound in Plasma

A modern, sensitive approach for quantifying this compound in plasma uses Gas Chromatography-Mass Spectrometry (GC-MS) combined with Salt-Assisted Liquid-Liquid Microextraction (SALLME) [1]. This technique is designed for efficiency and minimal solvent use.

Detailed SALLME-GC-MS Protocol [1]:

  • Sample Preparation: Use 290 µL of plasma sample.
  • Internal Standard: Add this compound-d5.
  • Alkalization: Add 100 µL of 1 M NaOH to the sample.
  • Salt-Assisted Extraction: Add 200 mg of NaCl and 600 µL of ethyl acetate. Vortex mix for 1 minute.
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to achieve clear phase separation.
  • Injection: Inject 1 µL of the organic layer into the GC-MS system.

This method is linear over a range of 0.5–20 ng/mL, suitable for TDM within the reported therapeutic window of 1–6.5 ng/mL [1].

Solubility Enhancement for Pharmaceutical Forms

This compound HCl suffers from poor water solubility, which limits its oral bioavailability. A promising strategy is the formation of an inclusion complex with Hydroxypropyl β-Cyclodextrin (HP-β-CD) [2].

Comparison of Complex Preparation Methods:

Preparation Method Key Characteristics Reported Drug Release (in 60 min)
Kneading Method Complex prepared with HP-β-CD in a mortar. 93.98% [2]
Solvent Evaporation Uses an organic solvent for complex formation. Lower than Kneading Method [2]
Physical Mixture Simple blending of drug and HP-β-CD. Lower than Kneading Method [2]

The table shows the Kneading Method is the most effective for enhancing solubility and dissolution rate [2].

Troubleshooting FAQs for this compound Experiments

Q1: My SALLME extraction for plasma has low recovery. What could be wrong?

  • Incorrect Salt Amount: The salt mass is critical. The optimal amount is 200 mg of NaCl. Using 150 mg might not achieve full phase separation, while 300 mg could cause analyte adsorption onto salt crystals [1].
  • Suboptimal Solvent: Ethyl acetate provided the highest recovery in the developed method. Check that you are using the correct solvent and volume (600 µL) [1].
  • Inadequate Mixing/Centrifugation: Ensure complete vortex mixing for 1 minute and centrifugation at 4000 rpm for 5 minutes to properly separate the organic phase [1].

Q2: How can I improve the solubility of this compound HCl for formulation?

  • Use Cyclodextrin Complexation: Form an inclusion complex with Hydroxypropyl β-Cyclodextrin. The Kneading Method has been shown to be superior for achieving the fastest and most complete drug release [2].

Q3: What is the toxic plasma level of this compound I should be aware of?

  • The toxic plasma concentration of this compound has been reported at 13 ng/mL. The established therapeutic range is 1–6.5 ng/mL, which should guide your analytical method's required sensitivity [1].

Experimental Workflow Diagrams

The following diagrams, generated with Graphviz, outline the logical workflows for the key processes described above.

Diagram 1: SALLME-GC-MS Workflow

SALLME_Workflow Start Plasma Sample (290 µL) IS Add Internal Standard (this compound-d5) Start->IS NaOH Add 100 µL 1M NaOH IS->NaOH Salt Add 200 mg NaCl NaOH->Salt Solvent Add 600 µL Ethyl Acetate Salt->Solvent Vortex Vortex Mix for 1 min Solvent->Vortex Centrifuge Centrifuge at 4000 rpm for 5 min Vortex->Centrifuge Inject Inject 1 µL Organic Layer into GC-MS Centrifuge->Inject End Quantitative Analysis Inject->End

Diagram 2: Solubility Enhancement Strategy

Solubility_Workflow Problem Problem: Poor Solubility of this compound HCl Strategy Strategy: Form Inclusion Complex Problem->Strategy Agent Complexation Agent: Hydroxypropyl β-Cyclodextrin Strategy->Agent Method Optimal Method: Kneading Method Agent->Method Result Result: Enhanced Dissolution (93.98% release in 60 min) Method->Result

References

biperiden method sensitivity enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some specific issues you might encounter during your experiments with Biperiden.

I am developing a GC-MS method for this compound in plasma. My current sample preparation technique has low recovery and poor sensitivity. What are some modern, efficient techniques I can use? A technique called Salt-Assisted Liquid-Liquid Microextraction (SALLME) is recommended for this purpose. It is a simple, fast, and green sample pre-concentration technique.

  • Principle: A water-miscible organic solvent (e.g., ethyl acetate) is mixed with the aqueous sample. Adding a salt (e.g., NaCl) reduces the solubility of the organic solvent in water, leading to a clear phase separation and the extraction of the analyte into the organic phase.
  • Optimized Protocol based on recent research [1]:
    • Sample: 500 µL of plasma.
    • Protein Precipitation: Add 1 mL of acetonitrile, vortex for 30 seconds, and centrifuge.
    • SALLME: Transfer the supernatant to a tube containing 200 mg of NaCl. Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge to achieve phase separation.
    • Analysis: Inject the organic layer into the GC-MS.
  • Advantage: This method replaces large-volume solvent evaporation, simplifies the workflow, and achieves high recovery suitable for the therapeutic range (1–6.5 ng/mL) [1].

I need a reliable HPLC-UV method for quantifying this compound in solid dosage forms (like tablets). What is a robust method that avoids complex ion-pair reagents? A developed reversed-phase HPLC method is well-suited for routine analysis [2] [3].

  • Chromatographic Conditions:
    • Column: Conventional C18 column.
    • Mobile Phase: Acetonitrile and buffer (pH 2.5).
    • Detection: UV at 205 nm.
  • Sample Preparation:
    • An ultrasonic bath extraction procedure provides excellent extraction yields (≥ 98.4%).
  • Method Performance:
    • The method is linear in the range of 2–6 μg/mL with a correlation coefficient of 0.9997 [3].
    • It is selective, precise, and avoids the use of ion-pair reagents, which can be harmful to the column [2] [3].

Sensitivity Enhancement & Method Comparison

The table below summarizes key analytical methods for this compound, highlighting techniques for sensitivity enhancement.

Method Key Technique for Sensitivity Sample Matrix Linear Range Key Advantage
GC-MS [1] Salt-Assisted Liquid-Liquid Microextraction (SALLME) Human Plasma Designed for 1–6.5 ng/mL (therapeutic range) Green, simple, and fast microextraction technique
HPLC-UV [2] [3] Optimal UV detection at 205 nm Solid Dosage Forms 2–6 μg/mL Simple, reliable, avoids ion-pair reagents
LC-MS ( [4]) On-line sample clean-up with Restricted-Access Media Human Serum Two-orders-of-magnitude Automated, high throughput, excludes serum proteins

Detailed Experimental Protocols

Protocol 1: SALLME for GC-MS Analysis in Plasma [1]

This protocol is designed for therapeutic drug monitoring with high sensitivity.

  • Materials:
    • This compound and internal standard (e.g., this compound-d5).
    • Acetonitrile, ethyl acetate, sodium chloride (NaCl).
    • Plasma samples.
  • Procedure:
    • Protein Precipitation: To 500 µL of plasma, add 1 mL of acetonitrile and 50 µL of internal standard working solution. Vortex for 30 seconds and centrifuge.
    • Microextraction: Transfer the supernatant to a tube containing 200 mg of NaCl. Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge to achieve phase separation.
    • Injection: The upper organic layer (ethyl acetate) is directly injected into the GC-MS system.
  • Method Validation: The method was validated per EMA guidelines, showing it is suitable for therapeutic monitoring [1].

Protocol 2: HPLC-UV Analysis for Solid Dosage Forms [2] [3]

This protocol is optimized for quality control of tablets.

  • Materials:
    • This compound hydrochloride reference standard.
    • Acetonitrile (HPLC grade), water, and reagents for pH adjustment.
  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and buffer (e.g., phosphate or acetate) adjusted to pH 2.5. Degas before use.
  • Sample Preparation:
    • Weigh and powder a number of tablets equivalent to about 10 mg of this compound.
    • Dissolve the powder in a suitable solvent (e.g., methanol or mobile phase).
    • Use an ultrasonic bath to aid extraction for about 15-20 minutes.
    • Dilute the solution to volume and filter before injection.
  • Chromatography:
    • Flow Rate: 1.0 mL/min (typical, can be optimized).
    • Injection Volume: 10-20 µL.
    • Detection: UV at 205 nm.

Troubleshooting Common Problems

The following workflow can help you diagnose and resolve sensitivity issues in your analytical method.

Start Low Sensitivity Detected Step1 Check Sample Preparation & Pre-concentration Start->Step1 Step2 Evaluate Instrument Detection Parameters Step1->Step2 Guide1 Consider microextraction techniques like SALLME [1] Step1->Guide1 Step3 Verify Chromatographic Separation Step2->Step3 Guide2 For HPLC-UV: Ensure detection at correct wavelength (205 nm) [3] Step2->Guide2 Guide3 For GC-MS: Check derivatization if necessary; confirm ion selection [1] [4] Step2->Guide3 Step4 Confirm Method Suitability for Your Matrix Step3->Step4 Guide4 Optimize mobile phase pH and composition to improve peak shape Step3->Guide4 Guide5 Use a validated method specific to your sample type (e.g., plasma vs. tablets) Step4->Guide5

Technical Support Guide: Key Takeaways

  • For Ultimate Sensitivity in Biological Fluids: The SALLME-GC-MS method [1] represents a modern, efficient approach for quantifying this compound at low ng/mL concentrations, crucial for pharmacokinetic studies and therapeutic drug monitoring.
  • For Routine Quality Control: The HPLC-UV method [2] [3] provides a robust, straightforward, and cost-effective solution for analyzing solid dosage forms.
  • System Suitability is Critical: Always ensure your instrument (HPLC or GC-MS) is well-calibrated and that you use the appropriate internal standards to account for variability and improve quantitative accuracy.

References

biperiden co-medication interactions management

Author: Smolecule Technical Support Team. Date: February 2026

Biperiden Interaction Profile at a Glance

Category Number of Interactions Key Examples & Clinical Significance

| Drug Interactions [1] | 344 total

  • 8 Major
  • 317 Moderate
  • 19 Minor | Major/Moderate Examples:
  • Clozapine, Olanzapine, Quetiapine: Use with caution; potential for enhanced anticholinergic effects [2].
  • Amantadine: Increased risk of anticholinergic side effects like confusion or hallucinations [2].
  • Opioids (e.g., Codeine, Morphine): CNS depressant effects may be additive [2]. | | Disease Interactions [1] [3] | 10 total | Major Hazard Contradictions/Precautions:
  • Glaucoma: Can cause mydriasis, exacerbating the condition [3] [4].
  • GI Obstruction: Contraindicated; may suppress intestinal motility [3] [4].
  • Obstructive Uropathy: Contraindicated; can cause or worsen urinary retention [3] [4].
  • Autonomic Neuropathy: Can exacerbate symptoms like tachycardia and dry mouth [3] [4].
  • Tardive Dyskinesia: May aggravate or induce symptoms [3] [4]. | | Alcohol/Food Interactions [1] | 2 | - Alcohol: Can increase CNS depressant effects (drowsiness, dizziness) [2].
  • Food: Can be taken with food to reduce gastric irritation [5] [2]. |

Experimental Protocols & Research Applications

For researchers, this compound is not only a therapeutic agent but also a valuable tool for probing the cholinergic system.

This compound Challenge Model in Cognitive Research

This model uses this compound to temporarily and reversibly induce cognitive deficits, providing a platform to test the efficacy of pro-cognitive or pro-cholinergic compounds [6].

Detailed Methodology (Crossover Design): [6]

  • Objective: To induce M1 receptor-mediated cognitive impairment for proof-of-pharmacology studies of new M1 agonists.
  • Study Population: Healthy elderly subjects (e.g., 65-80 years old, Mini-Mental State Examination ≥28).
  • Design: Randomized, double-blind, placebo-controlled, 3-way crossover.
  • Interventions: Single oral doses of this compound (2 mg and 4 mg) and placebo, with a washout period of at least one week between administrations.
  • Pharmacokinetic (PK) Assessments:
    • Blood Sampling: Collect venous blood samples pre-dose and at specified intervals post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 4, 7, 10, 22 hours).
    • Bioanalysis: Quantify plasma this compound concentrations using a validated method like LC-MS/MS.
  • Pharmacodynamic (PD) Assessments:
    • Cognitive Battery: Administer a neurocognitive test battery at baseline and multiple timepoints post-dose (e.g., 1, 2.5, 4, 7, 22 hours). Key tests include:
      • Adaptive Tracking: Assesses sustained attention and sensorimotor coordination.
      • N-Back Task: Measures working memory.
      • Visual-Verbal Learning Test: Evaluates immediate and delayed verbal memory.
    • Other Measures: Can include electrophysiological measurements (e.g., EEG) to assess brain activity.
  • Data Analysis: Develop a population PK-PD model to quantify the relationship between plasma this compound concentration and cognitive effects.

This experimental workflow can be visualized as follows:

G Start Study Start Screen Subject Screening & Enrollment Start->Screen Randomize Randomization Screen->Randomize Treat1 Treatment Period 1 (e.g., Placebo) Randomize->Treat1 PK PK/PD Assessment Treat1->PK Washout1 Washout (≥1 week) Treat2 Treatment Period 2 (e.g., this compound 2 mg) Washout1->Treat2 Treat2->PK Washout2 Washout (≥1 week) Treat3 Treatment Period 3 (e.g., this compound 4 mg) Washout2->Treat3 Treat3->PK PK->Washout1 PK->Washout2 Analyze PK-PD Modeling & Analysis PK->Analyze

Investigating Off-Label Applications

Beyond its approved uses, this compound is being investigated for other conditions, which informs potential new therapeutic pathways and interaction risks.

  • Cocaine/Crack Dependence: One clinical trial investigated this compound (4 mg/day for 8 weeks) and reported higher treatment adherence and reduced drug use and craving compared to placebo [7].
  • Traumatic Brain Injury (TBI): A phase II, placebo-controlled study is recruiting patients to explore whether this compound can prevent post-traumatic epilepsy [8].

Researcher FAQs: Troubleshooting Common Scenarios

Q1: A preclinical study in rats shows unexpected agitation and hyperthermia after this compound administration. What is a likely cause and how can it be managed?

  • Likely Cause: This is consistent with anticholinergic toxicity, often resulting from an excessive dose [8] [9]. Doses as high as 10 mg/kg in rats are associated with significant side effects [9].
  • Troubleshooting:
    • Review Dosing: Re-calculate the dose based on animal weight and literature values. For cognitive impairment studies in rats, lower doses (e.g., 3 mg/kg intraperitoneal) are often used before progressing to higher ones [9].
    • Dose Titration: Implement a dose-titration strategy, starting low and gradually increasing to the target dose to improve tolerability [7].
    • Monitor Closely: Ensure rigorous monitoring of vital signs and behavior, especially after dose changes.

Q2: In a clinical trial, a subject on a stable antipsychotic regimen develops severe muscle spasms. Is intravenous this compound appropriate, and what are the key administration risks?

  • Answer: Yes, the parenteral (IV/IM) form of this compound is recognized as an effective and reliable treatment for acute dystonia and other extrapyramidal disturbances caused by neuroleptic drugs [5] [7].
  • Critical Risks & Monitoring:
    • Contraindications: Rapidly assess for contraindications before administration, especially glaucoma, GI obstruction, obstructive uropathy, and tardive dyskinesia [3] [4].
    • Vital Signs & ECG: Monitor for cardiac effects, as anticholinergics can block vagal inhibition, leading to tachycardia and, in rare cases, arrhythmias [3] [4].
    • Cognitive Effects: Be vigilant for central side effects like agitation, confusion, and hallucinations, which can occur even at therapeutic doses [7] [8].

Q3: Our research involves testing a new M1 agonist. Why would we use this compound instead of scopolamine in our challenge model?

  • Answer: this compound's relative selectivity for the M1 receptor subtype makes it a more pharmacologically specific tool.
    • This compound is a "relatively selective M1 mAChR antagonist," allowing you to more directly isolate the effects of M1 receptor blockade [6].
    • Scopolamine is a "nonselective mAChR antagonist," binding to all five muscarinic subtypes. Its lack of selectivity and the resulting broader side effect profile (e.g., pronounced sedation) make it less suitable for testing M1-specific agents [6].

Critical Safety & Tolerability Notes for Trial Design

  • Cognitive Impairment: Even at therapeutic doses (2-4 mg), this compound causes dose-dependent temporary declines in cognitive functions critical for research, including sustained attention, working memory, and verbal memory [6]. This must be factored into informed consent and study tasks.
  • Abuse Potential: Be aware that cases of this compound dependence have been reported, particularly among polydrug users and patients with schizophrenia, with some individuals using 30-50 mg daily [7]. Secure storage and accountability are essential in a research setting.

References

biperiden elderly patient dosing considerations

Author: Smolecule Technical Support Team. Date: February 2026

Dosing & Safety in Elderly Patients

Consideration General Adult Dose Elderly Patient Recommendation Clinical Rationale & Notes
Parkinson's Disease [1] [2] 2 mg, 3-4 times daily. Max: 16 mg/day. Start low (e.g., 2 mg once or twice daily). Max: 10 mg/day [3]. Lower maximum dose to minimize cumulative side effects.
Extrapyramidal Reactions [1] [2] 2 mg, 1-3 times daily. Start at 2 mg once daily; increase cautiously [3]. To achieve the lowest effective dose for the shortest duration.
Renal/Hepatic Impairment Data not available [1]. Use with extreme caution. No formal guidelines exist. Relies on clinical vigilance for toxicity signs.
Key Contraindications Narrow-angle glaucoma, bowel obstruction, megacolon [1] [2]. Absolute contraindication. Conditions more prevalent in older adults.
Key Precautions Prostatism, epilepsy, cardiac arrhythmia [1] [2]. Use with caution and careful monitoring [3]. Age-related increase in prevalence of these conditions.

Frequently Asked Questions for Clinical Research

Q1: What is the primary safety concern when administering Biperiden to elderly subjects in a clinical trial? The primary concern is the heightened risk of central anticholinergic adverse effects, particularly neuropsychiatric symptoms like confusion, agitation, memory impairment, and hallucinations [2] [3] [4]. Elderly patients are more susceptible due to age-related changes in pharmacodynamics and pharmacokinetics, and the potential presence of pre-existing cognitive decline.

Q2: Are there specific cognitive domains that this compound is known to affect, which should be monitored in study protocols? Yes, recent pharmacological challenge studies show that this compound causes dose-dependent impairment in specific cognitive domains [5]. Monitoring these areas is crucial for safety and data quality:

  • Sustained Attention: Significant impairment measured by tasks like adaptive tracking.
  • Verbal Memory: Reduction in the number of words recalled in immediate recall tests.
  • Working Memory: Increased reaction time and reduced accuracy in n-back tasks.

Q3: What is a recommended dosing protocol for a study involving elderly subjects naive to this compound? A conservative, uptitration protocol is recommended to assess individual tolerance [2] [3]:

  • Initiation: Start with a single dose of 2 mg once daily.
  • Titration: If tolerated and needed for efficacy, increase gradually to 2 mg twice daily.
  • Maximum Dose: Do not exceed a total daily dose of 10 mg in divided doses. The 4 mg dose should be used with extreme caution due to its pronounced cognitive effects [5].

Q4: Does this compound pose a risk of drug-induced liver injury (DILI) in elderly populations? According to the National Institutes of Health (NIH) LiverTox database, this compound is classified as an unlikely cause of clinically apparent liver injury (Likelihood score: E) [6]. It has not been associated with serum enzyme elevations in clinical use over several decades. Routine liver function monitoring is not typically required solely for this compound administration, though it may be indicated based on the broader study protocol.

Experimental Protocol: Assessing Cognitive Impact

For researchers studying the cognitive effects of anticholinergics or testing pro-cognitive agents, this compound can be used to create a temporary cognitive deficit model. Below is a workflow for such a study, based on a 2021 published model [5].

cluster_pd Cognitive Domains Measured start Study Population: Healthy Elderly Subjects (MMSE ≥ 28) a1 Screening & Baseline - Informed Consent - Health Assessment - Cognitive Baseline start->a1 a2 Randomized, Double-Blind Placebo-Controlled, 3-Way Crossover a1->a2 a3 Interventions - Placebo - this compound 2 mg - this compound 4 mg a2->a3 a4 Washout Period (≥ 1 week) a3->a4 a5 Pharmacokinetic (PK) Sampling - Pre-dose - 0.5, 1, 1.5, 2, 2.5, 4, 7, 10, 22h post-dose a3->a5 a6 Pharmacodynamic (PD) Assessment - Pre-dose - 1, 2.5, 4, 7, 22h post-dose a3->a6 a7 Safety Monitoring - Adverse Events - Vital Signs - ECG a3->a7 b1 Sustained Attention (Adaptive Tracking) b2 Verbal Memory (Visual-Verbal Learning Test) b3 Working Memory (n-back Task) b6 b6

Protocol Summary: This diagram outlines a rigorous crossover study design to establish a this compound challenge model [5].

  • Design: Randomized, double-blind, placebo-controlled, 3-way crossover.
  • Subjects: Healthy elderly (65-80 years), Mini-Mental State Examination (MMSE) score ≥28.
  • Interventions: Single oral doses of Placebo, this compound 2 mg, and this compound 4 mg.
  • Washout: Minimum of 1 week between sessions to prevent carryover effects.
  • PK/PD & Safety: Intensive sampling and assessment at predefined times to model the relationship between drug concentration and cognitive effect while ensuring subject safety.

Key Takeaways for Professionals

  • Prioritize CNS Safety: The most critical consideration is the vulnerability of the elderly brain to anticholinergic agents. Dosing strategies must prioritize minimizing confusion and cognitive impairment [2] [3] [4].
  • Use a Conservative Dosing Strategy: Always initiate therapy at the lowest possible dose (2 mg once daily) and increase gradually only if necessary and tolerated. The maximum daily dose of 10 mg should not be exceeded without compelling justification [3].
  • Quantitative Cognitive Assessment is Key: When designing protocols, incorporate validated neurocognitive tasks (e.g., n-back, adaptive tracking) to objectively quantify the dose- and concentration-dependent cognitive impairments caused by this compound [5].

References

Biperiden-Induced Delirium: Technical Guide & FAQs

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common questions and provides a structured guide for managing delirium risk in a research setting.

  • FAQ 1: What is the primary mechanism behind biperiden-induced delirium? this compound is a selective muscarinic M1 acetylcholine receptor antagonist. Delirium occurs due to the blockade of these central cholinergic receptors, which disrupts cholinergic neurotransmission critical for attention, memory, and consciousness [1] [2]. This anticholinergic mechanism is a well-established pathway for delirium [3] [4].

  • FAQ 2: What are the key risk factors I should control for in my study design? The main risk factors to consider are age, cognitive status, dosage, and concomitant medications. Younger children and elderly patients are at higher risk [5] [1]. Pre-existing cognitive impairment or dementia significantly increases vulnerability [1] [3]. Furthermore, combining this compound with other drugs that have anticholinergic properties (e.g., some antidepressants, antihistamines, or antipsychotics) can have additive effects and heighten delirium risk [2].

  • FAQ 3: What clinical monitoring strategies are recommended? Monitoring should include behavioral observation and, where feasible, physiological measures.

    • Behavioral Monitoring: Closely observe for signs of central anticholinergic syndrome, which can include agitation, confusion, disorientation, hallucinations, memory loss, and fluctuating levels of activity (hyperactive or hypoactive states) [6] [4].
    • Physiological Monitoring: In animal models, this compound-induced delirium is associated with specific EEG changes, such as increased power in delta, theta, and beta rhythms [4].
  • FAQ 4: Are there established protocols for managing an acute episode? Yes, a multi-step approach is used.

    • Administer a cholinesterase inhibitor: Physostigmine is a specific antidote that crosses the blood-brain barrier to reverse central anticholinergic toxicity [5].
    • Use antipsychotics for persistent symptoms: If delirium symptoms persist, an antipsychotic like haloperidol may be administered [5].
    • Provide supportive care: This includes ensuring patient safety and managing physiological parameters [2].

For a quick reference, the following table summarizes the quantitative data from key studies on this compound-induced delirium.

Parameter Case Report (5-year-old child) [5] Animal Model (Rat Study) [4] Human Pharmacodynamics [1]
This compound Dose Not specified (for dystonia) 40 mg/kg (intraperitoneal) 4 mg (single oral dose)
Onset of Symptoms Within 1 hour Not specified Receptor occupancy peaks at 3 hours
Key Physiological Changes Stable vital signs; disorganized speech/behavior EEG: Increased delta, theta, alpha, beta power; Behavioral: Hyperactive/hypoactive states Muscarinic receptor occupancy: 10%–45% in frontal cortex
Treatment Administered Physostigmine (1 mg IV); Haloperidol (0.5 mg BID) Not applicable Not applicable
Outcome Full recovery after 3 days Proposed as a valid animal model for delirium Correlates with plasma concentration

Detailed Experimental Protocols

Here are the methodologies from two pivotal studies that you could adapt or reference in your research.

1. Clinical Case Report Protocol [5]

  • Subject: A 5-year-old, 20 kg male child.
  • Intervention: Developed dystonia after 3 days of treatment with risperidone and fluoxetine. Treated with this compound.
  • Outcome Measurement: Patient presented with disorganized speech and behavior. Diagnosis of delirium was made after ruling out other causes (normal blood tests, urine tests, MRI).
  • Intervention Protocol:
    • Step 1: Administered 1 mg of physostigmine via intravenous infusion.
    • Step 2: When symptoms persisted, initiated 0.5 mg of haloperidol twice daily for three days.
  • Outcome: Full recovery and discharge.

2. Preclinical Animal Model Protocol [4]

  • Subjects: 10 adult male Wistar rats (this compound group), 10 control rats (saline group).
  • Intervention: Intraperitoneal injection of 40 mg/kg of this compound.
  • Data Collection: Polygraphic recordings for 60 minutes post-injection, including:
    • Electroencephalography (EEG)
    • Electrooculography (EOG)
    • Electromyography (EMG)
  • Analysis: Quantitative EEG power spectrum analysis using fast Fourier transformation (FFT).
  • Key Observations:
    • Hyperactive State: Rapid walking, random sniffing, retropulsion. EEG showed desynchronization and slowing.
    • Hypoactive State: Motor arrest, drowsiness. EEG showed prominent slowing.

Experimental Pathway & Workflow Diagrams

The diagrams below illustrate the core concepts and processes.

delirium_mechanism This compound This compound M1_Receptor Muscarinic M1 Receptor This compound->M1_Receptor Binds to Blockade Receptor Blockade M1_Receptor->Blockade Effect1 Disrupted Cholinergic Transmission Blockade->Effect1 Effect2 EEG Changes: ↑ Delta, Theta, Beta Power Effect1->Effect2 Effect3 Altered Sleep Architecture (REM Suppression) Effect1->Effect3 Delirium Clinical Delirium: • Attention/Cognition Disturbance • Hyper/Hypoactive States Effect2->Delirium Effect3->Delirium

Mechanism of this compound-Induced Delirium

workflow Start Study Initiation Screen Subject Screening • Age • Cognitive Status • Concomitant Meds Start->Screen Administer Controlled this compound Administration Screen->Administer Monitor Continuous Monitoring Administer->Monitor Behavioral Behavioral Observation • Agitation/Confusion • Activity Level Monitor->Behavioral Physiological Physiological Measures • EEG (if applicable) Monitor->Physiological Diagnose Identify Delirium Symptoms Behavioral->Diagnose Physiological->Diagnose Intervene Initiate Intervention Protocol Diagnose->Intervene Symptoms Present End Data Analysis & Reporting Diagnose->End No Symptoms Step1 Step 1: Physostigmine Intervene->Step1 Step2 Step 2: Antipsychotic (e.g., Haloperidol) if symptoms persist Step1->Step2 Step2->End

Experimental Risk Mitigation Workflow

References

Comprehensive Comparative Guide: Biperiden vs. Scopolamine for Modeling Memory Impairment in Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cholinergic Models of Memory Impairment

The cholinergic hypothesis of cognitive impairment forms the foundation for using muscarinic antagonists like scopolamine and biperiden in memory research. This hypothesis posits that disruption of acetylcholine neurotransmission plays a crucial role in memory deficits observed in aging and dementia. Since the cholinergic system is critically involved in learning and memory processes, pharmacological disruption of this system provides a valuable experimental approach to model cognitive deficits. Scopolamine has traditionally served as the gold standard for inducing memory impairments in both animals and humans, but its non-selective receptor binding profile has prompted researchers to explore more selective alternatives like this compound [1] [2].

The fundamental rationale behind these pharmacological models is that by blocking muscarinic acetylcholine receptors, researchers can transiently reproduce cognitive deficits similar to those observed in age-related memory decline and Alzheimer's disease (AD). These models enable the preclinical evaluation of potential cognitive enhancers and provide insights into the cholinergic contributions to various memory domains. However, as research has advanced, it has become clear that different muscarinic antagonists produce distinct patterns of cognitive impairment, suggesting they may model different aspects or stages of cholinergic dysfunction [1]. This understanding has led to more sophisticated application of these tools in experimental design.

Mechanisms of Action and Receptor Specificity

Receptor Binding Profiles

The primary distinction between scopolamine and this compound lies in their receptor selectivity. Scopolamine is a non-selective muscarinic antagonist that binds with relatively equal affinity to M1-M5 receptor subtypes, resulting in widespread disruption of cholinergic signaling throughout both the central and peripheral nervous systems [2] [3]. In contrast, this compound demonstrates relative selectivity for M1 receptors while having lower affinity for other muscarinic receptor subtypes [1] [2]. This difference in receptor selectivity fundamentally alters their pharmacological profiles and experimental applications.

The M1 receptor is predominantly located in brain regions critical for learning and memory, including the cortex and hippocampus, with relatively limited presence in the periphery [2]. This distribution underlies this compound's more targeted effects on memory processes with reduced peripheral side effects. Scopolamine's non-selective action results not only in central cognitive effects but also significant peripheral muscarinic effects including reduced salivation, altered smooth muscle function, and changes in pupil diameter, which can confound behavioral testing in animals [2] [3]. Additionally, scopolamine blocks presynaptic M2 autoreceptors, which normally function as inhibitory regulators of acetylcholine release, potentially leading to complex and sometimes compensatory increases in acetylcholine levels that may obscure interpretation of results [4].

Neural Pathways and Signaling Mechanisms

The differential receptor targeting of scopolamine and this compound engages distinct neural pathways and signaling mechanisms relevant to memory formation and retrieval. The following diagram illustrates the key neurobiological pathways through which these compounds exert their effects on memory:

G A Muscarinic Antagonists B Scopolamine (non-selective) A->B C This compound (M1 selective) A->C D Hippocampal LTP impairment B->D Disrupts E Cortical processing deficits B->E Induces G ACh reduction in synapse B->G Causes F Entorhinal cortex dysfunction C->F Primarily affects H Working memory circuits C->H Impairs I Episodic memory systems C->I Selectively disrupts G->D Leads to

The signaling pathways affected by these compounds begin with their binding to muscarinic receptors, which normally activate G-proteins that subsequently modulate various intracellular effectors. M1 receptors primarily couple to Gq/11 proteins, activating phospholipase C and generating inositol trisphosphate and diacylglycerol as second messengers. These signaling cascades ultimately influence synaptic plasticity, gene expression, and neuronal excitability—all critical processes for memory formation [5]. Scopolamine's non-selective blockade disrupts these pathways across multiple receptor subtypes and brain regions, while this compound's more focused action preferentially affects M1-mediated signaling in memory-relevant circuits.

The functional consequences of these differential mechanisms are reflected in electrophysiological measures such as long-term potentiation (LTP), a cellular correlate of memory. Scopolamine administration completely inhibits LTP induction in the hippocampal dentate gyrus after lateral entorhinal cortex perforant pathway tetanization, whereas this compound's effects on LTP are more selective to specific synaptic pathways [5]. This neurobiological distinction parallels the differential cognitive effects observed in behavioral experiments.

Cognitive and Behavioral Effects Comparison

Specificity of Memory Impairment

The cognitive profiles of scopolamine and this compound differ substantially in their specificity and breadth of effects. This compound produces relatively selective episodic memory deficits similar to those observed in early Alzheimer's disease and mild cognitive impairment, while scopolamine induces broad cognitive impairments that extend beyond memory to include attention, sensory processing, and motor function [1] [6]. This distinction makes each compound suitable for modeling different aspects or stages of cognitive impairment.

In human studies, this compound consistently demonstrates a cleaner cognitive profile with more specific effects on memory. A dose-response study in healthy volunteers showed that this compound (2mg and 4mg) significantly impaired both immediate and delayed recall on a 15-word verbal learning task, with delayed recall showing dose-dependent impairment [7]. Crucially, this compound did not affect performance on n-back tasks, sustained attention tasks, or reaction time measures at any time point, confirming its selective impact on episodic memory [6] [7]. The memory impairments induced by this compound were transient, resolving within 4 hours after administration, making it suitable for reversible experimental models of memory dysfunction [7].

In contrast, scopolamine produces generalized cognitive disruption that extends beyond memory domains. Scopolamine administration impairs attention, information processing speed, and psychomotor function in addition to its effects on memory [2] [3]. These diffuse effects complicate the interpretation of scopolamine's specific impact on mnemonic processes, as performance deficits in memory tasks may be secondary to impairments in earlier stages of information processing rather than reflecting pure memory dysfunction.

Comparative Behavioral Profiles in Animal Models

The differential effects of these compounds are clearly evident in animal behavioral studies. The table below summarizes key comparative findings from animal research:

Table: Comparative Effects of Scopolamine and this compound in Animal Behavioral Models

Behavioral Domain Scopolamine Effects This compound Effects Experimental Evidence
Short-term Memory Robust impairment in DNMTP, delay-dependent and at zero delay [2] Delay-dependent impairment in DNMTP, no deficit at zero delay [2] Rat delayed nonmatching to position task
Sensorimotor Function Significant slowing at 0.3-1 mg/kg [2] Slowing only at high dose (10 mg/kg) [2] Rat fixed ratio (FR5) task
Food Motivation Reduced at 1 mg/kg [2] No significant effect [2] Rat progressive ratio (PR10) task
Attention Impaired at 0.3 mg/kg [2] No significant effect [2] Rat attention paradigm
Locomotor Activity Increased activity, particularly at 2 mg/kg [3] Minimal effects on locomotion [6] Open field test (mice/rats)
Passive Avoidance Robust impairment at 0.1-5 mg/kg [4] Moderate impairment at 3-10 mg/kg [4] Mouse passive avoidance task

The behavioral data reveal this compound's superior selectivity for mnemonic processes compared to scopolamine. This compound impairs performance primarily in tasks with a significant memory load, such as the delayed nonmatching to position task, where it produces delay-dependent deficits without affecting performance at zero delay [2]. This pattern suggests a specific effect on short-term memory processes rather than general task performance. In contrast, scopolamine impairs performance even at zero delay, indicating contributions from non-mnemonic factors such as attention, motivation, or sensorimotor processing [2].

The translational consistency of these effects strengthens their validity as experimental models. The selective verbal episodic memory impairment observed with this compound in human volunteers [6] [7] aligns well with the specific short-term memory deficits observed in rodent models [2], supporting this compound's utility as a translational model for cholinergic memory impairment.

Experimental Protocols and Methodologies

Common Behavioral Paradigms

Researchers employ several well-established behavioral tests to assess scopolamine- and this compound-induced memory deficits in rodents. The novel object recognition (NOR) test evaluates recognition memory by measuring the animal's spontaneous tendency to explore a novel object more than a familiar one [8] [3]. In a typical protocol, animals first undergo a familiarization phase with two identical objects, followed after a delay by a test phase where one object is replaced with a novel one. Scopolamine (1 mg/kg, i.p.) significantly reduces the discrimination index in this task, indicating recognition memory impairment [8] [5]. Treatment with potential therapeutic compounds can then be evaluated for their ability to reverse this deficit.

The T-maze spontaneous alternation and radial-arm maze tests assess spatial working memory based on rodents' natural tendency to explore new arms of the maze [8] [3]. In these tasks, scopolamine administration reduces spontaneous alternation rates and increases working memory errors [3]. The passive avoidance test evaluates associative fear memory by measuring the latency of animals to enter a dark compartment where they previously received a footshock [4]. Both scopolamine (0.1-5 mg/kg) and this compound (3-10 mg/kg) dose-dependently reduce step-through latency in this task, indicating impaired fear memory retention [4].

For comprehensive assessment, researchers often employ operant conditioning tasks such as delayed nonmatching to position (DNMTP), which provides precise measures of short-term memory with controlled discrimination and motivation components [2]. In this paradigm, this compound (3 mg/kg) produces delay-dependent deficits without affecting zero-delay performance, indicating specific short-term memory impairment, while scopolamine (0.1-0.3 mg/kg) impairs performance at all delays, suggesting additional non-mnemonic contributions [2].

Dosing Protocols and Timing Considerations

Proper dosing parameters are critical for generating valid and reproducible cognitive deficits. The following diagram illustrates a typical experimental workflow for inducing and assessing memory impairment with these compounds:

G A Animal Model Selection (typically rodents) B Habituation to Testing Environment A->B C Baseline Cognitive Testing B->C D Drug Administration (SCOP: 0.1-1 mg/kg, i.p. BIP: 2-10 mg/kg, i.p.) C->D E Peak Effect Testing (SCOP: 30 min post-injection BIP: 60-90 min post-injection) D->E H Key Consideration: SCOP has broader peripheral effects BIP has more CNS-selective action D->H F Cognitive Assessment (NOR, T-maze, Passive Avoidance) E->F G Data Analysis (Comparison to control groups) F->G

For scopolamine, effective amnestic doses typically range from 0.1 to 1 mg/kg administered intraperitoneally in rodents, with cognitive testing conducted approximately 30 minutes post-injection [8] [3] [5]. Higher doses (1-5 mg/kg) are often used for sustained receptor blockade in subchronic models, typically administered daily for 1-3 weeks [3]. This compound requires slightly higher doses (2-10 mg/kg in rodents, 2-4 mg in humans) with testing conducted 60-90 minutes post-administration to coincide with peak cognitive effects [6] [2] [7].

The duration of cognitive effects differs substantially between these compounds. Scopolamine-induced deficits typically persist for 1-2 hours after administration, while this compound's effects on memory are more transient, resolving within 3-4 hours in human studies [7]. This shorter duration makes this compound particularly suitable for within-subject crossover designs with multiple testing sessions. For both compounds, route of administration significantly influences pharmacokinetics and onset of action, with intraperitoneal injection providing rapid and reliable absorption in rodent studies.

Research Applications and Translational Value

Modeling Different Stages of Cognitive Impairment

The distinct cognitive profiles of scopolamine and this compound make them suitable for modeling different stages of cholinergic dysfunction in neurodegenerative diseases. This compound's selective effect on episodic memory with minimal impact on other cognitive domains makes it an excellent model for early Alzheimer's disease and mild cognitive impairment [1] [7]. The pattern of verbal episodic memory impairment induced by this compound in healthy volunteers closely resembles the initial cognitive presentation of AD, where memory deficits precede widespread cognitive deterioration [6] [7].

In contrast, scopolamine's broader cognitive impact may better model more advanced stages of Alzheimer's disease where multiple cognitive domains become affected [1]. The non-selective nature of scopolamine-induced impairment, affecting attention, information processing, and psychomotor function in addition to memory, parallels the diffuse cognitive deficits observed in moderate to severe AD. This distinction suggests that compound selection should align with the specific research question and disease stage being modeled.

For studying age-related memory decline without full dementia, this compound may provide a more valid model than scopolamine. The relatively pure episodic memory impairment observed with this compound administration resembles the pattern of cognitive changes in normal aging, where memory functions show disproportionate decline compared to other cognitive abilities [1]. This specificity makes this compound particularly valuable for research on age-associated memory impairment that has not progressed to dementia.

Applications in Drug Development and Experimental Therapeutics

Both models play important roles in the preclinical evaluation of potential cognitive enhancers and anti-dementia medications. Scopolamine's historical prominence as a cognitive impairment model means that extensive reference data exists for comparing novel compounds to established treatments [8] [5]. The broad cholinergic disruption induced by scopolamine makes it sensitive to various cognitive enhancers, including acetylcholinesterase inhibitors (e.g., donepezil) and other pro-cholinergic approaches [8].

This compound's more selective mechanism offers advantages for evaluating target-specific interventions, particularly those aimed at M1 receptor function or episodic memory enhancement [6]. The specificity of this compound-induced impairment reduces confounding factors from attention or psychomotor effects, providing a cleaner assessment of genuine memory enhancement [2]. This makes this compound particularly valuable for testing compounds with specific effects on hippocampal or medial temporal lobe function.

From a translational research perspective, the consistent effects of both compounds across species strengthens their predictive validity. The similar patterns of cognitive impairment observed in rodent models and human volunteers support the use of these pharmacological challenges for translating preclinical findings to clinical applications [6] [2] [7]. However, researchers should remain mindful of the limitations of acute pharmacological models for chronic neurodegenerative conditions, as these models primarily capture the cholinergic component of more complex multifactorial diseases.

Conclusion and Research Recommendations

The comparative analysis of scopolamine and this compound reveals a trade-off between historical prevalence and mechanistic selectivity in modeling cholinergic memory impairment. Scopolamine offers the advantage of extensive historical data, established protocols, and sensitivity to diverse cognitive enhancers, but its non-selective action and peripheral side effects can complicate data interpretation [2] [3]. This compound provides superior receptor selectivity, fewer peripheral side effects, and a cleaner cognitive profile focused on episodic memory, but has less extensive historical reference data [1] [6] [7].

For researchers selecting between these models, consideration should be given to the specific research objectives. Scopolamine remains appropriate for initial screening of cognitive enhancers or when modeling broader cholinergic dysfunction. This compound is preferable for studies targeting episodic memory specifically, when seeking to minimize non-mnemonic confounds, or when modeling early-stage cognitive impairment [1] [7]. The complementary strengths of these two models suggest that a strategic combination of both approaches in a research program may provide the most comprehensive assessment of potential cognitive enhancers.

References

Comparison of GC-MS Methods for Biperiden Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following table compares two GC-MS methods developed for the determination of biperiden in plasma. The 2023 method represents a significant technological advancement, offering higher sensitivity and a more modern extraction technique [1].

Parameter Novel GC-MS Method (2023) [1] Earlier GC-MS Method (2002) [2]
Analytical Technique GC-MS GC-MS
Sample Matrix Human plasma Guinea pig plasma
Extraction Technique Salt-assisted liquid-liquid microextraction (SALLME) Simple hexane extraction
Linear Range 0.5 - 15 ng/mL 1.9 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL 1.9 ng/mL
Correlation Coefficient (r) >0.99 0.9984 - 0.9999
Validation Guidance European Medicines Agency (EMA) Not specified
Key Application Therapeutic Drug Monitoring (TDM) in real patient plasma Pharmacokinetic study after intramuscular administration

Detailed Experimental Protocols

For a comprehensive comparison guide, the experimental details of the most recent method are crucial. The protocol can be broken down into two main stages: sample preparation and instrumental analysis.

Sample Preparation: Salt-Assisted Liquid-Liquid Microextraction (SALLME)

The 2023 method uses SALLME, a modern, efficient sample preparation technique. The workflow for this process is outlined below [1].

start Plasma Sample istep1 1. Add Internal Standard (this compound-d5) start->istep1 istep2 2. Salt Addition istep1->istep2 istep3 3. Extraction Solvent Addition istep2->istep3 istep4 4. Mixing & Centrifugation istep3->istep4 istep5 5. Phase Separation istep4->istep5 istep6 6. Collect Organic Layer istep5->istep6 end GC-MS Analysis istep6->end

Instrumental Analysis: GC-MS Conditions

After extraction, the sample is analyzed using the following GC-MS conditions, which are critical for achieving the reported separation and sensitivity [1]:

  • Gas Chromatograph (GC): Equipped with a capillary column.
  • Mass Spectrometer (MS): Single quadrupole mass spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV, which is a standard "hard ionization" method that produces characteristic fragment patterns for confident library matching [3].
  • Detection Mode: Selected Ion Monitoring (SIM), which enhances sensitivity by monitoring specific ions unique to this compound.

Key Methodological Takeaways for Researchers

  • Modern Extraction Advantage: The SALLME technique is a key differentiator, simplifying sample prep and improving pre-concentration of the analyte, contributing to the lower LLOQ [1].
  • Rigorous Validation: Adherence to EMA guidelines ensures the method is fit-for-purpose for therapeutic drug monitoring, assessing specificity, accuracy, precision, and robustness [1] [4].
  • Context of Application: The 2002 method was successfully applied in a pharmacokinetic study where plasma concentrations were relatively high. In contrast, the 2023 method is optimized for the lower concentrations relevant to human TDM [2] [1].

References

biperiden specificity testing triperiden hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Method for Specific Identification

A 2018 study aimed to develop a thin-layer chromatography (TLC) procedure to specifically identify Biperiden Hydrochloride, ensuring it can be distinguished from its structural analogue, Triperiden Hydrochloride [1].

The key parameters of the developed TLC method are summarized below:

Parameter Description/Value
Stationary Phase Silica gel plates [1]
Mobile Phase Chloroform : Methanol : Concentrated Ammonia (15:5:0.2 v/v) [1]
Detection Dragendorff's reagent [1]
Key Outcome The method achieved a distinct separation, with Triperiden HCl having a significantly higher retardation factor (R_f) than this compound HCl [1].

This method is crucial for analytical specificity, allowing manufacturers to detect potential impurities or misidentification arising from the structurally similar Triperiden [1].

Experimental Protocol

The following workflow outlines the specific TLC procedure as described in the study:

Start Start: Develop TLC Identification Method SP Prepare Stationary Phase: Silica gel plates Start->SP MP Prepare Mobile Phase: Chloroform : Methanol : Ammonia (15:5:0.2 v/v) SP->MP Sample Prepare Test Solutions of This compound HCl and Triperiden HCl MP->Sample Run Run TLC Development Sample->Run Detect Visualize Spots using Dragendorff's Reagent Run->Detect Analyze Analyze Results: Calculate R_f Values Detect->Analyze Outcome Confirm Specificity: Distinct R_f values confirm separation of this compound from Triperiden Analyze->Outcome

Background and Context

  • Objective of the Study: The procedure was developed to fulfill pharmacopoeial requirements for drug identification, which demand tests to distinguish a substance from related compounds, even those not officially marketed [1].
  • Structural Similarity: this compound and Triperiden are structurally related compounds, making specific identification methods essential for quality control [1].
  • Other Analytical Methods: While this TLC method provides identification specificity, other techniques like spectrophotometry [2] and high-performance liquid chromatography (HPLC) are used for the quantitative determination of this compound HCl in pharmaceuticals. The green spectrophotometric method mentioned, for instance, uses erythrosine B as a sensing probe [2].

References

biperiden peripheral effects versus atropine comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Signaling Pathways

The fundamental difference between biperiden and atropine lies in their selectivity for muscarinic receptor subtypes. The following diagram illustrates the core signaling pathway they inhibit and their differential selectivity.

ACh Acetylcholine (ACh) M1 Muscarinic M1 Receptor ACh->M1 M2 Muscarinic M2 Receptor ACh->M2 M3 Muscarinic M3 Receptor ACh->M3 Gq Gq Protein M1->Gq Gi Gi Protein M2->Gi M3->Gq Effectors CNS: Memory, Cognition Periphery: Various Tissues Gq->Effectors Activates Gi->Effectors Inhibits This compound This compound This compound->M1 Preferentially Blocks Atropine Atropine Atropine->M1 Atropine->M2 Atropine->M3 Non-Selectively Blocks

Fig. 1: Anticholinergic Mechanism and Selectivity. Acetylcholine (ACh) normally activates various muscarinic receptors (M1, M2, M3), which couple to G-proteins to modulate cellular activity. This compound preferentially blocks the M1 receptor. Atropine non-selectively blocks all muscarinic receptor subtypes.

Supporting Experimental Data

A 2000 study in Archives of Toxicology provides a direct, quantitative comparison of their efficacy in terminating nerve agent-induced seizures in guinea pigs, highlighting their potency difference [1].

Nerve Agent This compound HCl ED50 (mg/kg, IM) Atropine SO4 ED50 (mg/kg, IM)
VX 0.09 4.1
Sarin 0.10 5.1
Tabun 0.20 10.4
GF 0.51 10.3
VR 0.41 11.9
Soman 0.57 12.2

Table 1: Anticonvulsant ED50 values for terminating nerve agent-induced seizures. Data adapted from [1]. ED50: Effective Dose for 50% of the population; IM: Intramuscular.

The significantly lower ED50 values for this compound across all agents suggest it is a more potent anticonvulsant in this model, which could be attributed to its superior central nervous system penetration or efficacy at central M1 receptors [1].

Key Experimental Protocol from Cited Study

The data in Table 1 was generated using a standardized model [1]:

  • Animals: Guinea pigs implanted with cortical EEG electrodes a week prior to experimentation.
  • Pretreatment: Animals were pretreated with pyridostigmine (0.026 mg/kg, i.m.) 30 minutes before nerve agent challenge.
  • Challenge: Administered a 2x LD50 dose (subcutaneous) of a nerve agent (Soman, Sarin, VX, etc.).
  • Initial Therapy: At 1 minute post-challenge, animals received 2 mg/kg atropine SO4 admixed with 25 mg/kg 2-PAM Cl (i.m.).
  • Seizure Treatment: Five minutes after the onset of EEG-seizures, animals were treated (i.m.) with different doses of this compound HCl or atropine SO4.
  • Outcome Measurement: The anticonvulsant ED50 was calculated based on the ability of the treatment to terminate seizure activity.

Clinical and Research Implications

The pharmacological differences translate directly into distinct clinical and research applications.

  • Clinical Use: this compound's M1 selectivity makes it a preferred choice for treating Parkinson's disease tremor and drug-induced extrapyramidal side effects where central action is desired with fewer peripheral side effects [2]. Atropine's non-selectivity makes it indispensable for managing symptomatic bradycardia and organophosphate poisoning, where blocking peripheral muscarinic receptors is life-saving [3].
  • Research Applications: this compound is a valuable selective tool in neuroscience to study M1 receptor function and its role in cognition, memory, and neuropsychiatric disorders [2]. Atropine serves as a broad-spectrum control to study general cholinergic mechanisms.

Key Considerations for Researchers

When designing experiments or evaluating data involving these antagonists, consider:

  • Dose Dependency: Effects, especially for this compound, can be dose-dependent. For example, a 2 mg dose in humans may impair memory, while a 4 mg dose can reduce mismatch negativity (MMN), an EEG correlate of auditory memory [2].
  • Experimental Models: this compound has shown efficacy in reducing the development of post-traumatic epilepsy in preclinical models, leading to ongoing clinical trials in humans with traumatic brain injury [4].
  • Off-Label Findings: Research has explored this compound's potential in reducing negative symptoms in schizophrenia and modifying cocaine dependence, indicating broader implications beyond its approved uses [2].

References

biperiden long-term potentiation effects validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary

Aspect Biperiden (Muscarinic M1 Antagonist) Riociguat (sGC Stimulator) Scopolamine (Non-selective Muscarinic Antagonist)
LTP/LTP-like Plasticity Reduces LTP-like plasticity in humans (induced by paired associative stimulation) [1]. Disrupts memory consolidation in rats, implicating hippocampal cGMP [2]. No reversal of this compound-induced memory impairment. Hypothesized to enhance LTP via cGMP pathway, but not demonstrated in combination with this compound [2]. Induces robust deficits in learning and memory tasks [3].
Receptor Specificity Selective for muscarinic M1 receptors [1] [3]. Stimulates soluble guanylate cyclase (sGC) [2]. Nonselective; blocks all muscarinic receptor subtypes (M1-M5) [3].
Behavioral Effects Relatively selective short-term memory deficits (delay-dependent). Minimal effects on attention or motivation at effective memory-impairing doses [3]. No cognitive enhancement was found in healthy volunteers, either alone or in reversing this compound's effects [2]. Induces widespread behavioral disruption, including effects on sensorimotor responding, motivation, and attention, in addition to memory [3].
Key Experimental Findings 2 mg dose in humans impaired episodic memory without being reversed by riociguat [2]. In rats, 3 mg/kg impaired short-term memory without affecting zero-second delay performance [3]. 0.5 mg and 1.0 mg doses did not reverse the episodic memory impairment caused by a 2 mg dose of this compound [2]. In rats, 0.3 mg/kg disrupted attention; 0.1 and 0.3 mg/kg impaired short-term memory, including at zero-second delay [3].

Detailed Experimental Protocols

The key findings are derived from the following human and animal studies:

  • Human Crossover Study (2018) [2]: This double-blind, placebo-controlled study involved 20 healthy volunteers. In a six-way crossover design, participants received placebo, this compound (2 mg), riociguat (0.5 mg or 1.0 mg), or a combination of this compound and riociguat. A cognitive test battery, including the Verbal Learning Task (VLT) for episodic memory, was administered. The study found that this compound significantly decreased episodic memory performance, and this deficit was not reversed by either dose of riociguat.
  • Animal Comparative Study (2011) [3]: This study directly compared the effects of this compound and scopolamine in rats using a battery of operant tasks. The key test for short-term memory was the Delayed Non-Matching to Position (DNMTP) task.
    • DNMTP Protocol: Rats were presented with one lever (left or right) as a sample. After a variable delay, both levers were presented, and the rat had to press the lever that was not presented during the sample phase to receive a food reward. This tests the rat's ability to remember the sample lever over a short period.
    • Results: this compound (3 mg/kg) induced a delay-dependent memory impairment, meaning errors increased as the delay got longer, but performance was intact at the zero-second delay. In contrast, scopolamine (0.1 and 0.3 mg/kg) impaired performance even at the zero-second delay, indicating non-mnemonic factors (like attention or motivation) were affected.

Signaling Pathways & Experimental Workflow

The following diagrams illustrate the cholinergic pathway targeted by this compound and the logical workflow for validating its effects, as informed by the search results.

ACh Acetylcholine (ACh) M1 Muscarinic M1 Receptor ACh->M1  Binds to LTP Long-Term Potentiation (LTP) M1->LTP  Facilitates Memory Memory Formation LTP->Memory  Supports This compound This compound (M1 Antagonist) This compound->M1  Blocks

Figure 1: this compound's Anticholinergic Action on the LTP Pathway. This compound blocks the M1 receptor, inhibiting its role in facilitating Long-Term Potentiation (LTP), a key cellular process for memory [2] [1] [3].

Start Define Research Goal: Validate LTP/Memory Effects ModelSel Model Selection Start->ModelSel HumanTrial Human Study (e.g., Crossover Design) ModelSel->HumanTrial  Human AnimalModel Animal Model (e.g., Operant Conditioning) ModelSel->AnimalModel  Animal Administer Administer this compound (Control: Placebo/Scopolamine) HumanTrial->Administer AnimalModel->Administer Assess Assess Outcomes Administer->Assess LTP_Out Direct LTP/LTP-like Plasticity Measures Assess->LTP_Out  Physiological Behavior_Out Behavioral Cognitive Tests (e.g., DNMTP, VLT) Assess->Behavior_Out  Functional Conclusion Conclusion: Effect on LTP/Memory Validated LTP_Out->Conclusion Behavior_Out->Conclusion

Figure 2: Workflow for Validating this compound's Effects. This chart outlines the parallel experimental paths in human and animal studies to physiologically and functionally validate this compound's impact on LTP and memory [2] [3].

Interpretation for Research

Based on the available data, here is a comparative analysis for researchers:

  • This compound vs. Scopolamine: For studies aiming to isolate the role of the M1 receptor in memory, this compound is a superior pharmacological tool. Its higher selectivity produces more specific memory impairments with fewer confounding side-effects on other cognitive and motivational processes [3].
  • Mechanism Validation: The failure of riociguat (an sGC stimulator) to reverse this compound-induced impairment [2] suggests that simply elevating cGMP may not be sufficient to overcome a primary cholinergic deficit at the M1 receptor. This highlights the complexity of the signaling pathways involved in memory.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

311.224914549 Da

Monoisotopic Mass

311.224914549 Da

Heavy Atom Count

23

LogP

4.25
4.25 (LogP)
log Kow = 4.25
4.1

Appearance

Solid powder

Melting Point

101 °C
114 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0FRP6G56LD

Related CAS

1235-82-1 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (62.69%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (29.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (62.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (63.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as an adjunct in the therapy of all forms of parkinsonism and control of extrapyramidal disorders secondary to neuroleptic drug therapy.

Livertox Summary

Biperiden is an oral anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Biperiden has not been associated with serum enzyme elevations during treatment and must be a very rare cause of clinically apparent acute liver injury, if it occurs at all.

Drug Classes

Antiparkinson Agents

Therapeutic Uses

Biperiden is used for the adjunctive treatment of all forms of parkinsonian syndrome, in which it appears to be more effective in the postencephalitic and idiopathic than in the arteriosclerotic types. Biperiden usually relieves muscle rigidity, reduces sweating and salivation, and improves gait and, to a lesser extent, tremor. Biperiden also is used for the relief of parkinsonian signs and symptoms of antipsychotic agent-induced (e.g., phenothiazines) extrapyramidal reactions. Although it has been used as adjunctive therapy in the management of other disorders of the extrapyramidal system and of unrelated spastic conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries, the value of the drug in these conditions requires further investigation.
/EXPL THER/ To study the influence of antidotes on tabun-induced neurotoxicity, the rats were injected intramuscularly with organophosphate tabun. The efficacy of choice antidotal treatment consisting of acetylcholinesterase reactivator obidoxime and one of four anticholinergic drugs (atropine, benactyzine, biperiden, scopolamine) was compared. Testing of tabun-induced neurotoxicity progress was carried out using the method Functional observational battery. The experimental animals as well as controls were observed at 24 hours and 7 days following tabun or saline administration. The results were compared to the condition of animals without anticholinergic drug (oxime alone) and control rats that received physiological solution instead of tabun and treatment. Antidotal treatment involving centrally acting anticholinergic drugs (benactyzine, biperiden, scopolamine) showed significantly higher neuroprotective efficacy compared to antidotal treatment containing atropine.
/EXPL THER/ To study the influence of pharmacological pretreatment (PANPAL or pyridostigmine combined with biperiden) and antidotal treatment (the oxime HI-6 plus atropine) on soman-induced neurotoxicity, male albino rats were poisoned with a lethal dose of soman (54 (g/kg im; 100% of LD50 value) and observed at 24 hours and 7 days following soman challenge. The neurotoxicity of soman was evaluated using a Functional observational battery and an automatic measurement of motor activity. Pharmacological pretreatment as well as antidotal treatment were able to eliminate some of soman-induced neurotoxic effects observed at 24 hours following soman poisoning. The combination of pharmacological pretreatment (PANPAL or pyridostigmine combined with biperiden) and antidotal treatment was found to be more effective in the elimination of soman-induced neurotoxicity in rats at 24 hours following soman challenge in comparison with the administration of pharmacological pretreatment or antidotal treatment alone. To compare both pharmacological pretreatments, the combination of pyridostigmine with biperiden seems to be more efficacious to eliminate soman-induced signs of neurotoxicity than PANPAL. At 7 days following soman poisoning, the combination of pharmacological pretreatment involving pyridostigmine and biperiden with antidotal treatment was only able to completely eliminate soman-induced neurotoxic signs. Thus, our findings confirm that the combination of pharmacological pretreatment and antidotal treatment is able not only to protect the experimental animals from the lethal effects of soman, but also to eliminate most soman-induced signs of neurotoxicity in poisoned rats. The pharmacological pretreatment containing pyridostigmine and biperiden appears to be more efficacious to eliminate soman-induced neurotoxic sings than PANPAL.

Pharmacology

Biperiden is a weak peripheral anticholinergic agent. It has, therefore, some antisecretory, antispasmodic and mydriatic effects. In addition, biperiden possesses nicotinolytic activity. The parenteral form of biperiden is an effective and reliable agent for the treatment of acute episodes of extrapyramidal disturbances sometimes seen during treatment with neuroleptic agents. Akathisia, akinesia, dyskinetic tremors, rigor, oculogyric crisis, spasmodic torticollis, and profuse sweating are markedly reduced or eliminated. With parenteral biperiden, these drug-induced disturbances are rapidly brought under control.

MeSH Pharmacological Classification

Parasympatholytics

ATC Code

N - Nervous system
N04 - Anti-parkinson drugs
N04A - Anticholinergic agents
N04AA - Tertiary amines
N04AA02 - Biperiden

Mechanism of Action

Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as biperiden is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance.
Akineton is a weak peripheral anticholinergic agent. It has, therefore, some antisecretory, antispasmodic and mydriatic effects. In addition, Akineton possesses nicotinolytic activity. Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as Akineton is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance.
Like other antimuscarinic agents of the trihexyphenidyl group, biperiden has an atropine-like blocking action on parasympathetic-innervated peripheral structures, including smooth muscle. In addition to antispasmodic, antisecretory, and mydriatic effects, biperiden has an antinicotinic potency about 6 times that of atropine and 5 times that of trihexyphenidyl on a weight basis in experimental animals.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Vapor Pressure

5.42 mm Hg at 25 °C (est)

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

(1RS)-1-[(1SR,2SR,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form); (1RS)-1-[(1SR,2RS,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; (1RS)-1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; 1-[(1RS,2SR,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; 1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; benzene

Other CAS

514-65-8
1235-82-1

Absorption Distribution and Excretion

87% bioavailability
The serum concentration at 1 to 1.5 hours following a single, 4 mg oral dose was 4-5 ng/mL. Plasma levels (0.1-0.2 ng/mL) could be determined up to 48 hours after dosing. Six hours after an oral dose of 250 mg/kg in rats, 87% of the drug had been absorbed.
The subcellular distribution of biperiden (BP), trihexyphenidyl (TP) and (-)-quinuclidinyl benzylate (QNB) in brain, heart and lung following high dose (3.2 mg/kg) iv administration was investigated in rats. The subcellular distribution of BP or TP used clinically conformed with that of QNB, a typical potent central muscarinic antagonist. The concentration-time courses of the brain subcellular fractions for these drugs were of two types which decreased slowly and in parallel to the plasma concentration. The subcellular distribution in the brain and heart was dependent on the protein amount of each fraction. The percent post-nuclear fraction (P2) of the total concentration in the lung was characteristically about 3-5 times larger than that in the heart. It was elucidated that the distribution in the lung differs from that in the brain and heart, with high affinity which is not dependent on the protein amount in the P2 fraction containing lysosomes. On the other hand, at a low dose (650 ng/kg) of 3H-QNB, each fraction as a percentage of the total concentration in the brain increased in synaptic membrane and synaptic vesicles and decreased in nuclei and cytosol as compared with the high dose. These results show that although the tissue concentration-time courses of anticholinergic drugs appear to decrease simply in parallel to plasma concentration, the subcellular distribution exhibits a variety of patterns among various tissues.
The pharmacokinetics of biperiden were studied and compared with pharmacodynamics (pupil size, accommodation, self-rating mood scale) in 6 healthy volunteers. A single-blind cross-over design was employed with placebo and biperiden (4 mg as commercially available tablets). After a lag time of 0.5 hr, biperiden was rapidly absorbed with a half-life of 0.3 hr, plasma peak levels of 5 ng/mL being reached after 1.5 hr. Biperiden showed good tissue penetration (distribution half-life 0.6 hr; ratio of total to central distribution volume 9.6), the terminal half-life time of plasma concentration was 18 hr, and the oral clearance was 146 L/hr. The pharmacodynamic maximum lagged behind the plasma peak concentration by 1 (self-rating) to 4 hr (accommodation).

Metabolism Metabolites

The metabolism of biperiden is not completely understood, but does involve hydroxylation.

Associated Chemicals

Biperiden hydrochloride; 1235-82-1

Wikipedia

Biperiden

Drug Warnings

Isolated instances of mental confusion, euphoria, agitation and disturbed behavior have been reported in susceptible patients. Also, the central anticholinergic syndrome can occur as an adverse reaction to properly prescribed anticholinergic medication, although it is more frequently due to overdosage. It may also result from concomitant administration of an anticholinergic agent and a drug that has secondary anticholinergic actions. Caution should be observed in patients with manifest glaucoma, though no prohibitive rise in intraocular pressure has been noted following either oral or parenteral administration. Patients with prostatism, epilepsy or cardiac arrhythmia should be given this drug with caution. Occasionally, drowsiness may occur, and patients who drive a car or operate any other potentially dangerous machinery should be warned of this possibility. As with other drugs action on the central nervous system, the consumption of alcohol should be avoided during Akineton therapy.
Biperiden should be used with caution or may be contraindicated in patients with conditions in which anticholinergic effects are undesirable. The usual precautions and contraindications associated with antimuscarinics should be observed with biperiden.
Adverse reactions to biperiden are mainly extensions of its anticholinergic effects. Dryness of the mouth and blurred vision are common and are dose related. GI disturbances may occur and can be alleviated by administering the drug with or after meals. Drowsiness, dizziness, and mental confusion occur less frequently. Transient psychotic reactions, euphoria or disorientation, agitation, disturbed behavior, urinary retention, and hematuria have been reported rarely. In some severe cases of parkinsonian syndrome, tremor may increase as spasticity is relieved. In addition, generalized choreiform movements have been reported in at least one patient with parkinsonian syndrome when biperiden was added to levodopa-carbidopa therapy. A reduction in rapid eye movement (REM) sleep, characterized by increased REM latency and decreased percentage of time spent in REM sleep, also has been reported.
It is not known whether biperiden is distributed into milk. Because many drugs are distributed into milk, biperiden should be used with caution in nursing women.
For more Drug Warnings (Complete) data for BIPERIDEN (8 total), please visit the HSDB record page.

Biological Half Life

A single-blind cross-over design was employed with placebo and biperiden (4 mg as commercially available tablets). After a lag time of 0.5 hr, biperiden was rapidly absorbed with a half-life of 0.3 hr, ... Biperiden showed good tissue penetration (distribution half-life 0.6 hr; ratio of total to central distribution volume 9.6), the terminal half-life time of plasma concentration was 18 hr, ... .

Use Classification

Pharmaceuticals

Analytic Laboratory Methods

Analyte: biperidin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: biperidin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: biperidin; matrix: chemical identification; procedure: dissolution in phosphoric acid; production of a green color
Analyte: biperidin; matrix: chemical identification; procedure: dissolution in water and hydrochloric acid; addition of hydrochloric acid and mercuric chloride; formation of a white precipitate; or addition of bromine and formation of a yellow precipitate
For more Analytic Laboratory Methods (Complete) data for BIPERIDEN (18 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: biperidin; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 199 nm
Analyte: biperidin; matrix: blood (whole); procedure: high-performance liquid chromatography with ultraviolet detection at 200.5 nm

Storage Conditions

Biperiden hydrochloride tablets should be stored in tight, light-resistant containers at 15-30 °C.

Interactions

In rats the pharmacokinetic interactions between the anticholinergic drug biperiden and [3(H)]quinuclidinyl benzylate ([3(H)]QNB) or [3(H)]N-methylscopolamine ([3(H)]NMS) is affected by the sequence in which the drugs are administered. Drug concentrations in various tissues were determined after intravenous administration of [3(H)]QNB or [3(H)]NMS (325 ng kg(-1)). Biperiden (6.4 mg kg(-1)) was administered either 5 min before, concomitantly with or 20 min after injection of [3(H)]QNB or [3(H)]NMS. When biperiden was administered concomitantly with or before [3(H)]QNB, distribution of [3(H)]QNB among the regions of the brain and other tissues was reduced; at 4 hr the ratio of the distribution of [3(H)]QNB for experimental animals to that for control animals ranged from 0.15 to 0.9. When biperiden was administered after [3(H)]QNB, the distribution of [3H]QNB in the brain and other tissues was significantly higher than for the other two treatments (P < 0.01). However, for [3(H)]NMS the sequence of administration had no effect on the distribution of the drug in the brain and other tissues except for the kidney. In-vitro, in crude synaptosomal membranes, the amount of [3(H)]QNB at 2 hr relative to the control concentration at equilibrium was 87% when biperiden was added before [3(H)]QNB and 56% when biperiden was added after [3(H)]QNB. In both instances the concentration of [3(H)]NMS reached equilibrium within 30 min. These findings suggest that the difference between the rate constant of association and dissociation at the possible site of action gives rise to the effect of the sequence of administration on the pharmacokinetic interaction.
Concomitant administration of biperiden with other drugs having anticholinergic effects (e.g., opiate agonists, phenothiazines and other antipsychotics, tricyclic antidepressants, quinidine, antihistamines) may increase the risk of adverse anticholinergic effects.
In order to find molecules affected by administration of an antipsychotic drug with an antimuscarinic drug, which is a common prescription used to prevent extrapyramidal adverse effects caused by the antipsychotic drugs, gene expression profiling in the frontal cortex was studied in mice. After 14 days of administration with 2 mg/kg haloperidol, a typical antipsychotic drug, and 2 mg/kg biperiden, a high-affinity antagonist for muscarinic receptors in the brain, approximately 500 mRNAs related to synaptic function were investigated. The levels of the mRNAs related to the ubiquitin-related systems were significantly reduced after the combined administration. However, the separate administration of either haloperidol or biperiden had little effect on the levels of the mRNAs. This result suggests that coadministration of haloperidol and biperiden specifically affects the ubiquitin-related system.

Dates

Last modified: 08-15-2023

Effects of biperiden (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice

Paola Palombo, Sheila Antonagi Engi, Thais Suemi Yokoyama, Andréia Gomes Bezerra, Daniela Fernández Curado, Augusto Anésio, Rodrigo Molini Leão, Paulo Caleb Júnior de Lima Santos, Fábio Cardoso Cruz, José Carlos F Galduróz
PMID: 33346074   DOI: 10.1016/j.neulet.2020.135551

Abstract

Previous studies suggest that muscarinic cholinergic receptors might act upon the dopamine release in the mesolimbic system and alter drug-reinforcing values related to drug craving.
We examined the effects of systemic biperiden administration, a muscarinic cholinergic (M1/M4) receptor antagonist, on ethanol (dose of 2 g/Kg) conditioned place preference (CPP), neuronal activation, dopamine and its metabolites levels in the nucleus accumbens.
Thirty minutes before the ethanol-induced CPP test, mice received saline or biperiden at doses of 1.0, 5.0, or 10.0 mg/kg. The time spent in each compartment was recorded for 15 min. After the CPP protocol, animals were euthanized, and we investigated the activation of the nucleus accumbens by immunohistochemistry for Fos. We also quantified dopamine, homovanillic acid (HVA), and dihydroxyphenylacetic acid (DOPAC) levels in the nucleus accumbens by high-performance liquid chromatography (HPLC). Additionally, the rotarod was employed to evaluate the effects of biperiden on motor coordination.
Biperiden at different doses (1.0, 5.0, and 10.0 mg/kg) blocked the expression of ethanol-induced CPP. These biperiden doses increased the number of Fos-positive cells and the dopamine turnover in the nucleus accumbens. None of the doses affected the motor coordination evaluated by the rotarod.
Our results show that biperiden can modulate the effect of alcohol reward, and its mechanism of action may involve a change in dopamine and cholinergic mesolimbic neurotransmission.


[A case suspected of dystonia with marked cerebellar atrophy with torsion dystonia of the neck and cerebellar ataxia that developed during pharmacologic schizophrenia treatment]

Yumi Hoshino, Masashi Yamazaki, Yusuke Mochizuki, Hideo Makishita, Kunihiro Yoshida
PMID: 32641633   DOI: 10.5692/clinicalneurol.60.cn-001395

Abstract

A 46 year-old man with schizophrenia had taken several anti-psychotic drugs since 25 years of age. From ~35 years of age, he noticed occasional neck torsion to the left, and later an ataxic gait; both symptoms gradually worsened. On admission, the patient was taking olanzapine (5 mg/day) and biperiden hydrochloride (1 mg/day) because his schizophrenia was well controlled. His parents were not consanguineous, and there was no family history of neuropsychiatric diseases. On neurological examination, he showed mild cognitive impairment, saccadic eye pursuit with horizontal gaze nystagmus, mild dysarthria, dystonic posture and movement of the neck, incoordination of both hands, and an ataxic gait. Deep tendon reflexes were normal except for the patellar tendon reflex, which was exaggerated bilaterally. Pathological reflexes were negative and there was no sign of rigidity, sensory disturbance or autonomic dysfunction. Ophthalmological examinations detected thinning of the outer macula lutea in both eyes, indicative of macular dystrophy. After admission, all anti-psychotic drugs were ceased, but his dystonia was unchanged. Levodopa and trihexyphenidyl hydrochloride were not effective. General blood, urine and cerebrospinal fluid examinations showed no abnormalities. Brain MRI showed cerebellar atrophy and bilateral symmetrical thalamic lesions without brainstem atrophy or abnormal signals in the basal ganglia. I
-IMP SPECT also revealed a decreased blood flow in the cerebellum. Genetic screening, including whole exome sequencing conducted by the Initiative on Rare and Undiagnosed Disease identified no possible disease-causing variants. The patient's dystonia worsened and choreic movements manifested on his right hand and foot. We suspected dystonia with marked cerebellar atrophy (DYTCA), but could not exclude drug-induced dystonia. Macular dystrophy and bilateral thalamic lesions on brain MRI have not been previously described in DYTCA. Whether these features might be primarily associated with dystonia or cerebellar ataxia now remains to be determined.


Biperiden Selectively Impairs Verbal Episodic Memory in a Dose- and Time-Dependent Manner in Healthy Subjects

Laura Borghans, Anke Sambeth, Arjan Blokland
PMID: 31834098   DOI: 10.1097/JCP.0000000000001157

Abstract

Biperiden is a muscarinic antagonist that produces memory impairments without impairing attention or motor functions in healthy subjects. It has been suggested that a biperiden-induced memory deficit could model age- and dementia-related memory impairments. The goal of the current study was to determine the dose- and time-dependent effects of biperiden on cognition in healthy volunteers.
Twenty-one healthy volunteers participated in a placebo-controlled, 3-way, crossover study. After a baseline test, cognitive performance was tested at 3 time points after a single dose of biperiden 2 or 4 mg, or placebo. Episodic memory was measured using a 15-word verbal learning task (VLT). Furthermore, n-back tasks, a sustained attention to response task and a reaction time task were used, as well as subjective alertness and a side effects questionnaire. In addition, blood serum values and physiological measures were taken.
Biperiden decreased the number of words recalled in immediate and delayed recall of the VLT 90 minutes after drug intake. A dose-dependent impairment was found for the delayed recall, whereas the immediate recall was equally impaired by the 2 doses. Biperiden did not affect the performance on the VLT 4 hours after administration. Performance in the n-back task and the sustained attention to response task were not affected by biperiden at any time point. Both doses were well tolerated as reported side effects were mild at Tmax and were minimal at the other time points.
Biperiden exerts effects on episodic memory without negatively affecting other cognitive performance and behavioral measures that were assessed in this study. The data provide further evidence that biperiden has selective effects on cognition, even after a high dose.


Anti-Cholinergic Derangement of Cortical Metabolism on 18F-FDG PET in a Patient with Frontotemporal Lobar Degeneration Dementia: A Case of the TREDEM Registry

Maurizio Gallucci, Claudia Pallucca, Maria Elena Di Battista, Cristina Bergamelli, Vittorio Fiore, Franco Boccaletto, Michele Fiorini, Daniela Perra, Gianluigi Zanusso, Chiara Fenoglio, Maria Serpente, Daniela Galimberti, Laura Bonanni
PMID: 32144991   DOI: 10.3233/JAD-191290

Abstract

We present the case of a patient with an atypical course of frontotemporal lobar degeneration (FTLD) complicated by the use of an anticholinergic drug. A 70-year-old patient, followed by psychiatrists for depression and behavioral disorders, received a diagnosis of dementia with Lewy bodies (DLB) at another Center due to auditory hallucinations, gait impairment, and tendency to fall. He was then admitted to our Memory Clinic Unit for behavioral disturbances, such as delusional thinking, auditory hallucinations, and memory complaints. At that time, the patient's therapy included Lorazepam, Quetiapine, Promazine, and Biperiden. The latter was immediately suspended for the absence of extrapyramidal signs and to avoid the anticholinergic cognitive side effects. A 18F-FDG PET showed a derangement of cortical metabolism with diffusely reduced activity, and limited areas of hyperactivity involving lateral frontal and lateral temporal inferior regions bilaterally. The patient underwent a series of exams, including neuropsychological tests, 123I-MIBG scintigraphy, cerebrospinal fluid examination, and genetic analysis. A second 18F-FDG PET showed an extensive remodulation of metabolic activity: relative higher concentration of the tracer in the prefrontal and inferior temporal cortex was no more detectable. Similarly, the diffuse reduced metabolic activity could not be traced anymore. Nonetheless, the metabolic activity still appeared reduced in the frontal lobe, in the anterior cingulate bilaterally, and in the anterior part of the hemispheric fissure. Taken together, clinical and neuroimaging features would point to a FTLD-like form. Furthermore, the diagnostic work-up was likely confounded by the anticholinergic drug on 18F-FDG PET, highlighting the importance of carefully checking the patient's pharmacology during the diagnostic process.


Involuntary movements in an adolescent: what are the causes?

Ana Sofia Vaz, Nádia Brito, Lurdes Moura, Agostinho Fernandes
PMID: 31826904   DOI: 10.1136/bcr-2019-231398

Abstract

Involuntary movements can be a troublesome condition and represent a real challenge for emergency doctors, particularly for patients of paediatric age. We report a case of a 17-year-old boy with painful involuntary movements mostly affecting his mouth and lower limbs, but also the trunk. After reviewing the patient's history, it was revealed that the adolescent had had acute alcohol intoxication with severe acute agitation and therefore was given a single dose of 10 mg intravenous haloperidol. The concealment of the recent event posed serious difficulties in reaching the diagnosis. When the diagnosis of haloperidol-induced acute dystonia was made, 3 mg of intravenous biperiden was promptly administered with complete clinical resolution in 15 min.


Influence of muscarinic M

Claudia Vingerhoets, Geor Bakker, Anouk Schrantee, Marieke van der Pluijm, Oswald J N Bloemen, Liesbeth Reneman, Matthan Caan, Jan Booij, Therese A M J van Amelsvoort
PMID: 31252222   DOI: 10.1016/j.pscychresns.2019.06.005

Abstract

An increasing number of studies implicate the muscarinic cholinergic system in cognitive dysfunction associated with psychosis. This study examined the effect of muscarinic M
receptor modulation on anterior cingulate cortex (ACC) and striatal choline concentrations and the relation with cognitive performance, as well as functional connectivity of cognitive networks. Thirty medication-free subjects with a psychosis spectrum disorder and 30 gender, age and IQ-matched healthy control subjects underwent
H-proton magnetic resonance spectroscopy (
H-MRS) twice, once after placebo and once after a single dose of biperiden (M
receptor antagonist, 4 mg). A subset of 19 psychotic subjects and 28 controls underwent resting-state functional magnetic resonance imaging (rs-fMRI) as well. No significant differences were found in ACC and striatal choline levels, nor in functional connectivity, between the two groups after placebo. Moreover, M
antagonism did not significantly affect choline levels or functional connectivity. No correlations were found between choline levels and cognition as well as psychotic symptoms. Our findings do not support an association between the cholinergic system and cognition and psychotic symptoms. However, the lack of group differences in choline concentrations and functional connectivity, both after biperiden and placebo, may indicate that there were no severe cholinergic abnormalities present in our sample.


Biperiden and mepazine effectively inhibit MALT1 activity and tumor growth in pancreatic cancer

Leonie Konczalla, Daniel R Perez, Nadine Wenzel, Gerrit Wolters-Eisfeld, Clarissa Klemp, Johanna Lüddeke, Annika Wolski, Dirk Landschulze, Chris Meier, Anika Buchholz, Dichao Yao, Bianca T Hofmann, Julia K Graß, Sarah L Spriestersbach, Katharina Grupp, Udo Schumacher, Christian Betzel, Svetlana Kapis, Theresa Nuguid, Pablo Steinberg, Klaus Püschel, Guido Sauter, Maximillian Bockhorn, Faik G Uzunoglu, Jakob R Izbicki, Cenap Güngör, Alexander T El Gammal
PMID: 31291468   DOI: 10.1002/ijc.32567

Abstract

MALT1 is a key mediator of NF-κB signaling and a main driver of B-cell lymphomas. Remarkably, MALT1 is expressed in the majority of pancreatic ductal adenocarcinomas (PDACs) as well, but absent from normal exocrine pancreatic tissue. Following, MALT1 shows off to be a specific target in cancer cells of PDAC without affecting regular pancreatic cells. Therefore, we studied the impact of pharmacological MALT1 inhibition in pancreatic cancer and showed promising effects on tumor progression. Mepazine (Mep), a phenothiazine derivative, is a known potent MALT1 inhibitor. Newly, we described that biperiden (Bip) is a potent MALT1 inhibitor with even less pharmacological side effects. Thus, Bip is a promising drug leading to reduced proliferation and increased apoptosis in PDAC cells in vitro and in vivo. By compromising MALT1 activity, nuclear translocation of c-Rel is prevented. c-Rel is critical for NF-κB-dependent inhibition of apoptosis. Hence, off-label use of Bip or Mep represents a promising new therapeutic approach to PDAC treatment. Regularly, the Anticholinergicum Bip is used to treat neurological side effects of Phenothiazines, like extrapyramidal symptoms.


Blockade of muscarinic acetylcholine receptors facilitates motivated behaviour and rescues a model of antipsychotic-induced amotivation

Jonathan M Hailwood, Christopher J Heath, Benjamin U Phillips, Trevor W Robbins, Lisa M Saksida, Timothy J Bussey
PMID: 30478410   DOI: 10.1038/s41386-018-0281-8

Abstract

Disruptions to motivated behaviour are a highly prevalent and severe symptom in a number of neuropsychiatric and neurodegenerative disorders. Current treatment options for these disorders have little or no effect upon motivational impairments. We assessed the contribution of muscarinic acetylcholine receptors to motivated behaviour in mice, as a novel pharmacological target for motivational impairments. Touchscreen progressive ratio (PR) performance was facilitated by the nonselective muscarinic receptor antagonist scopolamine as well as the more subtype-selective antagonists biperiden (M1) and tropicamide (M4). However, scopolamine and tropicamide also produced increases in non-specific activity levels, whereas biperiden did not. A series of control tests suggests the effects of the mAChR antagonists were sensitive to changes in reward value and not driven by changes in satiety, motor fatigue, appetite or perseveration. Subsequently, a sub-effective dose of biperiden was able to facilitate the effects of amphetamine upon PR performance, suggesting an ability to enhance dopaminergic function. Both biperiden and scopolamine were also able to reverse a haloperidol-induced deficit in PR performance, however only biperiden was able to rescue the deficit in effort-related choice (ERC) performance. Taken together, these data suggest that the M1 mAChR may be a novel target for the pharmacological enhancement of effort exertion and consequent rescue of motivational impairments. Conversely, M4 receptors may inadvertently modulate effort exertion through regulation of general locomotor activity levels.


Explore Compound Types